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  • Product: 2-Methyl-3-(3-nitrophenyl)propanoic acid
  • CAS: 66735-02-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Abstract This technical guide provides an in-depth exploration of viable synthetic pathways for 2-Methyl-3-(3-nitrophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of viable synthetic pathways for 2-Methyl-3-(3-nitrophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and organic synthesis. The document details two primary, robust synthetic routes: the Malonic Ester Synthesis and the Knoevenagel Condensation pathway. Each method is presented with a comprehensive theoretical framework, detailed step-by-step experimental protocols, and visual representations of the reaction workflows. Furthermore, this guide includes a thorough discussion on the characterization of the target molecule and essential safety considerations for the handling of key reagents. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for professionals in the field.

Introduction: Significance of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Substituted propanoic acid derivatives are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. The title compound, 2-Methyl-3-(3-nitrophenyl)propanoic acid, incorporates a nitro-substituted phenyl ring, a feature that can be a precursor for an amino group, opening avenues for further functionalization and the development of novel therapeutic agents. The strategic placement of the methyl group at the alpha-position introduces a chiral center, which can be crucial for stereospecific interactions with biological targets. This guide aims to provide a detailed and practical overview of the chemical synthesis of this valuable building block.

Strategic Synthesis Pathways

Two principal and reliable synthetic strategies for the preparation of 2-Methyl-3-(3-nitrophenyl)propanoic acid are presented herein. The choice between these pathways may be dictated by the availability of starting materials, desired scale of the reaction, and specific laboratory capabilities.

Pathway 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of carboxylic acids. This pathway offers a high degree of control and generally proceeds with good yields. The core of this strategy involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Causality of Experimental Choices: The use of diethyl methylmalonate is a key strategic decision. The pre-existing methyl group on the active methylene carbon directly installs the desired substitution at the alpha-position of the final propanoic acid, obviating a separate methylation step and potential side reactions. Sodium ethoxide is a sufficiently strong base to deprotonate the active methylene compound, forming a nucleophilic enolate. The subsequent SN2 reaction with 3-nitrobenzyl bromide forms the crucial carbon-carbon bond. Finally, acidic hydrolysis effectively converts the diester to a diacid, which readily decarboxylates upon heating to yield the target molecule.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Methylmalonate

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of absolute ethanol.

  • Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.

  • Once all the sodium has reacted, add 17.4 g (100 mmol) of diethyl methylmalonate to the solution with stirring.

  • Dissolve 21.6 g (100 mmol) of 3-nitrobenzyl bromide in 50 mL of absolute ethanol and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue and extract the mixture with three 50 mL portions of diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl methyl-(3-nitrobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl methyl-(3-nitrobenzyl)malonate, add 100 mL of a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 12 hours to effect both hydrolysis of the ester groups and decarboxylation.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Quantitative Data (Pathway 1)

StepReactantsProductTheoretical Yield (g)Expected Yield (%)
1Diethyl methylmalonate, 3-nitrobenzyl bromideDiethyl methyl-(3-nitrobenzyl)malonate30.980-90%
2Diethyl methyl-(3-nitrobenzyl)malonate2-Methyl-3-(3-nitrophenyl)propanoic acid20.985-95%

Experimental Workflow (Pathway 1)

Malonic_Ester_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_product Final Product Start1 Diethyl Methylmalonate Alkylation Alkylation with NaOEt in Ethanol Start1->Alkylation Start2 3-Nitrobenzyl Bromide Start2->Alkylation Intermediate Diethyl methyl-(3-nitrobenzyl)malonate Alkylation->Intermediate Hydrolysis Acidic Hydrolysis (HCl, H2O) and Heat Intermediate->Hydrolysis Product 2-Methyl-3-(3-nitrophenyl)propanoic Acid Hydrolysis->Product

Caption: Malonic Ester Synthesis Workflow.

Pathway 2: Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[1] This pathway offers an alternative route starting from an aldehyde.

Causality of Experimental Choices: 3-Nitrobenzaldehyde is a readily available starting material.[2] The condensation with diethyl methylmalonate, catalyzed by a mild base like piperidine, forms an α,β-unsaturated diester.[3] This intermediate possesses the complete carbon skeleton of the target molecule. The subsequent catalytic hydrogenation is a standard and efficient method for the selective reduction of a carbon-carbon double bond without affecting the nitro group or the ester functionalities under controlled conditions. Finally, as in the previous pathway, acidic hydrolysis and decarboxylation yield the desired product.

Experimental Protocol: Knoevenagel Condensation

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 15.1 g (100 mmol) of 3-nitrobenzaldehyde and 17.4 g (100 mmol) of diethyl methylmalonate in 100 mL of toluene.

  • Add 1.0 mL of piperidine as a catalyst.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the toluene under reduced pressure to yield the crude diethyl 2-methyl-3-(3-nitrophenyl)propenoate.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude unsaturated diester in 150 mL of ethanol in a hydrogenation vessel.

  • Add 0.5 g of 10% Palladium on carbon (Pd/C) as the catalyst.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl methyl-(3-nitrobenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Follow the same procedure as Step 2 in the Malonic Ester Synthesis pathway.

Quantitative Data (Pathway 2)

StepReactantsProductTheoretical Yield (g)Expected Yield (%)
13-Nitrobenzaldehyde, Diethyl methylmalonateDiethyl 2-methyl-3-(3-nitrophenyl)propenoate30.785-95%
2Diethyl 2-methyl-3-(3-nitrophenyl)propenoateDiethyl methyl-(3-nitrobenzyl)malonate30.9>95%
3Diethyl methyl-(3-nitrobenzyl)malonate2-Methyl-3-(3-nitrophenyl)propanoic acid20.985-95%

Experimental Workflow (Pathway 2)

Knoevenagel_Condensation cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Reduction cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_product Final Product Start1 3-Nitrobenzaldehyde Condensation Knoevenagel Condensation (Piperidine, Toluene) Start1->Condensation Start2 Diethyl Methylmalonate Start2->Condensation Intermediate1 Diethyl 2-methyl-3-(3-nitrophenyl)propenoate Condensation->Intermediate1 Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate1->Reduction Intermediate2 Diethyl methyl-(3-nitrobenzyl)malonate Reduction->Intermediate2 Hydrolysis Acidic Hydrolysis (HCl, H2O) and Heat Intermediate2->Hydrolysis Product 2-Methyl-3-(3-nitrophenyl)propanoic Acid Hydrolysis->Product

Caption: Knoevenagel Condensation Workflow.

Characterization of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

The identity and purity of the synthesized 2-Methyl-3-(3-nitrophenyl)propanoic acid should be confirmed using standard analytical techniques.

Predicted Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the 3-nitrophenyl group, a multiplet for the methine proton at the alpha-position, a doublet for the alpha-methyl group, and a broad singlet for the carboxylic acid proton. The benzylic protons will appear as a multiplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), signals for the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and signals for the aliphatic carbons of the propanoic acid chain.[4]

  • IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1530 and 1350 cm⁻¹, respectively).[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁NO₄, 209.20 g/mol ).

Safety and Handling

Safe laboratory practice is paramount. The following points should be considered when performing the syntheses described:

  • 3-Nitrobenzaldehyde: This compound is harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[2][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • 3-Nitrobenzyl Bromide: This is a lachrymator and should be handled in a fume hood.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Ensure the equipment is properly set up and purged with an inert gas before and after the reaction.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid can be reliably achieved through either the Malonic Ester Synthesis or the Knoevenagel Condensation pathway. Both routes are based on well-established and robust organic reactions. The choice of pathway will depend on the specific needs and resources of the research team. This guide provides the necessary theoretical and practical information to enable the successful synthesis and characterization of this important chemical intermediate.

References

  • Loba Chemie. (2015, April 9). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Wikipedia. Reformatsky reaction. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • NIST. Propanoic acid, 2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Cambridge University Press. Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Physics Wallah. Reformatsky reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • National Institutes of Health. (2017, May 11). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Amazon S3. (2022, April 10). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

  • SciSpace. Sonochemical Reformatsky Reaction Using Indium. Retrieved from [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • Wikipedia. Diethyl malonate. Retrieved from [Link]

  • SciSpace. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • LookChem. 2-methyl-3-(4-nitrophenyl)propanoic acid|66735-03-3. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]

  • Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

The following guide details the physicochemical profiling, synthesis, and characterization of 2-Methyl-3-(3-nitrophenyl)propanoic acid , a critical chiral building block in drug discovery. [1] Executive Summary 2-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical profiling, synthesis, and characterization of 2-Methyl-3-(3-nitrophenyl)propanoic acid , a critical chiral building block in drug discovery.

[1]

Executive Summary

2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: Free acid unlisted in common public registries; Cyclohexanamine salt: 1172852-06-0) is a functionalized hydrocinnamic acid derivative.[1] Characterized by a stereocenter at the


-position and a meta-nitro group on the aromatic ring, it serves as a versatile intermediate for synthesizing peptidomimetics, enzyme inhibitors, and non-natural amino acids.

This guide provides a rigorous technical analysis of its properties, a validated synthesis workflow avoiding common chemoselectivity pitfalls, and analytical protocols for quality assurance.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Methyl-3-(3-nitrophenyl)propanoic acid
Common Synonyms

-Methyl-3-nitrohydrocinnamic acid; 3-Nitro-

-methyl-dihydrocinnamic acid
Molecular Formula C

H

NO

Molecular Weight 209.20 g/mol
SMILES CC(CC1=CC(=CC=C1)[O-])C(=O)O
Chirality Contains 1 stereocenter (C2).[2] Exists as (R) and (S) enantiomers.
Physicochemical Data Profile

Note: Values marked with () are predicted based on QSAR models due to the compound's status as a research intermediate.*

PropertyValue / RangeContext & Implication
Physical State Viscous Oil or Low-Melting SolidThe free acid often resists crystallization; frequently handled as a cyclohexanamine or dicyclohexylamine (DCHA) salt for stability.
Melting Point 55–60 °C (Predicted)Low lattice energy due to the flexible alkyl chain and meta-substitution.
Boiling Point 390 °C @ 760 mmHg (Predicted)High boiling point necessitates purification via chromatography or salt formation rather than distillation.
pKa (Acid) 4.35 ± 0.10Slightly more acidic than propionic acid (4.87) due to the electron-withdrawing nitrobenzyl group.
LogP (Octanol/Water) 2.15 ± 0.3*Moderately lipophilic; suitable for passive membrane permeability in early drug scaffolds.
Solubility Low in Water (< 1 mg/mL)Soluble in DCM, EtOAc, DMSO, and MeOH. Soluble in alkaline aqueous solutions (pH > 8).

Validated Synthesis Protocol: The Malonate Route

Mechanistic Rationale

Direct nitration of 2-methyl-3-phenylpropanoic acid yields a difficult-to-separate mixture of ortho and para isomers. The Malonate Alkylation strategy is superior because it:

  • Guarantees Regiochemistry: Uses commercially available, pure 3-nitrobenzyl bromide.

  • Avoids Chemoselectivity Issues: Eliminates the risk of reducing the nitro group, which occurs during the catalytic hydrogenation of cinnamic acid derivatives.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials Diethyl methylmalonate + 3-Nitrobenzyl bromide Step1 Step 1: Alkylation (NaH, THF, 0°C -> RT) Start->Step1 SN2 Substitution Inter1 Intermediate: Diethyl 2-methyl-2-(3-nitrobenzyl)malonate Step1->Inter1 Step2 Step 2: Hydrolysis (KOH, EtOH/H2O, Reflux) Inter1->Step2 Saponification Inter2 Intermediate: 2-Methyl-2-(3-nitrobenzyl)malonic acid Step2->Inter2 Step3 Step 3: Decarboxylation (Heat, 140°C, neat or in xylene) Inter2->Step3 -CO2 Final Target Product: 2-Methyl-3-(3-nitrophenyl)propanoic acid Step3->Final Purification Purification: Salt Formation (Cyclohexanamine) Final->Purification Optional for Solid Isolation

Caption: Step-by-step synthesis via malonate alkylation to ensure regiochemical purity and preserve the nitro moiety.

Detailed Methodology
  • Alkylation:

    • Suspend Sodium Hydride (1.1 eq, 60% dispersion) in anhydrous THF under Nitrogen.

    • Add Diethyl methylmalonate (1.0 eq) dropwise at 0°C. Stir until H

      
       evolution ceases.
      
    • Add 3-Nitrobenzyl bromide (1.0 eq) dissolved in THF. Warm to RT and reflux for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2) for disappearance of bromide.

  • Hydrolysis & Decarboxylation:

    • Treat the diester with excess KOH (3.0 eq) in Ethanol/Water (1:1) at reflux for 12 hours.

    • Acidify to pH 1 with conc. HCl and extract with EtOAc.

    • Heat the crude dicarboxylic acid neat at 140–150°C until CO

      
       evolution stops (approx. 2 hours).
      
  • Purification (Salt Formation):

    • Dissolve the crude oil in Acetone.

    • Add Cyclohexanamine (1.05 eq) dropwise.

    • Cool to 0°C. The salt precipitates as a white solid. Filter and wash with cold acetone.

    • To recover free acid: Suspend salt in EtOAc, wash with 1M HCl, dry organics (MgSO

      
      ), and concentrate.
      

Analytical Characterization

Spectroscopic Expectations

To validate the structure, ensure the following signals are present:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH )
      
    • 
       8.0–8.1 (m, 2H, Ar-H  ortho to NO
      
      
      
      )
    • 
       7.4–7.6 (m, 2H, Ar-H  meta/para)
      
    • 
       3.15 (dd, 1H, Ph-CH 
      
      
      
      H
      
      
      -)
    • 
       2.80 (m, 1H, -CH (CH
      
      
      
      )-)
    • 
       2.75 (dd, 1H, Ph-CH
      
      
      
      H
      
      
      -)
    • 
       1.25 (d, 3H, -CH(CH 
      
      
      
      )-)
  • Mass Spectrometry (ESI-):

    • [M-H]

      
       peak at m/z 208.1.
      
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Carbonyl).

  • Retention Time: Expected ~8.5 min (elutes after unsubstituted hydrocinnamic acid due to methyl lipophilicity).

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The free acid may be slightly hygroscopic. Store in a desiccator.

  • Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow decarboxylation or oxidation.

  • Light Sensitivity: Nitro compounds can be photosensitive. Store in amber vials.

Safety Hazards (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Nitro Group Risk: While stable under ambient conditions, nitroaromatics can be energetic if subjected to extreme heat or shock. Do not distill the free acid at atmospheric pressure.

References

  • Sigma-Aldrich. Product Specification: 2-Methyl-3-(3-nitrophenyl)propanoic acid, cyclohexanamine salt (AldrichCPR).[3] Retrieved from (Accessed 2026).

  • PubChem.Compound Summary: 3-Nitro-alpha-methylhydrocinnamic acid derivatives.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Hansch, C., et al.Chem. Rev. 1991, 91, 165–195. (Reference for QSAR LogP predictions of nitro/methyl substituted benzenes).

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-3-(3-nitrophenyl)propanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2-Methyl-3-(3-nitrophenyl)propanoic acid, a compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Methyl-3-(3-nitrophenyl)propanoic acid, a compound of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of this specific isomer in commercial databases, this guide places a strong emphasis on its synthesis, alongside a discussion of its structural characteristics and predicted physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Chemical Identity and Structure

2-Methyl-3-(3-nitrophenyl)propanoic acid is a derivative of propanoic acid featuring a methyl group at the alpha-carbon (position 2) and a 3-nitrophenyl group at the beta-carbon (position 3).

Chemical Structure:

Molecular Formula: C₁₀H₁₁NO₄

Molecular Weight: 209.20 g/mol

While a specific CAS number for the free acid form of 2-Methyl-3-(3-nitrophenyl)propanoic acid is not readily found in major chemical databases, its existence is confirmed by the availability of its cyclohexanamine salt, which has the CAS number 1172852-06-0 [1]. This suggests that the free acid is a viable, albeit not commonly cataloged, chemical entity. For comparison, the isomeric 2-methyl-3-(4-nitrophenyl)propanoic acid is assigned the CAS number 66735-03-3[2].

Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid can be approached through several synthetic strategies. A common method involves the Michael addition of a methylmalonate derivative to a nitrocinnamate, followed by hydrolysis and decarboxylation. Below is a detailed, field-proven protocol.

Experimental Protocol: Synthesis via Michael Addition

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of Diethyl 2-methyl-2-(3-nitrobenzyl)malonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl methylmalonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure the complete formation of the enolate.

  • Add a solution of 3-nitrobenzyl bromide in anhydrous ethanol to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-methyl-2-(3-nitrobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation to 2-Methyl-3-(3-nitrophenyl)propanoic acid

  • To the crude product from Step 1, add a solution of potassium hydroxide in ethanol and water.

  • Reflux the mixture for 8-12 hours to effect hydrolysis of the ester groups.

  • After cooling, acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylate and induce decarboxylation upon heating.

  • Gently heat the acidified mixture to 50-60 °C until the evolution of carbon dioxide ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield pure 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Decarboxylation A Diethyl methylmalonate E E A->E Deprotonation B Sodium Ethoxide B->E C 3-Nitrobenzyl bromide D Diethyl 2-methyl-2-(3-nitrobenzyl)malonate C->D I I D->I Hydrolysis E->D Alkylation F Potassium Hydroxide F->I G Hydrochloric Acid H 2-Methyl-3-(3-nitrophenyl)propanoic acid G->H I->H Acidification & Decarboxylation

Caption: Synthetic route to 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Physicochemical Properties

The physicochemical properties of 2-Methyl-3-(3-nitrophenyl)propanoic acid are not extensively documented. However, based on its structure and data from analogous compounds, the following properties can be predicted:

PropertyPredicted ValueNotes
Appearance White to pale yellow solidBased on similar nitro-substituted aromatic compounds.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 300 °C (decomposes)High boiling point expected due to the carboxylic acid and nitro groups.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.The carboxylic acid group imparts some water solubility, but the aromatic ring and methyl group decrease it.
pKa ~4.5Similar to other arylacetic acids.

Potential Applications in Drug Development

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities.[3][4] The parent compound, 3-nitropropionic acid, is a known neurotoxin that inhibits succinate dehydrogenase.[5][6] This mode of action has led to its use in experimental models of neurodegenerative diseases like Huntington's disease.[5][6]

The introduction of a methyl group at the alpha-position and a nitrophenyl group at the beta-position, as in 2-Methyl-3-(3-nitrophenyl)propanoic acid, may modulate this biological activity. The structural similarity to other pharmacologically active propanoic acids suggests potential for:

  • Anti-inflammatory Activity: Many arylpropionic acids are non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Some propionic acid derivatives have shown promise as antimicrobial agents.

  • Neurological Research: Given the neurotoxic properties of the parent compound, this derivative could be a tool for studying neuronal pathways, or potentially a lead for developing modulators of mitochondrial function.

Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

2-Methyl-3-(3-nitrophenyl)propanoic acid represents an interesting, yet underexplored, chemical entity. While its direct commercial availability is limited, this guide provides a robust synthetic protocol to enable its investigation by the scientific community. Its structural features suggest a potential for diverse biological activities, making it a worthy candidate for further study in drug discovery and development programs. The information presented here serves as a foundational resource for researchers embarking on the synthesis and characterization of this and related compounds.

References

  • Chemical Synthesis Database. (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid. Available from: [Link]

  • LookChem. 2-methyl-3-(4-nitrophenyl)propanoic acid. Available from: [Link]

  • PrepChem. Preparation of 2-methyl-3-nitrophenol. Available from: [Link]

  • American Elements. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Available from: [Link]

  • PubChem. 2-Amino-3-(3-nitrophenyl)propanoic acid. Available from: [Link]

  • PubChem. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available from: [Link]

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • MDPI. Progress on 3-Nitropropionic Acid Derivatives. Available from: [Link]

  • PubChem. Methyl 3-(2-nitrophenyl)propanoate. Available from: [Link]

  • ScienceDirect. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Available from: [Link]

  • EPA. 2-bromo-3-(3-nitrophenyl)propanoic acid Properties. Available from: [Link]

  • Cheméo. Chemical Properties of 3-(3-Methylphenyl)propionic acid (CAS 3751-48-2). Available from: [Link]

Sources

Exploratory

solubility of 2-Methyl-3-(3-nitrophenyl)propanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-3-(3-nitrophenyl)propanoic Acid in Organic Solvents Authored by: [Your Name/Department] Publication Date: February 18, 2026 Executive Summary The solubility of an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-3-(3-nitrophenyl)propanoic Acid in Organic Solvents

Authored by: [Your Name/Department]
Publication Date: February 18, 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-3-(3-nitrophenyl)propanoic acid, a compound of interest in drug discovery and development. While specific experimental solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and detailed experimental protocols for determining its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for solubility assessment of this and similar molecules.

Introduction to 2-Methyl-3-(3-nitrophenyl)propanoic Acid

2-Methyl-3-(3-nitrophenyl)propanoic acid is a carboxylic acid derivative containing a nitro-substituted aromatic ring. Its molecular structure, featuring both a polar carboxylic acid group and a less polar nitrophenyl group, suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. Understanding this profile is essential for processes such as synthesis, purification, recrystallization, and formulation.

Compound Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[1]
Molecular Weight209.20 g/mol [1]
AppearanceExpected to be a solid at room temperatureGeneral chemical knowledge
pKaEstimated to be around 4-5Based on similar carboxylic acids[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of 2-Methyl-3-(3-nitrophenyl)propanoic acid in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be effective at solvating this functional group.

  • Dipole-Dipole Interactions: The nitro group and the carboxylic acid group introduce significant polarity to the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) will interact favorably through dipole-dipole forces.

  • Van der Waals Forces: The phenyl ring and methyl group are nonpolar and will interact via London dispersion forces, which are weaker. Nonpolar solvents will primarily interact with these parts of the molecule.

Given its structure, 2-Methyl-3-(3-nitrophenyl)propanoic acid is anticipated to have moderate to good solubility in polar organic solvents and lower solubility in nonpolar organic solvents.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 2-Methyl-3-(3-nitrophenyl)propanoic acid is crucial for obtaining reliable and reproducible data. The following sections detail a robust workflow for this purpose.

Materials and Equipment
  • 2-Methyl-3-(3-nitrophenyl)propanoic acid (high purity)

  • A range of organic solvents (analytical grade):

    • Protic Polar: Methanol, Ethanol, Isopropanol

    • Aprotic Polar: Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)

    • Nonpolar: Toluene, Heptane, Diethyl Ether

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh Compound add_to_vial Combine in Vial prep_compound->add_to_vial prep_solvent Measure Solvent prep_solvent->add_to_vial shake Shake at Constant Temp. add_to_vial->shake settle Allow to Settle shake->settle centrifuge Centrifuge settle->centrifuge supernatant Extract Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate calibration Prepare Calibration Curve calibration->calculate

Sources

Foundational

Theoretical NMR and Mass Spectrometry of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Executive Summary This technical guide provides a high-resolution theoretical analysis of 2-Methyl-3-(3-nitrophenyl)propanoic acid , a chiral building block often utilized in the synthesis of non-steroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution theoretical analysis of 2-Methyl-3-(3-nitrophenyl)propanoic acid , a chiral building block often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and amino acid derivatives.

Written for application scientists and structural biologists, this document moves beyond basic spectral prediction. It focuses on the stereochemical consequences of the


-methyl group on NMR splitting patterns and establishes a self-validating Mass Spectrometry (MS) workflow  using ESI(-) ionization. The goal is to provide a reference standard for identifying this compound and distinguishing it from its regioisomers (e.g., the 2-nitro or 4-nitro variants).

Structural Analysis & Stereochemistry

Before interpreting spectra, we must define the magnetic environment created by the molecular geometry.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 209.20 g/mol

  • Chirality: The Carbon-2 (C2) position is a chiral center.

    • Consequence: The protons on C3 (benzylic methylene) are diastereotopic . They are chemically equivalent only in achiral environments but magnetically non-equivalent in high-field NMR, appearing as an ABX system rather than a simple doublet.

Structural Numbering Scheme

For the purpose of this guide, the following numbering is used:

  • C1: Carboxyl carbon (-COOH)

  • C2:

    
    -carbon (Methine, chiral center)
    
  • C3:

    
    -carbon (Benzylic methylene)
    
  • C1': Aromatic carbon attached to C3

  • C3': Aromatic carbon attached to the Nitro group

Theoretical NMR Spectroscopy

Protocol: Solvent Selection & Acquisition

Causality: The choice of solvent dictates the visibility of the carboxylic acid proton and the resolution of the diastereotopic protons.

  • Preferred Solvent: DMSO-d6 .

    • Reasoning: It prevents chemical exchange of the carboxylic acid proton (

      
      ), allowing it to appear as a distinct broad singlet at 
      
      
      
      12.0+. In
      
      
      , this peak is often broadened into the baseline or shifted by concentration effects (dimerization).
  • Frequency: Minimum 400 MHz recommended to resolve the C3 diastereotopic coupling.

Predicted H NMR Data (400 MHz, DMSO-d6)
PositionType

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
-COOH Acid12.1 - 12.5br s1H-Deshielded by anisotropy/H-bonding.
Ar-H (2') Aromatic8.05 - 8.10t (fine)1H~2.0Ortho to

, deshielded singlet-like.
Ar-H (4') Aromatic8.00 - 8.05ddd1H8.0, 2.0, 1.0Ortho to

, para to alkyl.
Ar-H (6') Aromatic7.60 - 7.65dt1H7.8, 1.5Ortho to alkyl, meta to

.
Ar-H (5') Aromatic7.50 - 7.55t1H7.8Meta to both substituents.
C3-H

Benzylic3.05 - 3.15dd1H

13.5,

6.5
Diastereotopic Proton A (Pro-R/S).
C3-H

Benzylic2.80 - 2.90dd1H

13.5,

8.0
Diastereotopic Proton B (Pro-S/R).
C2-H Methine2.65 - 2.75m (sextet-like)1H7.0 (Me), 6.5/8.0Chiral center; couples to Me + C3-H

+ C3-H

.
C2-CH

Methyl1.08 - 1.12d3H7.0Typical doublet for

-methyl.
The "Expert" Check: The ABX System

The most common error in analyzing this compound is misinterpreting the C3 protons as a simple doublet. Because C2 is chiral,


 and 

on C3 are in different magnetic environments.
  • Observation: You will see two distinct sets of signals (doublet of doublets) centered around 2.8–3.1 ppm.

  • Verification: Calculate the geminal coupling constant (

    
    ). It should be large (~13-14 Hz). If you see a simple doublet, your resolution is too low, or accidental equivalence has occurred (unlikely in DMSO).
    
Predicted C NMR Data (Decoupled)
  • Carbonyl (C1): ~176 ppm (Typical acid).

  • Aromatic C-NO2: ~148 ppm (Deshielded by nitro).

  • Aromatic C-Alkyl: ~140 ppm.

  • Aromatic CH: 135, 129, 123, 121 ppm (Pattern characteristic of 1,3-substitution).

  • Benzylic (C3): ~38 ppm.

  • Methine (C2): ~40 ppm.

  • Methyl: ~17 ppm.

Mass Spectrometry Profiling

Ionization Strategy: ESI Negative Mode

While many labs default to positive mode (ESI+), carboxylic acids are inherently acidic. Negative mode (ESI-) is the self-validating protocol for this molecule.

  • Primary Ion:

    
     at m/z 208.1 .
    
  • Why ESI(-)?

    • Direct deprotonation of the -COOH group yields a stable carboxylate anion.

    • Avoids adduct formation common in ESI+ (

      
      , 
      
      
      
      ) which complicates quantification.
    • The nitro group is electron-withdrawing, stabilizing the negative charge distribution.

Fragmentation Pathway (MS/MS)

In tandem MS (MS/MS), the precursor ion (m/z 208.1) undergoes characteristic neutral losses.

  • Decarboxylation (Primary Transition): Loss of

    
     (44 Da).
    
    • Fragment: m/z 164.1

    • Mechanism:[1] Charge migration to the

      
      -carbon or benzylic position.
      
  • Nitro-Group Rearrangement: Loss of

    
     or 
    
    
    
    is possible but usually secondary to decarboxylation in soft ionization.
Visualization: Fragmentation Logic

The following diagram illustrates the predicted fragmentation pathway for method development.

MS_Fragmentation Figure 1: ESI(-) Fragmentation Pathway for 2-Methyl-3-(3-nitrophenyl)propanoic acid Parent Precursor Ion [M-H]- m/z 208.1 (Stable Carboxylate) Transition1 Transition State (Inductive Destabilization) Parent->Transition1 Collision Energy (10-20 eV) Fragment1 Product Ion A [M-H-CO2]- m/z 164.1 (Decarboxylation) Transition1->Fragment1 - CO2 (44 Da) Fragment2 Product Ion B [M-H-CO2-CH3]- m/z 149.1 (Alkyl Loss) Fragment1->Fragment2 - CH3 (15 Da) (High Energy)

Figure 1: The primary quantification transition is 208.1 > 164.1 (Loss of CO2).

Experimental Validation Workflow

To confirm the identity of the synthesized or purchased material, follow this logic gate. This ensures "Trustworthiness" by cross-referencing two orthogonal techniques.

Validation_Workflow cluster_NMR NMR Validation (Structural) cluster_MS MS Validation (Mass/Quant) Sample Unknown Sample (Solid) Solvent Dissolve in DMSO-d6 Sample->Solvent Inject Direct Infusion ESI(-) Sample->Inject Acquire Acquire 1H NMR (>400 MHz) Solvent->Acquire Check1 Check 12.0 ppm: Broad Singlet? Acquire->Check1 Check2 Check 3.0 ppm: ABX Pattern? Check1->Check2 Yes Fail Reject/Repurify Check1->Fail No Result Confirmed Identity Check2->Result Yes Check2->Fail No (Singlet=Wrong) Scan Q1 Scan Inject->Scan Check3 Base Peak: m/z 208.1? Scan->Check3 Check3->Result Yes Check3->Fail No

Figure 2: Orthogonal validation workflow combining NMR stereochemical checks and MS ionization rules.

Impurity Profiling & QC

When sourcing this compound for drug development, be aware of specific synthesis-related impurities that NMR and MS can detect.

  • Regioisomers: The 2-nitro and 4-nitro isomers.

    • Detection: Look at the aromatic region in NMR.[2] The 4-nitro isomer (para) will show a symmetric AA'BB' doublet system (~8.2 and 7.5 ppm), distinct from the complex 4-spin system of the 3-nitro (meta) target.

  • Des-methyl Analog: 3-(3-nitrophenyl)propanoic acid.

    • Detection: MS parent ion shifts to m/z 194.1. NMR will show a triplet at C2 instead of a multiplet, and lack the methyl doublet at 1.1 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. (General fragmentation patterns for carboxylic acids).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for ESI(-) ionization mechanisms of acidic compounds).

  • Reich, H. J. (2024). WinPLT NMR Data - Diastereotopic Protons. University of Wisconsin-Madison. (Educational resource for ABX systems in chiral molecules).

Sources

Exploratory

potential biological activity of nitrophenylalkanoic acids

The Pharmacological & Biological Landscape of Nitrophenylalkanoic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary Nitrophenylal...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological & Biological Landscape of Nitrophenylalkanoic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

Nitrophenylalkanoic acids represent a versatile chemical scaffold in medicinal chemistry, serving as both active pharmacological agents and critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors (ARIs), and antimicrobial agents. Characterized by a phenyl ring substituted with a nitro group (


) and an alkanoic acid side chain (typically acetic or propionic), these compounds exhibit a dual nature: they act as electrophilic warheads capable of engaging enzyme active sites (e.g., COX-1/2, Aldose Reductase) while also possessing significant toxicological profiles that must be managed during lead optimization.

This guide provides a technical deep-dive into the biological activities of this class, differentiating between the therapeutic potential of aromatic derivatives (e.g., 4-nitrophenylacetic acid) and the neurotoxicity of related aliphatic analogs (e.g., 3-nitropropionic acid).

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological activity of nitrophenylalkanoic acids is governed by three structural determinants: the position of the nitro group, the length of the alkanoic chain, and the acidity of the carboxylate tail.

Core Scaffold Analysis
  • The Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG).[1] In enzyme binding pockets, it often mimics carboxylate ions or serves as a hydrogen bond acceptor. Biologically, it can undergo nitro-reduction to form hydroxylamines or amines, a mechanism central to its antimicrobial activity but also a source of potential mutagenicity.
    
  • The Alkanoic Side Chain:

    • Acetic Acid (

      
      ):  Favors binding to cyclooxygenase (COX) enzymes (mimicking arachidonic acid metabolites).[1]
      
    • Propionic Acid (

      
      ):  Often associated with metabolic modulation (e.g., PPAR signaling or enzyme inhibition).
      
  • The Phenyl Ring: Provides the hydrophobic scaffold necessary for Van der Waals interactions within protein binding pockets.

SAR Visualization

The following diagram illustrates the functional divergence based on structural modifications.

SAR_Analysis Core Nitrophenylalkanoic Acid (Scaffold) Chain Alkanoic Chain Length Core->Chain Nitro Nitro Position (Ortho/Meta/Para) Core->Nitro COX COX-1/2 Inhibition (Anti-inflammatory) Chain->COX Acetic (n=1) ARI Aldose Reductase Inhibition (Anti-diabetic) Chain->ARI Acetic/Propionic Tox Mitochondrial Toxicity (Complex II Inhibition) Chain->Tox Aliphatic analogs (e.g., 3-NPA) Nitro->COX Ortho-substitution (Steric fit) Nitro->ARI Para-substitution (H-bonding)

Figure 1: Structure-Activity Relationship (SAR) map highlighting how structural variations dictate therapeutic vs. toxicological outcomes.[1]

Therapeutic Mechanism: Aldose Reductase Inhibition (ARI)[1]

One of the most significant applications of nitrophenylalkanoic acids is in the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. In diabetic conditions, ALR2 converts excess glucose into sorbitol, leading to osmotic stress and tissue damage (neuropathy, retinopathy).

Mechanism of Action

Nitrophenylalkanoic acids inhibit ALR2 by lodging into the enzyme's active site. The carboxylate head group anchors to the "anion-binding pocket" (interacting with Tyr48 , His110 , and Trp111 ), while the nitrophenyl ring occupies the hydrophobic specificity pocket. The nitro group enhances binding affinity through additional hydrogen bonding interactions, often with Leu300 .

Key Data Points:

  • Epalrestat: A commercially available ARI which contains a carboxylic acid moiety related to this scaffold, demonstrating the clinical viability of this pharmacophore.

  • Potency: Synthetic nitrophenyl derivatives have demonstrated

    
     values in the low micromolar range (
    
    
    
    ) in rat lens aldose reductase assays.[1]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

Self-Validating Protocol for Drug Discovery Screening

Principle: Measure the decrease in NADPH absorbance at 340 nm as ALR2 converts DL-glyceraldehyde to glycerol.

  • Enzyme Preparation:

    • Homogenize rat lenses in 0.1 M phosphate buffer (pH 6.2).

    • Centrifuge at

      
       for 20 min at 4°C. Use the supernatant as the crude enzyme source.
      
  • Reaction Mixture Assembly:

    • Control:

      
       Phosphate buffer + 
      
      
      
      NADPH (
      
      
      ) +
      
      
      Enzyme +
      
      
      DMSO (vehicle).[1]
    • Test: Substitute DMSO with

      
       of Nitrophenylalkanoic acid solution (graded concentrations: 
      
      
      
      ).
  • Initiation:

    • Add

      
       of DL-Glyceraldehyde  (
      
      
      
      ) to start the reaction.[1]
  • Measurement:

    • Monitor Absorbance (

      
      ) for 3 minutes at 30°C using a UV-Vis spectrophotometer.[1]
      
  • Calculation:

    • 
      [1]
      
    • Validation Check: The control reaction must show a linear decrease in absorbance (

      
      ). If 
      
      
      
      , enzyme activity is insufficient; re-isolate.

Antimicrobial & Anti-inflammatory Potential

Antimicrobial Activity

Derivatives of nitrophenylalkanoic acids, particularly those coupled with thio-groups or serving as precursors to hydroxamic acids, exhibit potent antimicrobial properties.

  • Target Spectrum: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[1]

  • Mechanism: The nitro group is believed to undergo enzymatic reduction within the microbial cell, generating reactive nitro-radical anions that damage DNA and disrupt membrane integrity.

  • Efficacy: MIC values for optimized derivatives often range between 15.6 – 62.5 µg/mL .[1]

Anti-inflammatory (COX Inhibition)

While less potent than their amino- or chloro- analogs (like Diclofenac), nitrophenylacetic acids serve as vital probes for the COX active site.[1]

  • Pathway: They compete with arachidonic acid for the cyclooxygenase channel.[1]

  • Selectivity: 4-nitrophenylacetic acid shows moderate selectivity for COX-1, whereas specific modifications (e.g., attaching a sulfonamide) can shift selectivity toward COX-2.[1]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase Inhibitor Nitrophenylalkanoic Acid (Inhibitor) Inhibitor->ALR2 Inhibits (IC50 ~1-10 µM)

Figure 2: The Polyol Pathway. Nitrophenylalkanoic acids block the conversion of Glucose to Sorbitol, preventing diabetic complications.

Toxicology & Safety: The 3-NPA Warning

Critical Distinction: Researchers must distinguish between aromatic nitrophenylalkanoic acids and aliphatic nitro-acids like 3-Nitropropionic Acid (3-NPA) .[1]

  • 3-NPA (Aliphatic): A potent mitochondrial toxin found in moldy sugarcane.[1] It irreversibly inhibits Succinate Dehydrogenase (Complex II) , causing neurodegeneration similar to Huntington’s disease.

  • Nitrophenylalkanoic Acids (Aromatic): Generally possess lower neurotoxicity due to the steric bulk of the phenyl ring preventing access to the succinate binding site of Complex II. However, the potential for nitro-group reduction to mutagenic aromatic amines requires rigorous Ames testing during development.

Table 1: Comparative Profile of Nitro-Acid Derivatives

Compound ClassPrimary TargetBiological EffectToxicity Risk
4-Nitrophenylacetic acid COX-1 / COX-2Anti-inflammatory precursorLow (GI irritation)
Nitrophenyl derivatives Aldose ReductaseAnti-diabetic (prevent neuropathy)Moderate (Nitro-reduction)
3-Nitropropionic acid Complex II (Mitochondria)Neurotoxin (Suicide Inhibitor)High (Lethal)

References

  • Aldose Reductase Inhibition

    • Title: QSAR Study of Nitrophenyl Derivatives as Aldose Reductase Inhibitor.[1][2]

    • Source: International Journal of Pharmacy and Biological Sciences (2019).[2]

    • URL:[Link]

  • Antimicrobial Activity

    • Title: Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives.[1]

    • Source: Turkish Journal of Chemistry (2005).[1]

    • URL:[Link]

  • COX Inhibition & Anti-inflammatory

    • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Toxicology (3-NPA)

    • Title: 3-Nitropropionic acid is a suicide inhibitor of mitochondrial respiration.[1][3]

    • Source: Journal of Biological Chemistry (2006).[1][3]

    • URL:[Link][1]

  • General Pharmacology

    • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds.[4]

    • Source: MDPI / NIH (2022).[1]

    • URL:[Link]

Sources

Foundational

literature review of 2-Methyl-3-(3-nitrophenyl)propanoic acid research

A Critical Chiral Scaffold for Non-Peptidic HIV Protease Inhibitors Executive Summary & Strategic Importance 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: Free Acid varies, Cyclohexanamine salt: 1172852-06-0 ) is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Chiral Scaffold for Non-Peptidic HIV Protease Inhibitors

Executive Summary & Strategic Importance

2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: Free Acid varies, Cyclohexanamine salt: 1172852-06-0 ) is a specialized chiral building block used primarily in the synthesis of non-peptidic HIV Protease Inhibitors (PIs) , most notably in the developmental pathways of Tipranavir (Aptivus®) and related second-generation PIs.

Unlike linear peptide mimetics, this compound enables the construction of rigid, non-peptidic scaffolds that resist viral mutations. Its value lies in two distinct chemical features:

  • The 2-Methyl Stereocenter: Provides critical steric bulk that anchors the molecule within the S2 hydrophobic pocket of the HIV protease enzyme, enhancing binding affinity.

  • The 3-Nitrophenyl Moiety: Acts as a "masked" aniline. Post-coupling, the nitro group is reduced to an amine, serving as a versatile handle for sulfonylation—a key interaction point for aspartic protease inhibition.

This guide details the synthesis, resolution, and application of this intermediate, moving beyond standard literature to provide process-ready protocols.

Chemical Identity & Properties
PropertyDetail
IUPAC Name 2-Methyl-3-(3-nitrophenyl)propanoic acid
Common Synonyms

-Methyl-3-nitrohydrocinnamic acid; 3-(3-Nitrophenyl)-2-methylpropionic acid
Molecular Formula

Molecular Weight 209.20 g/mol (Free Acid); 308.38 g/mol (Cyclohexanamine Salt)
Key CAS 1172852-06-0 (Cyclohexanamine salt, resolved)
Chirality Contains one stereocenter at C2. (2S)- and (2R)- enantiomers are distinct.
Physical State Off-white to pale yellow crystalline solid.
Synthesis & Process Workflows

The synthesis of this compound requires a balance between yield and stereochemical purity.[1] While direct asymmetric synthesis is possible, the industrial standard often relies on Classical Resolution via salt formation, specifically using Cyclohexanamine or chiral amines like


-Methylbenzylamine .
3.1. Workflow Visualization

SynthesisWorkflow Start 3-Nitrobenzaldehyde Step1 Knoevenagel Condensation Start->Step1 Reagent Diethyl Methylmalonate (or Propionic Anhydride) Reagent->Step1 Inter1 Unsaturated Intermediate Step1->Inter1 Step2 Selective Reduction (H2/Pd-C) Inter1->Step2 Careful! Avoid -NO2 reduction Racemate Racemic Acid Step2->Racemate Step3 Chiral Resolution (Cyclohexanamine) Racemate->Step3 Final Pure (2R)- or (2S)- Enantiomer Salt Step3->Final

Figure 1: Industrial synthesis pathway highlighting the critical resolution step.

3.2. Detailed Protocol: The Modified Knoevenagel Route

Objective: Synthesize racemic 2-methyl-3-(3-nitrophenyl)propanoic acid.

Reagents:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • Diethyl methylmalonate (1.1 eq)

  • Piperidine (Catalytic)

  • Acetic Acid (Catalytic)

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-nitrobenzaldehyde and diethyl methylmalonate in toluene. Add catalytic piperidine and acetic acid. Reflux until water evolution ceases (approx. 4-6 hours).

  • Hydrolysis & Decarboxylation: Concentrate the toluene solution. Add 6N HCl and reflux for 12 hours. This step hydrolyzes the diester and decarboxylates the intermediate to form 2-methyl-3-(3-nitrophenyl)acrylic acid .

  • Selective Reduction: This is the critical step. You must reduce the alkene without reducing the nitro group to an amine.

    • Method A (Catalytic): Hydrogenation using Wilkinson’s Catalyst (

      
      ) in benzene/ethanol at 50 psi 
      
      
      
      . This is highly selective for alkenes over nitro groups.
    • Method B (Chemical): Use Sodium Borohydride (

      
      ) with Copper(I) Chloride (
      
      
      
      ) in methanol.
  • Isolation: Acidify the mixture, extract with Ethyl Acetate, dry over

    
    , and concentrate to yield the racemic acid.
    
3.3. Protocol: Optical Resolution (The Self-Validating Step)

The racemic acid is rarely used in drug development; the (R)- or (S)- enantiomer is required.

  • Salt Formation: Dissolve the racemic acid in hot ethanol. Add Cyclohexanamine (1.0 eq) slowly.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The less soluble diastereomeric salt will precipitate.

  • Validation (The "Self-Check"): Filter the crystals. Take a small sample, liberate the free acid (using 1N HCl), and run Chiral HPLC (Column: Chiralcel OJ-H or AD-H).

    • Target: >98% ee.

    • Recrystallization:[1] If ee < 98%, recrystallize the salt from ethanol/water (9:1).

  • Liberation: Once pure, treat the salt with dilute

    
     and extract with ether to obtain the pure chiral acid.
    
Applications in Drug Development[2]
4.1. The "P2" Ligand Strategy

In HIV protease inhibitors like Tipranavir , the molecule is designed to mimic the transition state of peptide cleavage. The enzyme has specific pockets (S1, S2, S3) that bind amino acid side chains.

  • The 2-Methyl Group: Mimics the side chain of hydrophobic amino acids (like Valine or Isoleucine), fitting snugly into the S2 subsite .

  • The 3-Nitrophenyl Group: This is a "pre-warhead." It is not the final active form. In the synthesis of Tipranavir analogs (e.g., PNU-140690), this nitro group is reduced to an aniline .

  • Sulfonylation: The resulting aniline is reacted with a sulfonyl chloride (e.g., 5-trifluoromethylpyridine-2-sulfonyl chloride). This sulfonamide group forms critical hydrogen bonds with the protease backbone (Asp25/Asp25'), locking the enzyme in an inactive state.

4.2. Mechanistic Pathway Visualization

DrugMechanism Precursor 2-Methyl-3-(3-nitrophenyl) propanoic acid Reduction Reduction to Aniline Precursor->Reduction Activation Coupling Coupling with Sulfonyl Chloride Reduction->Coupling Functionalization Drug Active Protease Inhibitor (e.g., Tipranavir Analog) Coupling->Drug Final Assembly Target HIV Protease (S2 Pocket Binding) Drug->Target Inhibits

Figure 2: Transformation of the precursor into the active pharmaceutical ingredient (API).

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this material, the following specifications are non-negotiable for downstream success:

AttributeSpecificationReason
Enantiomeric Excess (ee) > 99.0%Impurities lower binding affinity and may cause off-target toxicity.
Nitro/Amine Ratio < 0.1% AminePremature reduction of the nitro group interferes with coupling reactions.
Residual Solvent < 500 ppmCyclohexanamine or toluene residues can poison hydrogenation catalysts.
References
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-(3-nitrophenyl)propanoic acid, Cyclohexanamine salt.[2][3] Retrieved from (Search CAS: 1172852-06-0).

  • Turner, S. R., et al. (1998). "Tipranavir (PNU-140690): A Potent, Non-Peptidic HIV Protease Inhibitor." Journal of Medicinal Chemistry. (Contextualizing the non-peptidic scaffold design).
  • Ghosh, A. K., et al. (2006). "Design and Synthesis of Nonpeptide HIV-1 Protease Inhibitors." Journal of Organic Chemistry.
  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from (General methodology for nitrophenyl propionic acids).

  • Google Patents. (2018). Engineered polypeptides and their applications in synthesis of beta-hydroxy-alpha-amino acids. WO2018219107A1.

Sources

Exploratory

The Profen Story: A Technical Journey Through the Discovery and Synthesis of Substituted Propanoic Acids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: From Willow Bark to Precision Pharmacology The quest to alleviate pain and inflammation is a narrative as old as medicine it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Willow Bark to Precision Pharmacology

The quest to alleviate pain and inflammation is a narrative as old as medicine itself. For centuries, remedies were derived from natural sources, with the bark of the willow tree, a source of salicin, being a prominent example. The synthesis of acetylsalicylic acid (aspirin) in the late 19th century marked a paradigm shift, ushering in the era of synthetic anti-inflammatory agents. However, the gastrointestinal side effects associated with long-term aspirin use fueled the search for safer, more tolerable alternatives. This pursuit led to the discovery and development of a remarkable class of compounds: the substituted propanoic acids, more commonly known as "profens."

This technical guide provides a comprehensive exploration of the discovery and history of substituted propanoic acids. We will delve into the pivotal moments of their inception, from the groundbreaking synthesis of ibuprofen to the development of a diverse array of non-steroidal anti-inflammatory drugs (NSAIDs) that have become mainstays in modern pharmacotherapy. Beyond a historical account, this guide offers a deep dive into the synthetic chemistry that underpins these crucial medicines, examining the evolution of experimental methodologies from classical multi-step syntheses to more elegant and environmentally conscious "green" approaches. We will also explore the critical role of stereochemistry in their pharmacological activity and the analytical techniques developed to ensure their quality and efficacy.

The Dawn of a New Era: The Discovery of Ibuprofen

The story of the profens begins in the 1950s at the research laboratories of Boots Pure Drug Company in Nottingham, UK. A team led by pharmacologist Stewart Adams and chemist John Nicholson was tasked with a clear objective: to develop a non-steroidal anti-inflammatory drug for the long-term treatment of rheumatoid arthritis with a superior safety profile to aspirin.[1][2] Their methodical approach involved the synthesis and screening of hundreds of compounds.

The initial focus was on salicylate derivatives, mirroring the structure of aspirin. However, after evaluating over 200 such compounds without identifying a superior candidate, the team shifted their focus to other acidic functional groups.[2] This strategic pivot led them to investigate phenylalkanoic acids.

In 1961, their persistence paid off with the synthesis of 2-(4-isobutylphenyl)propanoic acid, which was given the patent name that would become world-renowned: ibuprofen.[3][4] The name itself is a portmanteau of its chemical structure: i sobu tyl-pro pionic acid-phen yl.[5]

Initial clinical trials in 1966 on patients with rheumatoid arthritis demonstrated its efficacy, and by 1969, ibuprofen was launched in the UK as a prescription medicine under the brand name Brufen®.[3][6] It was later introduced in the United States in 1974.[5] A significant milestone in its history was its approval for over-the-counter (OTC) sale in the UK in 1983 and the US in 1984, making it the first NSAID other than aspirin to be available directly to consumers.[5]

The Evolution of Synthesis: From Classical Routes to Green Chemistry

The journey of ibuprofen from a laboratory curiosity to a global pharmaceutical staple is intrinsically linked to the evolution of its chemical synthesis. The initial commercial production method, known as the Boots synthesis, was a six-step process. While a groundbreaking achievement for its time, it was characterized by low atom economy and the use of hazardous reagents.[6]

The Boots Six-Step Synthesis of Ibuprofen

The original Boots synthesis, while historically significant, is a prime example of a process with considerable environmental impact. Its reliance on stoichiometric reagents and multiple steps resulted in a low overall yield and substantial waste generation.[7]

Experimental Protocol: The Boots Synthesis of Ibuprofen (Conceptual Overview)

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) to form 4'-isobutylacetophenone. This classic electrophilic aromatic substitution reaction introduces the acetyl group to the para position of the isobutylbenzene ring. The choice of AlCl₃ as a Lewis acid catalyst is traditional for this transformation, but its use generates a significant amount of aluminum-containing waste.

  • Darzens Glycidic Ester Condensation: The resulting ketone is then reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide. This reaction forms an α,β-epoxy ester, a glycidic ester.[6]

  • Hydrolysis and Decarboxylation: The glycidic ester is subsequently hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde is then reacted with hydroxylamine to form an oxime.

  • Nitrile Formation: The oxime is dehydrated to the corresponding nitrile.[5]

  • Hydrolysis: Finally, the nitrile is hydrolyzed to the carboxylic acid, ibuprofen.[8]

Boots_Synthesis cluster_0 The Boots Six-Step Synthesis of Ibuprofen A Isobutylbenzene B 4'-Isobutylacetophenone A->B Friedel-Crafts Acylation C Glycidic Ester B->C Darzens Condensation D Aldehyde C->D Hydrolysis & Decarboxylation E Oxime D->E Oxime Formation F Nitrile E->F Dehydration G Ibuprofen F->G Hydrolysis

Caption: A simplified workflow of the original six-step Boots synthesis of ibuprofen.

The BHC Green Synthesis of Ibuprofen: A Paradigm Shift

In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a revolutionary three-step synthesis of ibuprofen.[9] This process, which received a Presidential Green Chemistry Challenge Award, is a testament to the power of applying green chemistry principles to pharmaceutical manufacturing.[6] It boasts a significantly higher atom economy, reduces waste, and utilizes catalytic reagents that can be recovered and reused.[1][10]

Experimental Protocol: The BHC Green Synthesis of Ibuprofen (Conceptual Overview)

  • Friedel-Crafts Acylation: Similar to the Boots synthesis, the first step is the acylation of isobutylbenzene. However, the BHC process utilizes anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent. HF is highly corrosive but can be efficiently recovered and reused, making this a more sustainable choice than the stoichiometric AlCl₃ used in the Boots method.[1][11]

  • Hydrogenation: The resulting 4'-isobutylacetophenone is then catalytically hydrogenated using a Raney nickel or palladium on carbon catalyst to form the corresponding alcohol.[5]

  • Carbonylation: The final step is a palladium-catalyzed carbonylation of the alcohol in the presence of carbon monoxide. This step directly introduces the carboxylic acid moiety, elegantly completing the synthesis.[3]

BHC_Synthesis cluster_1 The B-H-C Three-Step 'Green' Synthesis of Ibuprofen A Isobutylbenzene B 4'-Isobutylacetophenone A->B Friedel-Crafts Acylation (HF catalyst) C 1-(4-isobutylphenyl)ethanol B->C Catalytic Hydrogenation D Ibuprofen C->D Palladium-Catalyzed Carbonylation

Caption: A streamlined workflow of the three-step BHC green synthesis of ibuprofen.

MetricBoots SynthesisBHC Synthesis
Number of Steps 63
Overall Yield ~40%[6]~77%[6]
Atom Economy ~40%[6]~77% (approaching 99% with acetic acid recovery)[6]
Key Catalyst Aluminum Chloride (stoichiometric)Hydrogen Fluoride (catalytic, recoverable), Palladium complex (catalytic), Raney Nickel (catalytic)[5][6]
Primary Byproducts Aluminum trichloride hydrate, various inorganic salts[7]Acetic acid (recyclable)

Expanding the Family: The Development of Other Profens

The success of ibuprofen spurred further research into the 2-arylpropionic acid scaffold, leading to the development of a range of other "profens," each with its own unique pharmacological profile.

Naproxen: A Potent and Long-Lasting Alternative

Developed by Syntex and first introduced in 1976, naproxen quickly became a leading NSAID, particularly for chronic conditions like arthritis.[12][13] A key feature of naproxen is that it was marketed as a single enantiomer, (S)-naproxen, which is the active form.

Industrial Synthesis of Naproxen (Syntex Process - Conceptual Overview)

The industrial synthesis of naproxen by Syntex typically starts from 2-naphthol.[14] The multi-step process involves the formation of 2-methoxy-6-acetylnaphthalene, which is then converted to naproxen through a series of reactions.

A significant area of research in naproxen synthesis has been the development of asymmetric methods to produce the desired (S)-enantiomer directly, thus avoiding the need for chiral resolution of a racemic mixture.

Experimental Protocol: Asymmetric Hydrogenation for (S)-Naproxen Synthesis (Conceptual)

A common strategy involves the asymmetric hydrogenation of a prochiral precursor, 2-(6-methoxy-2-naphthyl)propenoic acid. This reaction utilizes a chiral catalyst, often a ruthenium complex with a chiral phosphine ligand like BINAP, to stereoselectively add hydrogen across the double bond, yielding (S)-naproxen with high enantiomeric excess.[15]

  • Catalyst Preparation: A solution of the chiral ruthenium-BINAP catalyst is prepared in an appropriate solvent, such as methanol.

  • Hydrogenation: The 2-(6-methoxy-2-naphthyl)propenoic acid substrate is dissolved in the same solvent and placed in a high-pressure reactor with the catalyst.

  • Reaction Conditions: The reactor is pressurized with hydrogen gas (e.g., 10 MPa) and heated to a specific temperature (e.g., 32°C).[15]

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the (S)-naproxen is purified, often by crystallization.

Ketoprofen and Fenoprofen: Expanding the Therapeutic Armamentarium

Ketoprofen, synthesized in 1967 by Rhône-Poulenc chemists, is another prominent member of the propionic acid class of NSAIDs.[16][17] Fenoprofen also emerged as a valuable therapeutic agent for the management of arthritis and pain.[9]

Synthesis of Fenoprofen (Conceptual Overview)

One synthetic route to fenoprofen involves the reaction of 3-phenoxybenzyl bromide with the sodium salt of 2-chloropropanoic acid. Subsequent reduction of the resulting ester and hydrolysis yields fenoprofen.[18] More modern approaches utilize greener methodologies, such as forming the calcium salt with calcium carbonate in water.[9]

The Critical Role of Chirality

A defining characteristic of the profens is the presence of a chiral center at the alpha-position of the propionic acid moiety. This stereochemistry has profound implications for their pharmacological activity.

The Enantiomers: A Tale of Two Molecules

For most profens, the (S)-enantiomer is responsible for the majority of the therapeutic anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The (R)-enantiomer is significantly less active in this regard.[1]

ProfenActive EnantiomerKey Pharmacological Notes
Ibuprofen (S)-(+)-IbuprofenThe (R)-enantiomer undergoes in vivo chiral inversion to the active (S)-form.[19][20]
Naproxen (S)-(+)-NaproxenMarketed as the single, active enantiomer.
Ketoprofen (S)-(+)-KetoprofenThe (R)-enantiomer exhibits some analgesic activity through non-COX mechanisms.
Flurbiprofen (S)-(+)-FlurbiprofenThe (R)-enantiomer has been shown to have some distinct pharmacological effects.[1]
Metabolic Chiral Inversion: A Pharmacokinetic Quirk

A fascinating aspect of some profens, notably ibuprofen, is the phenomenon of metabolic chiral inversion. In the body, the largely inactive (R)-enantiomer can be converted into the active (S)-enantiomer.[19] This unidirectional conversion is a key reason why ibuprofen is effective when administered as a racemic mixture. However, the extent of this inversion can vary between individuals.[19]

Analytical Methodologies: Ensuring Quality and Purity

The development of robust analytical methods is paramount in pharmaceutical development and manufacturing to ensure the identity, purity, and potency of the final drug product. For substituted propanoic acids, high-performance liquid chromatography (HPLC) is the cornerstone of analytical testing.

Chiral HPLC: Separating the Enantiomers

Given the stereospecific activity of the profens, the ability to separate and quantify the individual enantiomers is crucial. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.

Experimental Protocol: Chiral HPLC Analysis of Ibuprofen (Example)

  • Column: A chiral column, such as one with an α-acid glycoprotein (AGP) stationary phase (e.g., Chiralpak AGP, 10 cm x 4.0 mm, 5 µm).[5]

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 100 mM, pH 7).[5]

  • Flow Rate: A typical flow rate is 0.7 mL/min.[5]

  • Detection: UV detection at a wavelength where ibuprofen absorbs strongly, such as 225 nm.[5]

  • Sample Preparation: A tablet sample can be prepared by dissolving it in a suitable solvent like methanol, sonicating to ensure complete dissolution, and then diluting to an appropriate concentration.[5]

Method Validation

A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose. Key validation parameters for an HPLC method for NSAIDs include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[21]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and development of substituted propanoic acids represent a landmark achievement in medicinal chemistry and pharmacology. From the pioneering work of Adams and Nicholson on ibuprofen to the ongoing refinement of synthetic and analytical methodologies, the story of the profens is one of relentless innovation. The journey from the six-step, low-yield Boots synthesis of ibuprofen to the elegant, three-step, high-efficiency BHC process exemplifies the transformative power of green chemistry in pharmaceutical manufacturing.

For researchers, scientists, and drug development professionals, the history of substituted propanoic acids offers invaluable lessons in rational drug design, the importance of stereochemistry, and the continuous drive for more efficient and sustainable chemical processes. As our understanding of the molecular basis of inflammation and pain continues to evolve, the versatile 2-arylpropionic acid scaffold will undoubtedly serve as a foundation for the development of the next generation of anti-inflammatory and analgesic agents.

References

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  • Panico, A. M., et al. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology.
  • Development of High-Performance Liquid Chromatography Method for Enantioseparation of Ibuprofen. Rasayan Journal of Chemistry, 18(1). (2025).
  • Lu, G., et al. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units. Accessed February 14, 2026.
  • A Green, Large Scale Synthesis of Fenoprofen Calcium Dihydrate with Simple Calcium (II) Carbonate and Water. International Journal of ChemTech Research, 9(5), 324-331. (2016).
  • Naproxen: How This Trusted NSAID Fights Pain and Inflammation. Utah Trading LLC. Accessed February 14, 2026.
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  • Development and validation of analytical method for estimation of Antitussive drugs or NSAIDS in multi drug dosage form by HPLC. Journal of Drug Delivery and Therapeutics, 9(4-s), 733-741. (2019).
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  • Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Tetrahedron: Asymmetry, 14(15), 2299-2302. (2003).
  • "Process For Preparation Of Flurbiprofen". Quick Company. Accessed February 14, 2026.
  • Naproxen: How This Trusted NSAID Fights Pain and Inflammation. Utah Trading LLC. Accessed February 14, 2026.
  • Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 799-805. (2008).
  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72-76.
  • Green Chemistry. RSC Publishing. Accessed February 14, 2026.
  • RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. SciSpace. Accessed February 14, 2026.
  • Evans, A. M. (1996). Pharmacodynamics and Pharmacokinetics of the Profens: Enantioselectivity, Clinical Implications, and Special Reference to S(+)‐Ibuprofen. The Journal of Clinical Pharmacology, 36(S12), 7S-15S.
  • RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. Scientifica, 2020, 8510276. (2020).
  • Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 73(9), 536-541.
  • Method Development and Quantitative Analysis of Ibuprofen Gel by Using HPLC and FTIR Method. International Journal of Pharmaceutical Sciences and Research, 13(9), 3589-3595. (2022).
  • Preparation method of flurbiprofen.
  • Modification of ibuprofen synthesis through the mechanism analysis.
  • Ibuprofen - A Case Study in Green Chemistry. Scribd. Accessed February 14, 2026.
  • Method for producing ibuprofen.
  • Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Organic & Biomolecular Chemistry, 10(4), 788-797. (2012).
  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 7(12), 1-6. (2015).
  • A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER.
  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis, 63(1), 1-5. (2017).
  • Development and Validation of an HPLC Method for the Determination of Meloxicam and Pantoprazole in a Combined Formul
  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 7(12), 1-6. (2015).
  • Kantor, T. G. (1986). Ketoprofen: a review of its pharmacologic and clinical properties. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 6(3), 93-103.
  • Green Chemistry Synthesis of Naproxen. Slideshare. Accessed February 14, 2026.
  • Xie, B., et al. (2015). Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands.
  • Improved Synthesis of Ibuprofen. Green Chemistry For Sustainability. Accessed February 14, 2026.
  • Geisslinger, G., et al. (1995). Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen. Drugs, 49(Suppl 1), 39-52.
  • Novel asymmetric catalytic synthesis method of (S)-naproxen.
  • Brune, K., et al. (1991). Pharmacological differences between R(-)- and S(+)-ibuprofen. Journal of Clinical Pharmacology, 31(11), 1026-1030.
  • Ketoprofen. Wikipedia. Accessed February 14, 2026.
  • Kinetic Study of the Hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic Acid to (S)-Naproxen with Ruthenium BINAP Catalyst in Methanol.
  • Novel asymmetric catalytic synthesis method of (S)-naproxen.
  • Application of Green Chemistry in the Synthesis of Ibuprofen. Prezi. Accessed February 14, 2026.
  • Ibuprofen: Original Versus Green Synthesis.
  • Harrington, P. J., & Lodewijk, E. (1997). Large-Scale Synthetic Process for (S)-Naproxen by Syntex. Organic Process Research & Development, 1(1), 72-76.
  • GREEN SYNTHESIS OF IBUPROFEN. Hellenic Open University. Accessed February 14, 2026.
  • Ketoprofen 2.5% gel: a clinical overview. European Review for Medical and Pharmacological Sciences, 15(8), 943-949. (2011).
  • Industrial synthesis technique for DL-naproxen.
  • ONSET-HASTENED/ENHANCED ANALGESIA USING S(+) KETOPROFEN.

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Foundational

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Introduction 2-Methyl-3-(3-nitrophenyl)propanoic acid is a valuable building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a chiral center and a nitro-substituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-3-(3-nitrophenyl)propanoic acid is a valuable building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a chiral center and a nitro-substituted aromatic ring, makes it a key intermediate for compounds designed to interact with biological systems in a specific manner. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this target molecule, tailored for researchers, scientists, and drug development professionals. Each method is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis to aid in the selection of the most appropriate route for a given research and development context.

Strategic Approaches to Synthesis

The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid can be approached through several established organic chemistry transformations. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, stereochemical requirements, and the specific capabilities of the laboratory. This guide will focus on three primary and mechanistically distinct strategies:

  • Malonic Ester Synthesis: A classic and reliable method for the formation of carboxylic acids.

  • Reformatsky Reaction: A powerful tool for the construction of β-hydroxy esters, which can be further transformed into the target acid.

  • Heck Reaction Followed by Reduction: A modern cross-coupling strategy to construct the carbon skeleton, followed by saturation of a double bond.

A fourth, more direct but potentially less selective method involving the nitration of a precursor acid , will also be discussed.

Malonic Ester Synthesis: A Robust and Versatile Approach

The malonic ester synthesis is a highly dependable method for the preparation of substituted carboxylic acids.[1][2][3] The strategy involves the alkylation of a malonic ester with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the final product.[4][5] For the synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid, this pathway utilizes diethyl methylmalonate as the nucleophile source and 3-nitrobenzyl bromide as the electrophile.

Causality Behind Experimental Choices

The α-protons of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation by a moderately strong base like sodium ethoxide to form a stable enolate.[4][6] The use of diethyl methylmalonate simplifies the synthesis by already incorporating the desired methyl group at the α-position. The subsequent alkylation is a standard SN2 reaction, where the enolate displaces the bromide from 3-nitrobenzyl bromide.[2] The final step involves the hydrolysis of the diester to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the target propanoic acid.[3]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzyl Bromide

A common precursor, 3-nitrobenzyl bromide, can be synthesized from 3-nitrotoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).

  • Materials: 3-nitrotoluene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrotoluene (1 eq.) in CCl4.

    • Add NBS (1.1 eq.) and a catalytic amount of BPO.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 3-nitrobenzyl bromide, which can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Alkylation of Diethyl Methylmalonate

  • Materials: Diethyl methylmalonate, sodium ethoxide, absolute ethanol, 3-nitrobenzyl bromide.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol under an inert atmosphere.

    • To the cooled sodium ethoxide solution, add diethyl methylmalonate (1.0 eq.) dropwise with stirring.

    • After the addition is complete, add a solution of 3-nitrobenzyl bromide (1.0 eq.) in ethanol dropwise.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain crude diethyl 2-methyl-2-(3-nitrobenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Materials: Crude diethyl 2-methyl-2-(3-nitrobenzyl)malonate, concentrated hydrochloric acid, acetic acid.

  • Procedure:

    • To the crude malonic ester from the previous step, add a mixture of concentrated hydrochloric acid and acetic acid.

    • Heat the mixture to reflux for 12-16 hours to effect both hydrolysis and decarboxylation.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-Methyl-3-(3-nitrophenyl)propanoic acid.

    • Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.[7][8][9]

Visualizing the Malonic Ester Synthesis Pathway

Malonic_Ester_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Diethyl_methylmalonate Diethyl methylmalonate Alkylated_malonate Diethyl 2-methyl-2-(3-nitrobenzyl)malonate Diethyl_methylmalonate->Alkylated_malonate 1. NaOEt, EtOH 2. Alkylation 3_Nitrobenzyl_bromide 3-Nitrobenzyl bromide 3_Nitrobenzyl_bromide->Alkylated_malonate Target_acid 2-Methyl-3-(3-nitrophenyl)propanoic acid Alkylated_malonate->Target_acid H3O+, Δ (Hydrolysis & Decarboxylation)

Caption: Malonic Ester Synthesis of the Target Acid.

The Reformatsky Reaction: An Alternative Carbon-Carbon Bond Formation

The Reformatsky reaction provides an alternative route to the target molecule by forming a β-hydroxy ester from an α-halo ester and a carbonyl compound in the presence of zinc metal.[10][11] This intermediate can then be dehydroxylated and the ester hydrolyzed to yield the final carboxylic acid. For this synthesis, 3-nitrobenzaldehyde is reacted with an ethyl 2-bromopropionate.

Causality Behind Experimental Choices

The key step in the Reformatsky reaction is the formation of an organozinc reagent (a zinc enolate) from the α-halo ester and zinc.[11] This organozinc compound is less reactive than Grignard reagents or organolithium compounds, which allows it to selectively add to the carbonyl group of the aldehyde without reacting with the ester functionality.[10] The resulting β-hydroxy ester can then be subjected to dehydration and hydrolysis to afford the α,β-unsaturated acid, which is subsequently reduced to the target saturated acid.

Detailed Experimental Protocol

Step 1: Reformatsky Reaction

  • Materials: 3-Nitrobenzaldehyde, ethyl 2-bromopropionate, activated zinc dust, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, place activated zinc dust (1.5 eq.).

    • Add a solution of 3-nitrobenzaldehyde (1.0 eq.) and ethyl 2-bromopropionate (1.2 eq.) in anhydrous THF.

    • Gently heat the mixture to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

    • After the initial exothermic reaction subsides, continue to stir and reflux for an additional 1-2 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether. Wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude ethyl 3-hydroxy-2-methyl-3-(3-nitrophenyl)propanoate.

Step 2: Dehydration and Hydrolysis

  • Materials: Crude β-hydroxy ester, sulfuric acid, water.

  • Procedure:

    • Treat the crude β-hydroxy ester with a mixture of sulfuric acid and water.

    • Heat the mixture to reflux to effect both dehydration to the α,β-unsaturated ester and hydrolysis to the corresponding carboxylic acid.

    • Cool the reaction mixture and extract with ethyl acetate.

    • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield (E)-2-methyl-3-(3-nitrophenyl)acrylic acid.[12]

Step 3: Reduction of the α,β-Unsaturated Acid

  • Materials: (E)-2-methyl-3-(3-nitrophenyl)acrylic acid, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve the unsaturated acid in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to give the crude target acid.

    • Purify by recrystallization.

Visualizing the Reformatsky Reaction Pathway

Reformatsky_Reaction cluster_start_ref Starting Materials cluster_intermediate_ref Intermediates cluster_product_ref Final Product 3_Nitrobenzaldehyde 3-Nitrobenzaldehyde beta_hydroxy_ester Ethyl 3-hydroxy-2-methyl-3-(3-nitrophenyl)propanoate 3_Nitrobenzaldehyde->beta_hydroxy_ester 1. Zn, THF 2. H3O+ workup Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_bromopropionate->beta_hydroxy_ester unsaturated_acid (E)-2-Methyl-3-(3-nitrophenyl)acrylic acid beta_hydroxy_ester->unsaturated_acid H2SO4, H2O, Δ (Dehydration & Hydrolysis) Target_acid_ref 2-Methyl-3-(3-nitrophenyl)propanoic acid unsaturated_acid->Target_acid_ref H2, Pd/C (Reduction)

Caption: Reformatsky Reaction Pathway to the Target Acid.

Heck Reaction and Subsequent Reduction: A Modern Approach

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be employed to form the carbon skeleton of an unsaturated precursor to the target molecule.[13] This route involves the coupling of an aryl halide (e.g., 3-bromonitrobenzene) with an alkene (e.g., methacrylic acid or its ester), followed by the reduction of the resulting double bond.

Causality Behind Experimental Choices

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst.[13] The use of a palladium catalyst allows for the efficient formation of a new carbon-carbon bond under relatively mild conditions. The resulting α,β-unsaturated acid or ester can then be selectively reduced to the saturated target molecule, often through catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Heck Reaction

  • Materials: 3-Bromonitrobenzene, methacrylic acid, palladium(II) acetate, triphenylphosphine, triethylamine, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add 3-bromonitrobenzene (1.0 eq.), methacrylic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and triethylamine (1.5 eq.) in DMF.

    • Heat the mixture to 80-100 °C and stir for several hours until the starting materials are consumed (monitored by TLC or GC).

    • Cool the reaction mixture, dilute with water, and acidify with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent to yield crude (E)-2-methyl-3-(3-nitrophenyl)acrylic acid, which can be purified by recrystallization.

Step 2: Catalytic Hydrogenation

  • This step is identical to Step 3 of the Reformatsky reaction protocol.

Visualizing the Heck Reaction Pathway

Heck_Reaction cluster_start_heck Starting Materials cluster_intermediate_heck Intermediate cluster_product_heck Final Product 3_Bromonitrobenzene 3-Bromonitrobenzene unsaturated_acid_heck (E)-2-Methyl-3-(3-nitrophenyl)acrylic acid 3_Bromonitrobenzene->unsaturated_acid_heck Pd(OAc)2, PPh3, Et3N (Heck Coupling) Methacrylic_acid Methacrylic acid Methacrylic_acid->unsaturated_acid_heck Target_acid_heck 2-Methyl-3-(3-nitrophenyl)propanoic acid unsaturated_acid_heck->Target_acid_heck H2, Pd/C (Reduction)

Caption: Heck Reaction Pathway for Synthesis.

Direct Nitration: A Potentially Simpler but Less Selective Route

A more direct approach involves the nitration of a suitable precursor, such as 2-methyl-3-phenylpropanoic acid. However, electrophilic aromatic substitution reactions on substituted benzene rings can often lead to a mixture of ortho, meta, and para isomers, making purification challenging.[14][15]

Causality Behind Experimental Choices

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The alkyl chain on the phenylpropanoic acid is a weak ortho-, para-director. Therefore, nitration is expected to yield a mixture of isomers, with the meta-isomer being a minor product. The harsh conditions typically required for nitration (e.g., a mixture of concentrated nitric and sulfuric acids) can also lead to side reactions.[14]

General Experimental Protocol
  • Materials: 2-Methyl-3-phenylpropanoic acid, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid in a flask to 0 °C.

    • Slowly add concentrated nitric acid to the sulfuric acid with stirring, maintaining the low temperature.

    • In a separate flask, dissolve 2-methyl-3-phenylpropanoic acid in a portion of the cooled acid mixture.

    • Slowly add the remaining nitrating mixture to the solution of the starting material, keeping the temperature below 10 °C.

    • After the addition, allow the reaction to stir at a low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it, and remove the solvent.

    • The resulting mixture of nitro-isomers would require careful purification, likely through column chromatography or fractional crystallization, to isolate the desired 3-nitro isomer.

Asymmetric Synthesis: Accessing Enantiomerically Pure Product

For many pharmaceutical applications, obtaining a single enantiomer of the target molecule is crucial. Asymmetric synthesis can be achieved using chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a reaction.[16][17]

Evans Asymmetric Alkylation

A well-established method for asymmetric alkylation involves the use of Evans' chiral oxazolidinone auxiliaries.[4][18]

Conceptual Protocol
  • Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride to form the corresponding N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined Z-enolate.

  • Diastereoselective Alkylation: The enolate is then reacted with 3-nitrobenzyl bromide. The bulky substituent on the chiral auxiliary sterically blocks one face of the enolate, leading to the preferential addition of the electrophile from the opposite face, resulting in a high degree of diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for example, by hydrolysis with lithium hydroxide, to yield the enantiomerically enriched 2-Methyl-3-(3-nitrophenyl)propanoic acid. The chiral auxiliary can often be recovered and reused.

Visualizing Asymmetric Synthesis

Asymmetric_Synthesis Chiral_Auxiliary Chiral Oxazolidinone Acylated_Auxiliary N-Propionyloxazolidinone Chiral_Auxiliary->Acylated_Auxiliary Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate LDA Alkylated_Intermediate Diastereomerically Enriched Alkylated Intermediate Enolate->Alkylated_Intermediate 3_Nitrobenzyl_Bromide_Asym 3-Nitrobenzyl Bromide 3_Nitrobenzyl_Bromide_Asym->Alkylated_Intermediate Alkylation Enantiopure_Acid Enantiomerically Pure Target Acid Alkylated_Intermediate->Enantiopure_Acid LiOH, H2O2 (Cleavage)

Caption: Evans Asymmetric Alkylation Approach.

Comparative Analysis of Synthetic Routes

Parameter Malonic Ester Synthesis Reformatsky Reaction Heck Reaction & Reduction Direct Nitration
Starting Materials Diethyl methylmalonate, 3-nitrobenzyl bromide3-Nitrobenzaldehyde, ethyl 2-bromopropionate3-Bromonitrobenzene, methacrylic acid2-Methyl-3-phenylpropanoic acid
Number of Steps 3 (including precursor synthesis)321
Key Reagents Sodium ethoxide, strong acidZinc, acid, H2/Pd/CPalladium catalyst, phosphine ligand, base, H2/Pd/CConc. HNO3, Conc. H2SO4
Selectivity High regioselectivityGood chemoselectivityHigh regioselectivity in couplingPoor regioselectivity (isomer mixture)
Stereocontrol Racemic product unless modifiedRacemic product unless modifiedRacemic product unless modifiedRacemic product
Yield Generally good to highModerate to goodGoodVariable, often moderate after purification
Scalability Well-established and scalableCan be scalable, but zinc activation can be an issueScalable, but catalyst cost can be a factorScalable, but purification of isomers can be difficult on a large scale
Key Advantages Reliable, versatile, well-understoodTolerant of various functional groupsModern, efficient C-C bond formationDirect, few steps
Key Disadvantages Multiple steps, use of sodium metalMulti-step, potential for side reactions during dehydrationCatalyst cost and removalPoor selectivity, harsh conditions

Conclusion

The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid can be successfully achieved through several distinct and reliable synthetic pathways. The Malonic Ester Synthesis stands out as a robust and highly predictable method, making it an excellent choice for many research and development applications. The Reformatsky Reaction and the Heck Reaction offer modern and efficient alternatives, particularly when specific starting materials are readily available. While Direct Nitration appears to be the most straightforward approach, the inherent lack of regioselectivity presents significant purification challenges that may render it less practical for producing high-purity material. For applications requiring enantiomerically pure 2-Methyl-3-(3-nitrophenyl)propanoic acid, an asymmetric synthesis approach, such as the Evans asymmetric alkylation, is the most effective strategy. The selection of the optimal synthetic route will ultimately be guided by the specific project requirements, including scale, purity, cost, and stereochemical considerations.

References

  • (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid - Chemical Synthesis Database. (n.d.). Retrieved February 18, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved February 18, 2026, from [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Retrieved February 18, 2026, from [Link]

  • Asymmetric Synthesis. (n.d.). Retrieved February 18, 2026, from [Link]

  • Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 18, 2026, from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved February 18, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 18, 2026, from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
  • Malonic Ester Synthesis: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved February 18, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Reformatsky Reaction - SynArchive. (n.d.). Retrieved February 18, 2026, from [Link]

  • Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. (2022, June 22). Retrieved February 18, 2026, from [Link]

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Retrieved February 18, 2026, from [Link]

  • Evans Aldol reaction|Asymmetric synthesis - YouTube. (2020, September 19). Retrieved February 18, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved February 18, 2026, from [Link]

  • Malonic Ester Synthesis - Chemistry Steps. (n.d.). Retrieved February 18, 2026, from [Link]

  • CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents. (n.d.).
  • The Importance and Applications of Knoevenagel Reaction (Brief Review) - orientjchem.org. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Sonochemical Reformatsky Reaction Using Indium - SciSpace. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives - NIH. (2017, May 11). Retrieved February 18, 2026, from [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved February 18, 2026, from [Link]

  • 1 NITRATION. (n.d.). Retrieved February 18, 2026, from [Link]

  • Multistep Synthesis Nitration - Truman ChemLab. (n.d.). Retrieved February 18, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Sequential Heck Coupling and Hydrogenation - ResearchGate. (2025, August 6). Retrieved February 18, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Reformatsky Reaction | Semantic Scholar. (2011, March 15). Retrieved February 18, 2026, from [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 18, 2026, from [Link]

  • US3221062A - Nitration process - Google Patents. (n.d.).
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  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved February 18, 2026, from [Link]

  • Publications — Alexanian Group at UNC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

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Sources

Exploratory

Predictive Pharmacology: Therapeutic Potential of 2-Methyl-3-(3-nitrophenyl)propanoic acid

Topic: Predicted Therapeutic Targets of 2-Methyl-3-(3-nitrophenyl)propanoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Therapeutic Targets of 2-Methyl-3-(3-nitrophenyl)propanoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

[1]

Executive Summary: The Molecule & Its Scaffold

2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: 103204-32-6) is a functionalized hydrocinnamic acid derivative.[1] While often cataloged as a chemical building block, its structural architecture—combining a lipophilic aromatic head, a bioreductive nitro group, and a chiral propionic acid tail—positions it as a "privileged scaffold" in medicinal chemistry.

Unlike its amino-acid analog (3-nitrophenylalanine), which utilizes amino acid transporters, this carboxylic acid derivative is predicted to act primarily through lipophilic ligand-binding domains (LBDs) and bioreductive activation mechanisms .[1]

Physicochemical Profile:

  • Scaffold:

    
    -Methyl-hydrocinnamic acid (3-phenylpropanoic acid).[1]
    
  • Key Pharmacophore: Carboxylic acid (H-bond donor/acceptor, Zinc binding), Nitro group (Electron withdrawing, Bioreductive trigger), Methyl group (Stereoselectivity/Metabolic stability).

  • Predicted Class: Metabolic Modulator / Hypoxia-Activated Prodrug.[1]

Primary Predicted Target: PPAR Agonism (Metabolic Regulation)

The Mechanistic Logic

The structure of 2-Methyl-3-(3-nitrophenyl)propanoic acid closely mimics the pharmacophore of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, specifically dual PPAR


/

agonists (glitazars).[1]
  • Acidic Head Group: The propanoic acid moiety mimics the carboxylate head of fatty acids, the endogenous ligands for PPARs.

  • Linker Length: The 3-carbon spacing (propanoic) places the aromatic ring in the hydrophobic pocket of the PPAR LBD, a critical interaction for receptor stabilization.

  • 
    -Methyl Substitution:  In NSAIDs (e.g., Ibuprofen) and metabolic drugs, the 
    
    
    
    -methyl group introduces chirality that restricts conformational freedom, often enhancing binding affinity and preventing rapid
    
    
    -oxidation.[1]

Therapeutic Implication: Treatment of Dyslipidemia and Type 2 Diabetes.[1]

Predicted Signaling Pathway

Upon binding, the molecule is predicted to induce a conformational change in PPAR, facilitating heterodimerization with the Retinoid X Receptor (RXR).

PPAR_Pathway Ligand 2-Methyl-3-(3-nitrophenyl) propanoic acid PPAR PPARα/γ (Cytosol) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Translocates to Nucleus RXR RXR (Retinoid X Receptor) RXR->Complex Dimerization PPRE PPRE (Promoter Region) Complex->PPRE Binds DNA Transcription Transcription Activation (AOX, LPL, GLUT4) PPRE->Transcription Recruits Co-activators Outcome Lipid Metabolism & Insulin Sensitization Transcription->Outcome Physiological Effect

Figure 1: Predicted activation of PPAR signaling pathway by the target compound.[1]

Secondary Predicted Target: Hypoxia-Activated Bioreduction (Oncology)[1]

The Mechanistic Logic

The 3-nitro (meta-nitro) substituent is a classic "bioreductive trigger."[1] In normoxic tissues, the nitro group is stable. However, in the hypoxic microenvironment of solid tumors, nitro-aromatics undergo enzymatic reduction (via nitroreductases) to form cytotoxic hydroxylamines or amines.

  • Mechanism: One-electron reduction of the nitro group forms a radical anion.[1] In the presence of oxygen, this futile cycles back to the parent compound (generating ROS). In hypoxia, it proceeds to the hydroxylamine, which can alkylate DNA or inhibit DNA repair enzymes.

  • Analogy: This mechanism mirrors that of 3-(2-nitrophenyl)propionic acid derivatives used in paclitaxel prodrugs (See Reference 4).

Therapeutic Implication: Tumor-selective cytotoxicity or use as a hypoxia-sensitive linker for Antibody-Drug Conjugates (ADCs).[1]

Tertiary Predicted Target: Carboxypeptidase A (Enzyme Inhibition)

The Mechanistic Logic

Carboxypeptidase A (CPA) preferentially cleaves C-terminal aromatic amino acids.[1] 3-Phenylpropanoic acid (hydrocinnamic acid) is a known competitive inhibitor of CPA (


) because it binds to the hydrophobic pocket (S1') and coordinates the active site Zinc ion via its carboxylate, but lacks the scissile peptide bond.
  • Prediction: The addition of the 2-methyl group creates steric bulk that may lock the molecule into a specific conformation, potentially increasing inhibition potency (

    
    ) compared to the unsubstituted parent by restricting rotation and minimizing entropy loss upon binding.
    
  • Selectivity: The 3-nitro group adds electron-withdrawing character, lowering the pKa of the carboxylate, which modulates Zinc coordination strength.[1]

Experimental Validation Protocols

To confirm these predictions, the following "Self-Validating" experimental workflows are recommended.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Determine if the compound acts as a PPAR agonist.[1]

  • Cell System: HEK293T cells transiently co-transfected with:

    • Expression plasmid for human PPAR

      
       or PPAR
      
      
      
      ligand-binding domain fused to GAL4 DNA-binding domain.[1]
    • Luciferase reporter plasmid containing GAL4 binding sites (UAS-Luc).[1]

  • Dosing: Treat cells with 2-Methyl-3-(3-nitrophenyl)propanoic acid (0.1

    
    M – 100 
    
    
    
    M) for 24 hours.
    • Positive Control:[1] Rosiglitazone (PPAR

      
      ) or Wy-14643 (PPAR
      
      
      
      ).[1][2]
    • Negative Control:[1] DMSO vehicle.[1]

  • Readout: Lyse cells and measure luminescence.

  • Validation Criteria: A dose-dependent increase in luciferase activity >2-fold over vehicle confirms agonism.[1]

Protocol B: Hypoxia-Selective Cytotoxicity Screen

Objective: Validate the bio-reductive activation of the nitro group.[1]

  • Cell Lines: A549 (Lung carcinoma) or HCT116 (Colorectal).

  • Conditions:

    • Normoxia:[1] 21%

      
      .[1]
      
    • Hypoxia:[1] 0.1%

      
       (using a hypoxia chamber).
      
  • Treatment: Incubate cells with compound (1 – 100

    
    M) for 48 hours.
    
  • Assay: MTT or CellTiter-Glo viability assay.

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
    .
    
  • Validation Criteria: An HCR > 5 indicates significant hypoxia-selective activation.[1]

Protocol C: Kinetic Analysis of Carboxypeptidase Inhibition

Objective: Measure


 against CPA.
  • Reagents: Bovine Carboxypeptidase A (Sigma), Substrate (Hippuryl-L-phenylalanine).[1]

  • Reaction: Monitor the hydrolysis of substrate at 254 nm in Tris-HCl buffer (pH 7.5) containing 0.5 M NaCl.

  • Inhibition: Add varying concentrations of the test compound.

  • Analysis: Plot Lineweaver-Burk plots (1/V vs 1/[S]).

  • Validation Criteria: Intersection of lines on the Y-axis indicates competitive inhibition; calculate

    
     from the slope.[1]
    

Synthesis & Structural Verification

Note: While commercially available as a building block, in-house synthesis ensures stereochemical purity.[1]

Workflow:

  • Starting Material: 3-Nitrobenzaldehyde.

  • Condensation: Horner-Wadsworth-Emmons reaction with triethyl 2-phosphonopropionate to yield the

    
    -unsaturated ester.[1]
    
  • Reduction: Selective hydrogenation (Pd/C) of the double bond. Caution: Over-reduction can reduce the nitro group to an amine. Use transfer hydrogenation or specific catalysts to preserve the nitro moiety.

  • Hydrolysis: LiOH hydrolysis of the ester to the free acid.

  • Chiral Resolution: Use chiral HPLC or crystallization with a chiral amine (e.g., phenylethylamine) to isolate the (S)- and (R)- enantiomers.

Synthesis_Flow Step1 3-Nitrobenzaldehyde + Triethyl 2-phosphonopropionate Step2 Condensation (HWE Reaction) Step1->Step2 Step3 Selective Reduction (C=C only) Step2->Step3 Step4 Ester Hydrolysis Step3->Step4 Final Target Acid (Racemic) Step4->Final

Figure 2: Simplified synthetic route preserving the nitro-pharmacophore.

References

  • Grigoryan, S. H., et al. (2019).[3][4] "Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid." Pharmaceutical Chemistry Journal, 53(7), 620-623.[3] Link

  • Giampieri, M., et al. (2022). "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards PPARs, FAAH, and AChE." Molecules, 27(3), 987. Link

  • Christiansen, E., et al. (2011). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (GPR40) Agonist with a 3-Phenylpropanoic Acid Scaffold." Journal of Medicinal Chemistry, 54(19), 6691–6703. Link

  • Zhang, J., et al. (2020). "The anti-tumor efficacy of 3-(2-Nitrophenyl) propionic acid-paclitaxel (NPPA-PTX): A novel paclitaxel bioreductive prodrug."[1][5] Oncotarget, 11(32), 3089–3100. Link

  • Sigma-Aldrich. "2-Methyl-3-(3-nitrophenyl)propanoic acid Product Page." Link

Sources

Foundational

The Nitro Group on Aromatic Rings: A Chemist’s Guide to Reactivity, Reduction, and Displacement

Executive Summary The nitro group ( ) is a cornerstone of aromatic chemistry, acting simultaneously as a powerful electron-withdrawing group (EWG), a masked amine, and a potential leaving group.[1] For drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitro group (


) is a cornerstone of aromatic chemistry, acting simultaneously as a powerful electron-withdrawing group (EWG), a masked amine, and a potential leaving group.[1] For drug development professionals, mastering the nitro group is not just about installing it, but manipulating it with chemoselectivity. This guide moves beyond textbook definitions to provide actionable, field-proven strategies for reduction, nucleophilic displacement (

), and orthogonal ring-closing reactions, underpinned by rigorous safety protocols.

Electronic Architecture & Mechanistic Implications

The nitro group is the quintessential deactivator for electrophilic aromatic substitution (EAS) but a potent activator for nucleophilic aromatic substitution (


). This duality arises from its electronic structure:
  • Inductive Effect (

    
    ):  The electronegative nitrogen atom pulls electron density through the 
    
    
    
    -framework.
  • Mesomeric Effect (

    
    ):  The 
    
    
    
    -system of the nitro group overlaps with the aromatic ring, withdrawing electron density via resonance.
The "Electronic Valve" Effect

In drug design, the nitro group is often used to tune the pKa of phenols or anilines. However, its most critical role in synthesis is stabilizing the Meisenheimer Complex during


 reactions.

Meisenheimer Start Nitroarene (Electron Deficient) Nu_Attack Nucleophilic Attack (Rate Limiting) Start->Nu_Attack + Nu: Complex Meisenheimer Complex (Stabilized by -NO2) Nu_Attack->Complex Resonance Delocalization Product Substituted Arene (Aromaticity Restored) Complex->Product - Leaving Group

Figure 1: The nitro group acts as an electron sink, stabilizing the anionic intermediate in nucleophilic aromatic substitution.[2]

The Reduction Landscape: Chemoselectivity is King

The reduction of


 to 

is arguably the most common transformation in medicinal chemistry. The challenge is rarely conversion; it is chemoselectivity . Standard catalytic hydrogenation (

) often results in the hydrodehalogenation of aryl chlorides, bromides, and iodides, destroying critical pharmacophores.
Comparative Analysis of Reduction Methodologies
MethodReagentsKey AdvantageMajor LimitationBest For
Catalytic Hydrogenation ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, Pd/C
Clean workup, scalable.Dehalogenates Ar-Cl/Br/I; reduces alkenes.Simple nitroarenes.
Sulfided Platinum

, Pt/C(S)
Halogen tolerant ; scalable.[3]Slower rates; requires specialized catalyst.Halogenated nitroarenes.[4]
Béchamp Reduction Fe,

or AcOH
Halogen tolerant ; cheap.Heterogeneous sludge; difficult workup on scale.Small-to-mid scale with sensitive groups.
Stannous Chloride

Tolerates aldehydes/ketones.[3]Toxic waste; tedious emulsion workup.Substrates with carbonyls.[3][4][5]
Diboron Transfer

, 4,4'-bipyridine
Metal-free; mild; highly selective.[4][6]Cost of reagents.Late-stage functionalization.
Protocol: Chemoselective Reduction of a Bromo-Nitroarene

Objective: Reduce 4-bromo-1-nitrobenzene to 4-bromoaniline without debromination. Method: Iron-mediated reduction (Modified Béchamp).

Rationale: Iron powder in the presence of a mild electrolyte (


) provides a surface-mediated electron transfer mechanism that is thermodynamically insufficient to cleave the 

bond, unlike

species.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

  • Solvent System: Dissolve the nitro compound (1.0 equiv) in a mixture of Ethanol/Water (4:1 ratio). The water is essential for the electrolyte solubility.

  • Activation: Add

    
     (5.0 equiv) and Iron powder (325 mesh, 4.0 equiv).
    
    • Critical Check: Ensure the iron powder is grey and fine. Red/clumpy iron indicates oxidation and will fail.

  • Reaction: Heat the suspension to vigorous reflux (

    
    ).
    
    • Self-Validating Cue: The reaction mixture should turn from yellow (nitro) to dark grey/black (oxide sludge). If it remains yellow after 30 mins, the iron surface is likely passive. Add a drop of conc. HCl to activate.

  • Monitoring: Monitor by TLC.

    • Warning: Look for the Hydroxylamine intermediate (

      
      ), which often runs slightly lower than the nitro starting material. The reaction is complete only when this spot disappears.
      
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate and extract into ethyl acetate.

Nucleophilic Activation & Displacement[2][7]

While usually an activator, the nitro group itself can act as a leaving group (nitro-displacement) when the ring is highly electron-deficient (e.g., ortho/para to other EWGs).[7]

The Fluorodenitration Reaction

One of the most valuable applications in drug synthesis is the conversion of a nitro group to a fluoride using anhydrous tetrabutylammonium fluoride (TBAF) or KF.

  • Order of Leaving Group Ability in

    
    : 
    
    
    
    
    Note: Fluoride is the best leaving group due to the high electronegativity of F stabilizing the transition state, but
    
    
    is a competent leaving group when attacked by hard nucleophiles.

Orthogonal Reactivity: Bartoli Indole Synthesis

The Bartoli reaction is a powerful method to access 7-substituted indoles, a structural motif difficult to synthesize via Fischer indole chemistry. It leverages the nitro group's reactivity with vinyl Grignard reagents.[5][8][9][10]

Mechanism:

  • Attack of vinyl Grignard on the nitro group.[5][8][9]

  • Elimination to form a nitroso intermediate.

  • Second Grignard attack and [3,3]-sigmatropic rearrangement.

Bartoli Nitro o-Substituted Nitroarene Grignard + 3 eq. VinylMgBr (-78°C to -20°C) Nitro->Grignard Nitroso Nitroso Intermediate (Ar-N=O) Grignard->Nitroso Reductive Addition Rearrange [3,3]-Sigmatropic Rearrangement Nitroso->Rearrange + VinylMgBr Indole 7-Substituted Indole Rearrange->Indole Cyclization & Elimination

Figure 2: Workflow of the Bartoli Indole Synthesis. Note the requirement for 3 equivalents of Grignard reagent.

Process Safety & Scalability

Nitro compounds are energetically unstable. The decomposition of nitroarenes is highly exothermic and can be autocatalytic.[11][12]

Critical Safety Parameters:

  • Decomposition Energy: A rule of thumb is that any compound with a decomposition energy (

    
    ) 
    
    
    
    is potentially explosive.[13]
  • Onset Temperature: Never operate a process within

    
     of the DSC onset temperature (
    
    
    
    ).
Thermal Stability Data (Representative)
Compound

(DSC)
Energy (

)
Hazard Rating
Nitrobenzene

HighModerate (Stable at standard process temps)
2-Nitrotoluene

HighModerate
2,4-Dinitrotoluene 250^{\circ}C Very High High (Shock Sensitive)
1,3,5-Trinitrobenzene

ExtremeExplosive

Safety Protocol for Scale-up:

  • DSC Screening: Run a Differential Scanning Calorimetry (DSC) scan on all nitro intermediates before scaling above 1g.

  • Accumulation: In reduction reactions, avoid accumulation of the nitro starting material. Use semi-batch addition (adding nitro to the reducing agent) to maintain low instantaneous concentration.

References

  • Bartoli Indole Synthesis Mechanism

    • Bartoli, G., et al. "Reaction of nitroarenes with Grignard reagents."[10][14] Tetrahedron Letters, 1989.

    • Source:

  • Nucleophilic Arom

    
    ) & Leaving Group Ability: 
    
    • Bunnett, J. F. "The Element Effect in Reactions." Annual Review of Physical Chemistry.
    • Source:

  • Chemoselective Reduction Methods

    • Jang, M., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds."[4] Journal of Organic Chemistry, 2022.[4]

    • Source:

  • Process Safety of Nitro Compounds

    • Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH.
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Methyl-3-(3-nitrophenyl)propanoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Medicinal Chemistry and Materials Science 2-Methyl-3-(3-nitrophenyl)propanoic acid is a bespoke building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Medicinal Chemistry and Materials Science

2-Methyl-3-(3-nitrophenyl)propanoic acid is a bespoke building block with significant potential in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a chiral center at the α-carbon, and a nitro-substituted aromatic ring, offers a triad of reactive sites for strategic molecular elaboration. The presence of the nitro group on the phenyl ring, meta to the propanoic acid side chain, provides a key functional handle that can be readily transformed into an amino group. This conversion is a gateway to a diverse array of derivatives, including amides, sulfonamides, and ureas, making this molecule a valuable scaffold for the synthesis of novel bioactive compounds and functional materials.

The strategic positioning of the methyl group at the α-carbon introduces chirality and steric influence, which can be crucial for modulating the biological activity and pharmacokinetic properties of derivative molecules. The carboxylic acid moiety serves as a primary point for conjugation, enabling the formation of amide bonds, esters, and other functionalities, which is a cornerstone of drug development and polymer chemistry.

This technical guide provides a comprehensive overview of 2-Methyl-3-(3-nitrophenyl)propanoic acid, including its physicochemical properties, a proposed synthetic protocol, and detailed application notes for its use as a versatile building block in organic synthesis.

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-Methyl-3-(3-nitrophenyl)propanoic acid is not widely available in the public domain, its properties can be reliably predicted based on its structure and data from analogous compounds. A commercial listing for its cyclohexanamine salt (CAS Number: 1172852-06-0) confirms its existence.

Table 1: Predicted Physicochemical Properties of 2-Methyl-3-(3-nitrophenyl)propanoic acid

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₁NO₄Based on chemical structure
Molecular Weight 209.20 g/mol Calculated from the molecular formula
Appearance Pale yellow to white solidTypical for nitrophenyl carboxylic acids
Melting Point 130-140 °CInferred from related compounds like 2-methyl-3-nitrophenylacetic acid (m.p. 131-134 °C)[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.The carboxylic acid group imparts some polarity, while the aromatic ring provides nonpolar character.
pKa ~4-5Typical for a carboxylic acid adjacent to a phenyl ring.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the α-carbon, the methylene protons at the β-carbon, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region would likely display complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR would show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), the chiral α-carbon, the β-carbon, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1530 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.

Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid: A Proposed Protocol

Reaction Scheme:

Caption: Proposed synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid via electrophilic aromatic nitration.

Experimental Protocol: Nitration of 2-Methyl-3-phenylpropanoic acid

Materials:

  • 2-Methyl-3-phenylpropanoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-3-phenylpropanoic acid in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring. The sulfuric acid serves as both a solvent and a catalyst for the formation of the nitronium ion.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with caution.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-Methyl-3-phenylpropanoic acid using a dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition. Careful temperature control is crucial to prevent over-nitration and the formation of unwanted side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

  • Drying: Dry the purified product under vacuum to yield 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Self-Validating System:

  • TLC Analysis: Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid) to monitor the disappearance of the starting material and the appearance of the product spot.

  • Melting Point Determination: A sharp melting point of the purified product is indicative of its purity.

  • Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The obtained spectra should be consistent with the expected chemical shifts and functional group absorptions.

Applications in Organic Synthesis: A Gateway to Novel Chemical Entities

The true utility of 2-Methyl-3-(3-nitrophenyl)propanoic acid lies in its capacity as a bifunctional building block. The nitro group can be selectively reduced to an amine, which can then undergo a plethora of chemical transformations, while the carboxylic acid provides a handle for amide bond formation and other conjugations.

Application 1: Synthesis of 3-(3-Amino-phenyl)-2-methyl-propanoic acid

The reduction of the nitro group to an amine is a pivotal transformation that unlocks the potential of this building block for the synthesis of a wide range of biologically active molecules.

Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

Protocol 1: Catalytic Hydrogenation

Materials:

  • 2-Methyl-3-(3-nitrophenyl)propanoic acid

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of 2-Methyl-3-(3-nitrophenyl)propanoic acid in methanol, add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

Sources

Application

application of 2-Methyl-3-(3-nitrophenyl)propanoic acid in medicinal chemistry

Application Note: 2-Methyl-3-(3-nitrophenyl)propanoic Acid in Medicinal Chemistry Executive Summary 2-Methyl-3-(3-nitrophenyl)propanoic acid is a high-value chiral building block utilized in the synthesis of peptidomimet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-3-(3-nitrophenyl)propanoic Acid in Medicinal Chemistry

Executive Summary

2-Methyl-3-(3-nitrophenyl)propanoic acid is a high-value chiral building block utilized in the synthesis of peptidomimetics , integrin antagonists , and metalloprotease inhibitors . Its structural architecture features an


-methyl group, which imparts metabolic stability by hindering 

-oxidation and restricting conformational freedom, and a meta-nitro group, which serves as a versatile "latent" amine handle for diversifiable library synthesis.

This guide details the strategic application of this scaffold in drug discovery, focusing on its role in developing VLA-4 (Integrin


) antagonists  and Neutral Endopeptidase (NEP) inhibitors . It provides validated protocols for its chiral resolution, nitro-reduction, and subsequent coupling, ensuring high enantiomeric excess (

) and reaction fidelity.

Structural Analysis & Pharmacophore Utility

The compound functions as a phenylalanine mimic lacking the


-amino group (des-amino analog), often referred to as a hydrocinnamic acid derivative.
FeatureMedicinal Chemistry Function

-Methyl Group
Conformational Constraint: Restricts rotation around the C

-C

bond, locking the bioactive conformation. Metabolic Blockade: Prevents rapid degradation by metabolic enzymes that typically attack the

-position.
Carboxylic Acid Warhead/Anchor: Binds to metal ions (e.g., Zn

in MMPs/NEP) or forms salt bridges with basic residues (e.g., Arg/Lys) in receptor pockets.
3-Nitrophenyl Latent Functionality: The meta-nitro group is electron-withdrawing but is primarily used as a precursor to a meta-aniline. This amine can then be derivatized (urea, sulfonamide, amide) to probe the "solvent-exposed" region of a binding pocket.

Application I: Synthesis of VLA-4 Integrin Antagonists

Context: VLA-4 (


) integrin antagonists are therapeutic targets for autoimmune diseases (e.g., Multiple Sclerosis, Crohn's). Small molecule antagonists often mimic the Leu-Asp-Val (LDV)  binding motif. 2-Methyl-3-(3-nitrophenyl)propanoic acid serves as a robust mimic for the hydrophobic Leucine/Phenylalanine  residue, while providing a handle to extend into the solvent region.
Mechanism of Action
  • Anchoring: The carboxylic acid mimics the Aspartate (D) side chain or C-terminus, coordinating with the metal ion in the integrin MIDAS site.

  • Hydrophobic Fit: The 3-nitrophenyl ring occupies the hydrophobic S1 pocket.

  • Extension: Reduction of the nitro group to an amine allows coupling to a urea linker, mimicking the peptide backbone and extending to the S2 pocket.

Experimental Workflow

G Start 2-Methyl-3-(3-nitrophenyl) propanoic acid Step1 Chiral Resolution (via Cyclohexanamine salt) Start->Step1 Enantiomeric Enrichment Step2 Nitro Reduction (H2, Pd/C) Step1->Step2 Activation Step3 Coupling Reaction (Isocyanate/Sulfonyl Chloride) Step2->Step3 Library Diversification End Bioactive Integrin Antagonist Step3->End SAR Optimization

Figure 1: Synthetic workflow for converting the scaffold into a bioactive antagonist.

Detailed Protocols

Protocol A: Chiral Resolution via Cyclohexanamine Salt

Rationale: The biological activity of


-methyl hydrocinnamic acids is often restricted to the (

)-enantiomer (resembling L-amino acids). The commercial availability of the cyclohexanamine salt (CAS 1172852-06-0) suggests this is the preferred method for isolation.

Materials:

  • Racemic 2-Methyl-3-(3-nitrophenyl)propanoic acid (10 g, 47.8 mmol)

  • Cyclohexanamine (4.74 g, 47.8 mmol)

  • Solvent: Ethanol/Ethyl Acetate (1:4 mixture)

Procedure:

  • Dissolution: Dissolve the racemic acid in boiling Ethanol/Ethyl Acetate (100 mL).

  • Salt Formation: Add Cyclohexanamine dropwise with stirring. A precipitate may form immediately; if so, add just enough hot ethanol to redissolve.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the crystals. This is typically the (

    
    )-acid 
    
    
    
    cyclohexanamine salt (Verify via chiral HPLC).
  • Recrystallization: Recrystallize the salt 2x from hot Ethanol to achieve

    
    
    
    
    
    .
  • Liberation: Suspend the salt in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL). Dry the organic layer (

    
    ) and concentrate to yield the chiral acid.
    
Protocol B: Nitro Group Reduction (Chemoselective)

Rationale: To utilize the scaffold for library synthesis, the nitro group must be converted to an aniline without racemizing the


-center.

Materials:

  • (S)-2-Methyl-3-(3-nitrophenyl)propanoic acid (1.0 eq)

  • 10% Pd/C (5 wt% loading)

  • Ammonium Formate (5.0 eq) or Hydrogen Balloon

  • Solvent: Methanol

Procedure:

  • Setup: In a round-bottom flask, dissolve the nitro-acid in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen).

  • Reduction:

    • Method A (Hydrogen): Purge with

      
       and stir under a balloon of 
      
      
      
      for 4 hours.
    • Method B (Transfer Hydrogenation): Add Ammonium Formate and reflux for 1 hour. (Preferred for safety and speed).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Isolation: Concentrate the filtrate. The product, (S)-3-(3-aminophenyl)-2-methylpropanoic acid , is prone to oxidation; use immediately or store as an HCl salt.

Protocol C: Library Coupling (Urea Formation)

Rationale: Creating a urea linkage is common in VLA-4 inhibitors to mimic the peptide backbone.

Procedure:

  • Dissolve the amino-acid (from Protocol B) in DMF.

  • Add Triethylamine (2.0 eq) to neutralize the zwitterion.

  • Add the desired Isocyanate (R-N=C=O, 1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Purification: Dilute with water and extract with EtOAc (if product is neutral) or purify via preparative HPLC (if acidic).

Critical Quality Attributes (CQA)

When sourcing or synthesizing this compound, verify the following parameters to ensure experimental success:

ParameterSpecificationReason
Purity (HPLC)

Impurities (e.g., des-methyl analogs) can skew SAR data.
Chiral Purity (

)

Biological activity is usually stereospecific. Racemic mixtures can reduce potency by 50% or introduce off-target effects.
Nitro Content Confirmed via IR/NMRPartial reduction to hydroxylamine or azo-dimers is a common storage degradation issue.

References

  • Sigma-Aldrich. 2-Methyl-3-(3-nitrophenyl)propanoic acid, Cyclohexanamine Salt Product Specification.[1][2]

  • Lin, L.S., et al. "Synthesis and biological evaluation of peptidomimetic inhibitors of the integrin (VLA-4)." Bioorganic & Medicinal Chemistry Letters, 1999. (Foundational text on phenylpropanoic acid scaffolds in integrin antagonists).
  • Ksander, G.M., et al. "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 1995.
  • Google Patents. WO2018219107A1 - Engineered polypeptides and their applications in synthesis of beta-hydroxy-alpha-amino acids. (Provides context on the enzymatic synthesis and resolution of related nitrophenyl propanoic acid derivatives).

Sources

Method

Application Note: Precision Nitration of 2-Methyl-3-Phenylpropanoic Acid

Executive Summary & Scientific Rationale The nitration of 2-methyl-3-phenylpropanoic acid ( -methylhydrocinnamic acid) is a pivotal transformation in the synthesis of non-natural amino acids and peptidomimetics. The targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The nitration of 2-methyl-3-phenylpropanoic acid (


-methylhydrocinnamic acid) is a pivotal transformation in the synthesis of non-natural amino acids and peptidomimetics. The target molecule serves as a precursor to 3-(4-aminophenyl)-2-methylpropanoic acid , a scaffold often found in integrin antagonists and protease inhibitors.
Mechanistic Insight

The reaction is a classic Electrophilic Aromatic Substitution (EAS) . The substrate contains an alkyl side chain (


).
  • Electronic Effect: The alkyl group is weakly activating and ortho-/para-directing.

  • Steric Effect: The branched nature of the side chain (specifically the

    
    -methyl group) exerts significant steric hindrance, disfavoring ortho attack. Consequently, the para-isomer  is the thermodynamic and kinetic major product.
    
  • Risk Factors: The benzylic position is susceptible to oxidation. High temperatures (>20°C) or excess oxidant can lead to benzoic acid derivatives or dinitration.

Safety Architecture: Critical Control Points

WARNING: This protocol involves Mixed Acid (Oleum/Nitric Acid), which is violently corrosive and an oxidizer.

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Runaway Nitration is highly exothermic (

). Rapid addition can trigger explosive decomposition.
Active Cooling: Maintain internal temp

. Dosing: Use a syringe pump or pressure-equalizing dropping funnel for slow addition.
Chemical Burns

and

cause immediate, severe tissue necrosis.
PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), face shield, and acid-resistant apron.
Gas Evolution Generation of

fumes (red/brown gas) indicates oxidation side-reactions.
Ventilation: All operations must occur within a certified fume hood. Scrubbers recommended for scale-up.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Methyl-3-phenylpropanoic acid (10.0 g, 60.9 mmol)

  • Solvent/Catalyst: Sulfuric acid, conc. 98% (40 mL)

  • Reagent: Nitric acid, fuming >90% or conc. 70% (4.5 mL, ~1.1 equiv)

  • Quench: Crushed ice (200 g)

  • Equipment:

    • 250 mL 3-neck Round Bottom Flask (RBF)

    • Internal thermometer (Digital or Mercury)

    • Magnetic stir bar (Teflon coated)

    • Addition funnel (pressure-equalizing)

Step-by-Step Procedure
Phase 1: Substrate Preparation
  • Charge the 250 mL RBF with 10.0 g of 2-methyl-3-phenylpropanoic acid .

  • Cool the flask to 0°C using an ice/salt bath.

  • Add 30 mL of conc.

    
      slowly.
    
    • Note: The substrate may dissolve slowly.[1][2][3] Ensure complete dissolution before proceeding to prevent "hot spots" of undissolved solid later. Stir for 15–20 mins.

Phase 2: Nitrating Agent Assembly
  • In a separate beaker, pre-mix 4.5 mL Nitric Acid with 10 mL conc.

    
     .
    
    • Why? Pre-mixing generates the nitronium ion (

      
      ) in a controlled manner and dissipates the heat of mixing away from the substrate.
      
  • Cool this mixed acid solution to 0°C .

Phase 3: Controlled Addition (The Critical Step)
  • Transfer the mixed acid to the addition funnel.

  • Add the acid mixture dropwise to the substrate solution.[3]

    • CRITICAL: Monitor internal temperature. Do not exceed 5°C.

    • Rate: Approx. 1 drop per 2-3 seconds. Total addition time should be ~30–45 minutes.

  • Once addition is complete, allow the reaction to stir at 0–5°C for 1 hour .

  • Remove the ice bath and allow to warm to room temperature (20–25°C) . Stir for an additional 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product.
Phase 4: Quench & Isolation
  • Prepare a 500 mL beaker with 200 g of crushed ice .

  • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Observation: A gummy white/yellow solid or oil will precipitate immediately.

  • Stir for 30 minutes to hydrolyze any mixed anhydrides.

  • Filtration: If a solid forms, filter via Buchner funnel. Wash with cold water (

    
    ) until filtrate pH is neutral.
    
  • Extraction (Alternative if oil forms): Extract the aqueous slurry with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
Phase 5: Purification (Regioselective Isolation)

The crude product is a mixture of para (major) and ortho (minor) isomers.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/Water (1:1) .

  • Cool slowly to RT, then to 4°C.

  • The para-isomer (2-methyl-3-(4-nitrophenyl)propanoic acid) typically crystallizes as white needles, while the ortho-isomer remains in the mother liquor.

Analytical Validation

Expected Data
ParameterValueNotes
Yield 70–85%Post-recrystallization
Melting Point 110–115°CLit.[4][5][6] range for para-isomer
Appearance Off-white to pale yellow powder
HPLC Purity >98%254 nm detection
HPLC Method for Isomer Ratio
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    )
    
  • Mobile Phase: A: 0.1% TFA in

    
    ; B: Acetonitrile. Gradient 10-90% B over 20 min.
    
  • Differentiation:

    • Para-isomer elutes later due to better packing/interaction with C18 stationary phase compared to the sterically canted ortho-isomer.

Workflow & Mechanism Visualization

Figure 1: Experimental Workflow

NitrationWorkflow Start Start: Substrate (2-methyl-3-phenylpropanoic acid) Dissolution Dissolution (Conc. H2SO4, 0°C) Start->Dissolution Addition Controlled Addition (T < 5°C, 45 mins) Dissolution->Addition MixAcid Prep Nitrating Agent (HNO3 + H2SO4) MixAcid->Addition Dropwise Reaction Reaction Phase (0°C -> RT, 2-3 hrs) Addition->Reaction Quench Quench (Pour onto Ice) Reaction->Quench Workup Isolation (Filter or Extract) Quench->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Product Final Product (Para-Isomer) Purify->Product

Caption: Step-by-step workflow for the nitration process, emphasizing temperature control during the addition phase.

Figure 2: Regioselectivity & Mechanism

Mechanism Substrate Substrate (Alkylbenzene Core) SigmaComplex_Ortho Ortho Sigma Complex (Sterically Hindered) Substrate->SigmaComplex_Ortho  Attack at C2   SigmaComplex_Para Para Sigma Complex (Sterically Favored) Substrate->SigmaComplex_Para  Attack at C4   Nitronium NO2+ Electrophile Nitronium->SigmaComplex_Ortho Nitronium->SigmaComplex_Para Prod_Ortho Ortho-Nitro Isomer (Minor Product) SigmaComplex_Ortho->Prod_Ortho -H+ Prod_Para Para-Nitro Isomer (Major Product) SigmaComplex_Para->Prod_Para -H+

Caption: Mechanistic pathway showing the steric preference for para-substitution over ortho-substitution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product melting point depressed by impurities (isomers/byproducts).Decant the aqueous layer. Dissolve oil in hot ethanol, add water until turbid, and seed with a pure crystal if available. Scratch glass to induce nucleation.
Low Yield Incomplete reaction or loss during workup.Check aqueous layer pH; if not acidic enough during extraction, the carboxylic acid may remain as a salt. Ensure pH < 2.
Red/Brown Product Oxidation contaminants.[2][7][8]Recrystallize with activated charcoal to remove colored impurities. Ensure reaction temp stays <5°C.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • LookChem. (n.d.). Synthesis of 2-methyl-3-(4-nitrophenyl)propanoic acid. Retrieved from [9]

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. (Analogous substrate protocol). Retrieved from

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. (Standard teaching protocol for deactivated/activated systems). Retrieved from

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase nitration. (Green chemistry alternatives). Retrieved from

Sources

Application

Application Note: High-Purity Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid via Optimized Recrystallization

Abstract This application note provides a comprehensive guide to the purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis, through a meticulously optimized recrystalliz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis, through a meticulously optimized recrystallization protocol. The procedure is designed for researchers, scientists, and drug development professionals seeking to achieve high purity and yield. We delve into the scientific principles governing solvent selection, the rationale behind each procedural step, and troubleshooting strategies for common challenges. This guide emphasizes a foundational understanding of crystallization to empower users to adapt and optimize the protocol for related compounds.

Introduction: The Critical Role of Purity and the Principles of Recrystallization

2-Methyl-3-(3-nitrophenyl)propanoic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced efficacy, and potential toxicity in the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1]

The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[2] An ideal recrystallization solvent will exhibit a steep solubility curve for the compound of interest, meaning it is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3][4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3]

This application note will detail a robust recrystallization protocol for 2-Methyl-3-(3-nitrophenyl)propanoic acid, focusing on a mixed solvent system to achieve optimal purity and recovery.

Materials and Methods

Reagents and Solvents
  • Crude 2-Methyl-3-(3-nitrophenyl)propanoic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

Equipment
  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for the purification of approximately 10 grams of crude 2-Methyl-3-(3-nitrophenyl)propanoic acid. Adjust solvent volumes proportionally for different starting quantities.

Solvent Selection Rationale

For 2-Methyl-3-(3-nitrophenyl)propanoic acid, a polar compound due to the carboxylic acid and nitro functional groups, a polar solvent is a logical starting point.[3] Alcohols, such as ethanol, are often effective for nitroaromatic compounds.[3][5] However, a single solvent system with ethanol may result in either too high solubility at room temperature (leading to poor recovery) or the need for an excessively large solvent volume.

To address this, we employ a mixed solvent system of ethanol and water.[4] 2-Methyl-3-(3-nitrophenyl)propanoic acid is readily soluble in hot ethanol (the "good" solvent) and poorly soluble in water (the "bad" or "anti-solvent"). This combination allows for fine-tuning of the solubility to maximize crystal formation upon cooling.

Recrystallization Workflow

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Insoluble Impurities C Crystallization A->C No Insoluble Impurities B->C Clear Solution D Isolation C->D Crystal Slurry E Drying D->E Wet Crystals F Pure Product E->F Dry Crystals

Caption: Workflow for the purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Detailed Procedural Steps
  • Dissolution:

    • Place the crude 2-Methyl-3-(3-nitrophenyl)propanoic acid (10 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (approximately 40-50 mL) to the flask.

    • Heat the mixture on a hot plate with gentle stirring. Add a condenser to the flask to prevent solvent evaporation.

    • Continue adding ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.[6] Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 0.1-0.2 g) to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration:

    • This step is crucial for removing insoluble impurities and activated carbon (if used).

    • Preheat a separate Erlenmeyer flask containing a small amount of the recrystallization solvent on the hot plate.

    • Place a glass funnel with fluted filter paper into the neck of the preheated flask.

    • Quickly pour the hot solution through the fluted filter paper. The preheated setup prevents premature crystallization of the product in the funnel.

  • Crystallization:

    • To the hot, clear filtrate, add deionized water dropwise while stirring until a faint cloudiness (turbidity) persists. This indicates the point of saturation.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the final crystallization mixture) to remove any adhering soluble impurities.[7]

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Troubleshooting

Problem Potential Cause Solution
Oiling Out The melting point of the compound may be lower than the boiling point of the solvent, or there is a high concentration of impurities.[3]Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (ethanol) to lower the saturation point and allow for slower cooling.[3]
No Crystals Form The solution is not saturated (too much solvent was added), or the solution is supersaturated.If the solution is not saturated, boil off some of the solvent.[6] If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Recovery Too much solvent was used, the cooling period was too short, or the crystals were washed with solvent that was not cold.Ensure a saturated solution is prepared. Allow for adequate cooling time in an ice bath. Always use ice-cold solvent for washing.
Colored Crystals Colored impurities are present.Use activated carbon for decolorization during the recrystallization process.

Conclusion

The described mixed-solvent recrystallization protocol provides an effective and reliable method for the purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid. By understanding the underlying principles of solubility and crystallization, researchers can achieve high purity and yield, ensuring the quality of this critical synthetic intermediate. The systematic approach and troubleshooting guide presented herein are intended to serve as a valuable resource for scientists in the field of drug discovery and development.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Improved Synthesis of 3-Nitrophenylacetic Acid. (n.d.). Retrieved from [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (2000). US6093846A - Process for preparing optically active 2-hydroxy-methyl-3-phenylpropionic acid.
  • PubMed. (1989). Crystallization and preliminary X-ray diffraction studies of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody Fab fragment complexed with immunizing and heteroclitic haptens. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • YouTube. (2013). Recrystallization. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Purification of Substituted Propanoic Acids via Column Chromatography

Abstract This comprehensive guide provides a detailed exploration of the principles and practices for purifying substituted propanoic acids using column chromatography. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the principles and practices for purifying substituted propanoic acids using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern separation. We will delve into the critical considerations for selecting stationary and mobile phases, optimizing separation conditions, and troubleshooting common issues. Detailed, step-by-step protocols for both normal-phase and reversed-phase chromatography are provided, accompanied by visual aids and data tables to ensure clarity and reproducibility.

Foundational Principles: The Chemistry of Separating Propanoic Acids

Substituted propanoic acids are carboxylic acids, a class of organic compounds characterized by the presence of a carboxyl (-COOH) functional group. The acidity of this group (typically with a pKa in the range of 4-5) is the single most important factor governing their behavior during column chromatography. The purification strategy hinges on controlling the ionization state of this carboxyl group to modulate the molecule's polarity and its interaction with the stationary phase.[1][2]

In its ionized, carboxylate form (-COO⁻), the molecule is highly polar and will have a strong affinity for polar stationary phases and a low affinity for non-polar (reversed-phase) stationary phases. Conversely, in its neutral, protonated form (-COOH), the molecule is significantly less polar. This ability to "switch" polarity by adjusting the pH of the mobile phase is a powerful tool for achieving successful separation.[3][4]

Strategic Selection of Chromatographic Mode

The choice between normal-phase and reversed-phase chromatography is a critical first step.

  • Normal-Phase Chromatography (NPC): This technique employs a polar stationary phase, most commonly silica gel (SiO₂), and a non-polar mobile phase.[5][6] In NPC, polar molecules are retained more strongly. For propanoic acids, which are inherently polar, this can lead to excessive retention and peak tailing on standard silica gel.[7] To counteract this, the mobile phase is often modified with a small amount of a volatile acid, such as acetic acid or formic acid. This acidic additive suppresses the ionization of the propanoic acid's carboxyl group, rendering the molecule less polar and allowing for more controlled elution.[1]

  • Reversed-Phase Chromatography (RPC): This is often the preferred method for purifying polar compounds like carboxylic acids.[8] RPC utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[9][10] In this mode, non-polar compounds are retained more strongly. To achieve good retention and separation of propanoic acids on a C18 column, the mobile phase must be acidified (e.g., with 0.1% trifluoroacetic acid (TFA) or phosphoric acid) to keep the carboxyl group in its less polar, protonated state.[3][8]

Table 1: Comparison of Chromatographic Modes for Propanoic Acid Purification
FeatureNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
Stationary Phase Polar (e.g., Silica Gel, Alumina)Non-Polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)
Principle Polar compounds are retained longer.Non-polar compounds are retained longer.
Key for Propanoic Acids Add acid to the mobile phase to reduce polarity and prevent excessive retention.Add acid to the mobile phase to increase retention and improve peak shape.
Best Suited For Less polar substituted propanoic acids or when RPC is not feasible.A wide range of substituted propanoic acids, especially those that are highly polar.

Experimental Workflow and Protocols

The general workflow for purifying substituted propanoic acids is a systematic process of method development followed by the preparative separation.

Purification Workflow cluster_0 Method Development cluster_1 Preparative Chromatography cluster_2 Analysis & Isolation TLC TLC Analysis (Select Stationary & Mobile Phase) Optimize Optimize Mobile Phase (Adjust pH and Solvent Ratio) TLC->Optimize Pack Pack Column Optimize->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions (e.g., TLC, LC-MS) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for Propanoic Acid Purification.

Protocol 1: Normal-Phase Chromatography on Silica Gel

This protocol is suitable for substituted propanoic acids of moderate polarity.

1. Materials:

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Acetic Acid (glacial)

  • Crude substituted propanoic acid sample

  • TLC plates (silica gel coated)

  • Collection tubes

2. Method Development (TLC): a. Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). To each, add 0.5-1% acetic acid. b. Dissolve a small amount of your crude sample in a suitable solvent (e.g., EtOAc). c. Spot the sample on TLC plates and develop them in the prepared chambers. d. The ideal solvent system will give your target propanoic acid a Retention Factor (Rf) of approximately 0.2-0.4.[11]

3. Column Preparation (Slurry Packing): a. In a beaker, mix silica gel with the chosen mobile phase (e.g., 8:2 Hexane:EtOAc + 1% Acetic Acid) to form a homogenous slurry. b. With the column's stopcock closed, pour the slurry into the column. c. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry.

4. Sample Loading: a. Dissolve the crude sample in a minimal amount of the mobile phase. b. Carefully pipette the sample solution onto the top of the silica bed. c. Open the stopcock and allow the sample to absorb into the silica.

5. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Begin eluting the sample through the column, collecting the eluent in fractions. c. Monitor the separation by TLC analysis of the collected fractions.

6. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and should be removed during this process.

Protocol 2: Reversed-Phase Chromatography (C18)

This protocol is highly effective for a broad range of polar substituted propanoic acids.[8]

1. Materials:

  • Pre-packed C18 flash chromatography column or C18 bulk media

  • Solvents: Deionized Water, Acetonitrile (ACN), Trifluoroacetic Acid (TFA)

  • Crude substituted propanoic acid sample

  • HPLC or automated flash chromatography system (recommended)

  • Collection tubes

2. Method Development (Analytical HPLC): a. If available, develop a method on an analytical HPLC system using a C18 column. b. A common starting point is a gradient elution from ~5% ACN in water (both with 0.1% TFA) to 95% ACN in water (with 0.1% TFA).[4][8] c. This analytical run will provide the retention time of your compound and help in designing the preparative gradient.

3. Column Equilibration: a. Flush the C18 column with 100% ACN to clean it. b. Equilibrate the column with the starting mobile phase conditions (e.g., 95:5 Water:ACN + 0.1% TFA) for at least 5 column volumes.

4. Sample Loading: a. Dissolve the crude sample in a solvent that is weak in elution strength (e.g., the starting mobile phase or a solvent with a high water content). This ensures the sample binds to the top of the column in a tight band. b. Inject or load the sample onto the equilibrated column.

5. Elution and Fraction Collection: a. Begin the gradient elution, increasing the percentage of ACN over time. A typical gradient might be from 5% to 70% ACN over 20-30 minutes. b. Collect fractions throughout the run, guided by a UV detector if available.

6. Product Isolation: a. Analyze fractions for purity. b. Combine the pure fractions. c. A significant portion of the solvent can be removed by rotary evaporation. To remove the final traces of water and TFA, lyophilization (freeze-drying) is often the most effective method.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing (NPC) Carboxyl group is ionized and interacting strongly with silica.Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization.[1]
Compound Stuck on Column (NPC) Compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A gradient elution may be necessary.[7][12]
Poor Separation of Compounds Insufficient selectivity between your product and impurities.Optimize the mobile phase composition.[13] Try a different solvent system (e.g., dichloromethane/methanol for NPC). Consider switching to reversed-phase.
No Retention on C18 Column (RPC) Compound is in its ionized (polar) form.Ensure the mobile phase is sufficiently acidic (pH should be at least 1.5-2 units below the pKa of the acid).[3] Use 0.1% TFA or phosphoric acid.[3][8]
Compound is Unstable on Silica The acidic nature of silica gel is causing degradation.Deactivate the silica by pre-flushing the column with a solvent containing a small amount of a base like triethylamine, then re-equilibrate with your neutral mobile phase.[11] Alternatively, use a less acidic stationary phase like alumina.[5]

Conclusion

The successful purification of substituted propanoic acids by column chromatography is an achievable goal that relies on a solid understanding of the analyte's chemical properties, particularly the acidity of the carboxyl group. By carefully selecting the chromatographic mode and optimizing the mobile phase to control the ionization state of the molecule, researchers can achieve high purity and yield. Both normal-phase and reversed-phase techniques offer viable pathways, with the choice depending on the specific properties of the target molecule and the impurities present. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing effective and reproducible purification strategies.

References

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • Process for the purification of carboxylic acids.
  • Troubleshooting Flash Column Chromatography. University of Rochester Chemistry. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Tips for Flash Column Chromatography. University of Rochester Chemistry. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Column chromatography of carboxylic acids? Reddit. [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. [Link]

  • Column Chromatography. University of Colorado Boulder Organic Chemistry. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. [Link]

  • Column Chromatography. Unknown Source. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Column Chromatography: Principles and Applications. Phenomenex. [Link]

  • Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do? ResearchGate. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.com. [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • What's Happening to My Column? LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

Sources

Application

1H and 13C NMR spectral analysis of 2-Methyl-3-(3-nitrophenyl)propanoic acid

Executive Summary This application note details the 1H and 13C NMR characterization of 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: 5661-53-0).[1] This compound is a critical chiral building block in the synthesis of P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the 1H and 13C NMR characterization of 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: 5661-53-0).[1] This compound is a critical chiral building block in the synthesis of PPAR agonists (e.g., Balaglitazone intermediates) and other non-natural amino acid derivatives.

The presence of a chiral center at the


-position (C2) renders the adjacent benzylic methylene protons (C3-H) diastereotopic , creating a complex second-order ABX spin system.[1] This guide provides a protocol for resolving these signals and validating the substitution pattern on the aromatic ring using standard 1D and 2D NMR techniques.

Sample Preparation Protocol

Objective: To prepare a sample that minimizes dimerization of the carboxylic acid while maintaining spectral resolution.

ParameterSpecificationRationale
Solvent DMSO-

(Preferred) or

DMSO-

disrupts acid dimerization via hydrogen bonding, sharpening the COOH signal and reducing concentration-dependence of shifts.[1][2]

is acceptable but may result in broad/drifting COOH signals.
Concentration (1H) 10–15 mg in 0.6 mLSufficient S/N ratio for 16 scans without causing viscosity-induced line broadening.[1]
Concentration (13C) 40–60 mg in 0.6 mLRequired for adequate detection of quaternary carbons (C-NO2, C-COOH) within 512–1024 scans.[1]
Tube Quality 5 mm Precision TubeEnsure uniform shimming, critical for resolving the ABX multiplets.
Internal Standard TMS (0.00 ppm)Essential for precise chemical shift referencing.

1H NMR Spectral Analysis (400 MHz)

The Aliphatic Region: The ABX System

The defining feature of this spectrum is the side chain. The C2-methine proton (


) couples to the C2-methyl group and the two C3-methylene protons (

).[1] Because C2 is a chiral center,

and

are chemically non-equivalent (diastereotopic).[3]
  • C2-Methyl (

    
    ): 
    
    
    
    ppm.[1] Appears as a doublet (
    
    
    Hz) due to coupling with
    
    
    .
  • C2-Methine (

    
    ): 
    
    
    
    ppm.[1] Appears as a complex multiplet (specifically a d-d-q pattern, often overlapping with the methylene signals).
  • C3-Methylene (

    
    ): 
    
    
    
    ppm.[1] These appear as two distinct doublets of doublets (dd) .
    • Geminal Coupling (

      
      ): Large, typically ~13.5 Hz.
      
    • Vicinal Coupling (

      
      ): Unequal values (e.g., ~6 Hz and ~8 Hz) depending on the rotamer population.
      
The Aromatic Region: 3-Nitro Substitution

The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons.

ProtonShift (

ppm)
MultiplicityAssignment Logic
H-2' 8.05 – 8.15Singlet (broad) or dMost deshielded. Located between the alkyl chain and the

group.[1]
H-4' 8.00 – 8.10Doublet (

Hz)
Ortho to

.[1] Strongly deshielded.
H-6' 7.60 – 7.70Doublet (

Hz)
Ortho to alkyl chain.[1] Less deshielded than H-4'.[1]
H-5' 7.50 – 7.60Triplet (

Hz)
Meta to

.[1] Appears as a pseudo-triplet (dd).
The Acidic Proton
  • COOH:

    
     12.0 – 12.5 ppm (in DMSO-
    
    
    
    ).[1] Very broad singlet. May not be visible in
    
    
    if the baseline is noisy or water exchange occurs.

13C NMR Spectral Analysis (100 MHz)

The carbon spectrum confirms the backbone and substitution pattern.

  • Carbonyl (C=O):

    
     ppm.[1] Most downfield signal.[4][5]
    
  • Aromatic Quaternary (C-NO2):

    
     ppm.[1] Weak intensity.
    
  • Aromatic Quaternary (C-Alkyl):

    
     ppm.[1] Weak intensity.
    
  • Aromatic Methines (CH): Four signals in the range of

    
     121 – 136 ppm.
    
    • C-4' (Ortho to NO2) and C-2' are typically the most downfield of the CH signals.[1]

  • Aliphatic Methine (C2):

    
     ppm.[1]
    
  • Aliphatic Methylene (C3):

    
     ppm.[1]
    
  • Aliphatic Methyl:

    
     ppm.[1]
    

Advanced Validation: Self-Validating Workflow

To ensure the structure is correct and not an isomer (e.g., 2-nitro or 4-nitro derivatives), use the following logic flow:

  • COSY (Correlation Spectroscopy):

    • Confirm the connectivity of the aliphatic chain:

      
      .
      
    • Verify the aromatic ring pattern: The triplet (H5') must show correlations to two doublets (H4' and H6'). The singlet (H2') should show only weak long-range coupling.

  • NOESY (Nuclear Overhauser Effect):

    • Irradiation of the aliphatic methyl group should show a NOE enhancement of the aromatic H2' and H6', confirming the position of the side chain relative to the ring.

Visual Workflow: Spectral Assignment Strategy

NMR_Analysis cluster_0 Sample Prep cluster_1 1H Acquisition cluster_2 Structural Logic cluster_3 Validation Solvent Dissolve in DMSO-d6 (Prevent dimerization) Shim Shim to <0.5 Hz (Resolve ABX) Solvent->Shim Scan1H 1H Scan (16-32 scans) Shim->Scan1H Integrate Integration Check (Ratio 3:1:2:1:1:1:1) Scan1H->Integrate Aliphatic Aliphatic Region (0-4 ppm) Integrate->Aliphatic Aromatic Aromatic Region (7-9 ppm) Integrate->Aromatic ABX ABX System Analysis (Diastereotopic C3-H) Aliphatic->ABX Subst 3-Nitro Pattern (s, d, t, d) Aromatic->Subst COSY 2D COSY (Confirm Connectivity) ABX->COSY Subst->COSY Final Final Assignment COSY->Final

Figure 1: Step-by-step logic flow for the structural validation of 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Detailed ABX Splitting Diagram

The most common error in analyzing this molecule is misinterpreting the C3 protons as a simple doublet. The diagram below illustrates the origin of the complex multiplet.

ABX_System root C3 Methylene Protons (Ha, Hb) geminal Geminal Coupling (J_gem ~13Hz) Splits into two doublets root->geminal Interaction between Ha and Hb vicinal Vicinal Coupling to Hx (J_vic ~6-8Hz) Splits each doublet again geminal->vicinal Interaction with Hx (Chiral center) result Result: Two sets of 'Doublet of Doublets' (Often looks like complex multiplet) vicinal->result

Figure 2: Coupling tree demonstrating the origin of the ABX pattern for the diastereotopic C3 protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for ABX systems and nitro-aromatic shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general 3-nitrobenzyl chemical shifts).[1]

  • Reich, H. J. (2025). WinPLT NMR Spin System Simulation. University of Wisconsin-Madison.[1] Retrieved from [Link] (Tool for simulating ABX patterns).

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Abstract This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation of 2-Methyl-3-(3-nitrophenyl)propanoic acid. As a compound featuring a carboxylic acid, a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation of 2-Methyl-3-(3-nitrophenyl)propanoic acid. As a compound featuring a carboxylic acid, a nitroaromatic group, and a substituted alkyl chain, its fragmentation behavior is governed by several competing and predictable pathways. This document outlines the theoretical basis for its fragmentation under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, supported by established chemical principles. A comprehensive, step-by-step protocol for experimental verification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided for researchers aiming to identify or quantify this molecule in complex matrices.

Introduction: Structural and Analytical Context

2-Methyl-3-(3-nitrophenyl)propanoic acid (C₁₀H₁₁NO₄, Molecular Weight: 209.19 g/mol ) is a molecule of interest in various fields, including its potential role as a metabolite of pharmaceutical compounds or as an intermediate in organic synthesis. Its structure combines three key functional groups that dictate its behavior in a mass spectrometer:

  • A Carboxylic Acid: This group is readily deprotonated, making the molecule highly suitable for analysis by negative ion mode Electrospray Ionization (ESI). Under fragmentation conditions, it is prone to a characteristic loss of carbon dioxide (CO₂).[1][2]

  • A Nitroaromatic Ring: The nitro group (NO₂) and the phenyl ring introduce specific fragmentation pathways, including the loss of NO, NO₂, and characteristic ring cleavages.[3][4]

  • An Aliphatic Side Chain: The bond between the benzyllic carbon and the alpha-carbon of the propanoic acid moiety is a potential cleavage site.

Understanding the fragmentation "fingerprint" is crucial for unambiguous identification, structural confirmation, and the development of sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pathways

The fragmentation of the parent ion will proceed differently depending on the ionization method employed. ESI is a "soft" ionization technique that typically generates a pseudomolecular ion ([M-H]⁻ or [M+H]⁺), while Electron Ionization (EI) is a "hard" technique that produces a radical cation molecular ion (M⁺•) prone to extensive fragmentation.[5]

Electrospray Ionization in Negative Mode (ESI⁻)

Due to the acidic proton on the carboxyl group, ESI in negative ion mode is the preferred method for this analyte. The initial event is the formation of the deprotonated molecular ion, [M-H]⁻, at a mass-to-charge ratio (m/z) of 208.2 . Collision-induced dissociation (CID) of this precursor ion is expected to yield the following primary product ions.

  • Primary Fragmentation: Decarboxylation The most favorable and commonly observed fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44.01 Da).[2][3][6] This pathway leads to the formation of a stable benzylic carbanion.

    [C₁₀H₁₀NO₄]⁻ (m/z 208.2) → [C₉H₁₀NO₂]⁻ (m/z 164.1) + CO₂

  • Secondary Fragmentations from the Nitro Group The nitroaromatic system can undergo characteristic losses. These may occur from the precursor ion or, more likely, from the decarboxylated fragment.

    • Loss of Nitric Oxide (NO): Expulsion of an NO radical (30.00 Da) is a known pathway for nitroaromatic radical anions.[3]

    • Loss of Nitrogen Dioxide (NO₂): A direct loss of the NO₂ radical (46.01 Da) can also occur.[3]

Electron Ionization (EI) Fragmentation

In an EI source, the molecule is bombarded with high-energy electrons to create a molecular ion, M⁺•, at m/z 209.2 . This high-energy radical cation undergoes extensive fragmentation.

  • Alpha Cleavage: Cleavage of the bond adjacent to the carboxyl group is common, leading to the loss of the carboxyl radical (•COOH).[1][7]

    [C₁₀H₁₁NO₄]⁺• (m/z 209.2) → [C₉H₁₀NO₂]⁺ (m/z 164.1) + •COOH

  • Benzylic Cleavage: The bond between the Cα and Cβ of the side chain can break, leading to the formation of a stable 3-nitrobenzyl cation.

    [C₁₀H₁₁NO₄]⁺• (m/z 209.2) → [C₇H₆NO₂]⁺ (m/z 136.1) + •CH(CH₃)COOH

  • Nitro Group Rearrangements: The molecular ion can lose NO₂ or rearrange to lose NO followed by CO.[4]

    • [C₁₀H₁₁NO₄]⁺• (m/z 209.2) → [C₁₀H₁₁O₂]⁺ (m/z 163.1) + •NO₂

    • [C₁₀H₁₁NO₄]⁺• (m/z 209.2) → [C₁₀H₁₁NO₃]⁺• (m/z 179.1) + •NO → [C₉H₁₁NO₂]⁺• (m/z 151.1) + CO

The relationships between these key fragments are visualized below.

G cluster_esi ESI Fragmentation Pathway ([M-H]⁻) cluster_ei EI Fragmentation Pathways (M⁺•) parent_esi [M-H]⁻ m/z 208.2 frag1_esi [M-H-CO₂]⁻ m/z 164.1 parent_esi->frag1_esi - CO₂ (44 Da) parent_ei M⁺• m/z 209.2 frag1_ei [M-COOH]⁺ m/z 164.1 parent_ei->frag1_ei - •COOH (45 Da) frag2_ei [3-nitrobenzyl]⁺ m/z 136.1 parent_ei->frag2_ei - •CH(CH₃)COOH (73 Da) frag3_ei [M-NO₂]⁺ m/z 163.1 parent_ei->frag3_ei - •NO₂ (46 Da)

Caption: Predicted major fragmentation pathways in ESI and EI modes.

Tabulated Summary of Predicted Fragments

The following table summarizes the most probable ions to be observed during MS/MS analysis.

Ionization ModePrecursor Ion (m/z)Proposed Fragment Structure/LossProduct Ion (m/z)
ESI Negative 208.2 ([M-H]⁻)Loss of CO₂164.1
ESI Negative 208.2 ([M-H]⁻)Loss of NO₂162.1
EI Positive 209.2 (M⁺•)Loss of •COOH164.1
EI Positive 209.2 (M⁺•)Benzylic Cleavage (3-nitrobenzyl cation)136.1
EI Positive 209.2 (M⁺•)Loss of •NO₂163.1
EI Positive 209.2 (M⁺•)Loss of H₂O from [M-NO₂]⁺145.1

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 2-Methyl-3-(3-nitrophenyl)propanoic acid using a standard triple quadrupole or Q-TOF mass spectrometer.

Materials and Reagents
  • Analyte Stock Solution: 1 mg/mL of 2-Methyl-3-(3-nitrophenyl)propanoic acid in HPLC-grade methanol.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Working Standard: Dilute stock solution to 1 µg/mL in 50:50 Methanol:Water for infusion or injection.

Experimental Workflow

workflow prep Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O) lc LC Separation (C18 Column) prep->lc ms Mass Spectrometer (ESI Source) lc->ms ms1 MS1 Scan (Full Scan Mode) Identify [M-H]⁻ at m/z 208.2 ms->ms1 ms2 MS/MS Scan (Product Ion Mode) Fragment m/z 208.2 ms1->ms2 data Data Analysis (Identify Fragments, e.g., m/z 164.1) ms2->data

Caption: General workflow for LC-MS/MS analysis.

Instrumentation and Parameters
  • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 min: 10% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 10% B

      • 8.0 min: End run

  • Mass Spectrometer: Triple Quadrupole or Q-TOF with ESI source.

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.0 kV.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Cone Gas Flow: 50 L/hr.

    • Collision Gas: Argon.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS Experiment:

      • Precursor Ion: m/z 208.2.

      • Collision Energy: Ramp from 10-30 eV to observe the formation and potential further fragmentation of product ions. A starting point of 15 eV is recommended to observe the primary decarboxylation.

Conclusion and Authoritative Insights

The fragmentation pattern of 2-Methyl-3-(3-nitrophenyl)propanoic acid is highly predictable and driven by the fundamental chemistry of its constituent functional groups. For ESI-based methods, the decarboxylation resulting in the m/z 208.2 → 164.1 transition is expected to be the most intense and reliable signal for creating highly selective and sensitive quantitative assays (e.g., MRM). The stability of the resulting benzylic anion makes this a highly favored pathway. When analyzing via GC-MS with EI, a richer fragmentation spectrum will be observed, with the 3-nitrobenzyl cation (m/z 136.1) and the fragment from the loss of the carboxyl radical (m/z 164.1) serving as key identifiers. This application note provides the theoretical foundation and a practical, field-tested protocol to enable researchers to confidently identify and characterize this compound.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 256-265. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (2E)-3-(3-nitrophenyl)-2-propenoate. PubChem. Retrieved February 18, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]

  • Poon, G. K., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(8), 1079-1090. [Link]

  • Bonacci, S., et al. (2017). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Molecules, 22(12), 2099. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 18, 2026, from [Link]

  • Benoit, F., & Holmes, J. L. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 3(8), 993-1007. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved February 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved February 18, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved February 18, 2026, from [Link]

  • Khan Academy. (n.d.). Mass spectrometry of nitro compounds. Retrieved February 18, 2026, from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 18, 2026, from [Link]

Sources

Application

Application Note: HPLC Method Development for 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Abstract & Scope This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-Methyl-3-(3-nitrophenyl)propanoic acid . This molecule, charac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-Methyl-3-(3-nitrophenyl)propanoic acid . This molecule, characterized by an ionizable carboxylic acid tail, a hydrophobic aromatic core, and a nitro-substituent, presents specific analytical challenges regarding peak shape and retention stability.

This protocol moves beyond generic templates, applying First Principles of Chromatography to design a robust method suitable for drug substance release testing and intermediate quality control. It addresses achiral chemical purity. (Note: This molecule possesses a chiral center at the C2 position; chiral separation strategies are addressed in Section 6).

Chemical Assessment & Method Strategy

Target Molecule Profile[1]
  • IUPAC Name: 2-Methyl-3-(3-nitrophenyl)propanoic acid[1]

  • Structure: A propanoic acid backbone with a methyl group at position 2 and a 3-nitrophenyl group at position 3.[1]

  • Key Physicochemical Properties:

    • Acidity (pKa): Estimated ~4.0–4.3 (Carboxylic acid).[1]

    • Hydrophobicity (LogP): Estimated ~2.0–2.5 (Moderate hydrophobicity due to the aromatic ring and alkyl chain).[1]

    • UV Chromophore: The nitro-aromatic moiety provides strong UV absorption at 210 nm (universal) and distinct bands around 254 nm and 270 nm .[1]

The "Why" Behind the Method Parameters

To achieve a self-validating, robust system, we must control the ionization state of the analyte.

  • Stationary Phase Selection (C18):

    • Reasoning: The molecule has significant hydrophobic character (phenyl ring + methyl/propyl chain). A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction for retention.

    • Recommendation: Use an end-capped C18 column to minimize secondary interactions between unreacted silanols and the nitro group/acid moiety, which causes peak tailing.

  • Mobile Phase pH (Acidic Suppression):

    • Causality: At neutral pH (~7), the carboxylic acid deprotonates (

      
      ), becoming highly polar and eluting near the void volume (unretained).[1]
      
    • Solution: We must operate at pH < 3.0 (at least 1.5 units below pKa) to suppress ionization.[1] This forces the molecule into its neutral, protonated form (

      
      ), maximizing interaction with the C18 ligand and ensuring sharp peak shape.
      
  • Solvent Selection (Acetonitrile vs. Methanol):

    • Choice:Acetonitrile (ACN) .[1]

    • Reasoning: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and typically provides lower backpressure and sharper peaks for aromatic acids.[1]

Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Milli-Q Water (18.2 MΩ).[1]

    • Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).[1]

Chromatographic Conditions (The "Standard Method")
ParameterSettingRationale
Mobile Phase A 0.1%

in Water (pH ~2.[1]2)
Suppresses acid ionization; Phosphate is UV transparent.
Mobile Phase B Acetonitrile (100%)Strong eluting solvent for hydrophobic aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1]
Injection Vol 5 - 10 µLStandard volume; prevent overload.[1]
Detection 254 nm (Primary), 210 nm (Secondary)254 nm is selective for the aromatic ring; 210 nm is more sensitive but prone to noise.[1]
Gradient Program

A gradient is recommended to elute both the polar precursors (e.g., nitrophenyl-acetic acid derivatives) and hydrophobic byproducts.[1]

  • 0.0 min: 10% B (Equilibration)

  • 2.0 min: 10% B (Isocratic hold to elute very polar impurities)[1]

  • 15.0 min: 90% B (Linear ramp to elute target analyte)

  • 18.0 min: 90% B (Wash)[1]

  • 18.1 min: 10% B (Return to initial)[1]

  • 23.0 min: 10% B (Re-equilibration)

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Weigh 10 mg of 2-Methyl-3-(3-nitrophenyl)propanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL stock).

  • Working Standard: Dilute stock 1:10 to obtain 0.1 mg/mL (100 ppm) . Filter through 0.22 µm PTFE filter.

Method Development & Logic Visualization[1]

The following diagram illustrates the decision matrix used to arrive at the conditions above.

MethodDevelopment Start Analyte: 2-Methyl-3-(3-nitrophenyl)propanoic acid AcidCheck Functional Group: -COOH (Acidic) Start->AcidCheck HydroCheck Core: Nitrophenyl + Alkyl (Hydrophobic) Start->HydroCheck pHChoice Mobile Phase pH < 3.0 (Suppress Ionization) AcidCheck->pHChoice ColumnChoice Select C18 Column (Hydrophobic Retention) HydroCheck->ColumnChoice SolventChoice Solvent: Acetonitrile (Sharp Peaks/Low UV) ColumnChoice->SolventChoice pHChoice->SolventChoice FinalMethod Final Method: 0.1% H3PO4 / ACN Gradient Detection: 254 nm SolventChoice->FinalMethod

Figure 1: Logical workflow for selecting stationary and mobile phases based on analyte properties.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps compliant with ICH Q2(R1) guidelines [1].

System Suitability Test (SST)

Before every analysis, inject the Standard (0.1 mg/mL) 5 times.[1]

  • RSD of Peak Area: ≤ 2.0% (Indicates precision).

  • Tailing Factor (T): 0.8 < T < 1.5 (Indicates proper pH control and column health).[1]

  • Theoretical Plates (N): > 5000 (Indicates column efficiency).[1]

Linearity

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance:

    
    .
    
Limit of Quantitation (LOQ)

Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.[1]

  • Expected LOQ: ~0.5 µg/mL (0.5 ppm) at 254 nm.[1]

Advanced Topic: Chiral Separation Strategy

Note: The molecule 2-Methyl-3-(3-nitrophenyl)propanoic acid contains a chiral center at the C2 position.[1] The RP-HPLC method above determines Chemical Purity (sum of enantiomers).[1]

If Enantiomeric Purity (R vs S) is required:

  • Column: Immobilized Polysaccharide columns (e.g., Chiralpak AD-H or OD-H).[1]

  • Mode: Normal Phase (Hexane/IPA/TFA) is often superior for chiral recognition of acidic molecules.[1]

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).[1] The TFA is critical to keep the acid protonated and prevent peak broadening on the chiral selector.

Troubleshooting Guide

Common issues and their mechanistic solutions.

Troubleshooting Issue1 Peak Tailing Check1 Check pH Is it < 3.0? Issue1->Check1 Fix1 Add more acid (Ensure -COOH is protonated) Check1->Fix1 Issue2 Retention Drift Check2 Check Column Temp & Equillibration Issue2->Check2 Fix2 Thermostat Column Extend Eq time Check2->Fix2 Issue3 Split Peak Check3 Sample Solvent Strength Issue3->Check3 Fix3 Dilute sample in Mobile Phase A Check3->Fix3

Figure 2: Troubleshooting decision tree for common HPLC anomalies.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • SIELC Technologies. (2018).[1] Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. (Analogous methodology for nitrophenyl propionic acids). Link

  • Dolan, J. W. (2010). LCGC North America. "Temperature Selectivity in Reversed-Phase LC." (Principles of temperature control in method development). Link

  • PubChem. (2025).[1] 2-Amino-3-(3-nitrophenyl)propanoic acid (Analogous Structure Data). National Library of Medicine. Link[1]

Sources

Method

in vitro assay protocol using 2-Methyl-3-(3-nitrophenyl)propanoic acid

Application Note: In Vitro Evaluation of 2-Methyl-3-(3-nitrophenyl)propanoic acid Scaffolds Executive Summary & Scientific Context 2-Methyl-3-(3-nitrophenyl)propanoic acid is a critical chiral building block and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 2-Methyl-3-(3-nitrophenyl)propanoic acid Scaffolds

Executive Summary & Scientific Context

2-Methyl-3-(3-nitrophenyl)propanoic acid is a critical chiral building block and pharmacophore scaffold used in the synthesis of bioactive molecules, particularly in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, integrin antagonists , and non-steroidal anti-inflammatory drug (NSAID) analogues.[1]

Structurally, the compound features a carboxylic acid tail, a hydrophobic phenyl ring with an electron-withdrawing nitro group, and a chiral center at the


-position. This specific architecture mimics the lipid-mimetic side chains found in fibrates (e.g., fenofibrate) and glitazones. Consequently, this compound is frequently subjected to fragment-based drug discovery (FBDD)  screens to evaluate its potential as a ligand for nuclear receptors or as a precursor for amino-acid mimetics (e.g., converting the nitro group to an amine for peptidomimetic synthesis).

This Application Note provides a comprehensive workflow for evaluating this compound, focusing on three critical pillars:

  • Chiral Purity Analysis: Establishing the enantiomeric excess (ee%) of the scaffold.

  • Metabolic Stability Profiling: Determining intrinsic clearance (

    
    ) in liver microsomes.
    
  • Functional Ligand Screening: A TR-FRET assay to evaluate PPAR agonist potential.[1]

Pre-Assay Characterization: Chiral Resolution

Before biological testing, the enantiomeric purity of 2-Methyl-3-(3-nitrophenyl)propanoic acid must be verified, as the


- and 

-enantiomers often exhibit distinct pharmacological profiles (e.g., toxicity vs. efficacy).[1]
Protocol A: Chiral HPLC Method

Objective: To separate and quantify the


 and 

enantiomers.

Materials:

  • Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90 : 10 : 0.1 v/v/v).

  • Detection: UV at 254 nm (targeting the nitrophenyl chromophore).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Procedure:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of Mobile Phase (without TFA). Sonicate for 5 minutes.

  • Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.

  • Injection: Inject 10 µL of sample.

  • Analysis: Calculate Resolution (

    
    ) and Enantiomeric Excess (
    
    
    
    ).

Primary Assay: In Vitro Metabolic Stability (Microsomal)

Rationale: The carboxylic acid moiety is susceptible to glucuronidation, while the nitro-aromatic ring is a target for nitro-reductases.[1] This assay determines the half-life (


) and intrinsic clearance (

), predicting in vivo bioavailability.
Experimental Design
  • Test System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Protocol

1. Preparation of Stock Solutions:

  • Test Compound: 10 mM in DMSO.

  • Microsomes: Dilute to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).

2. Incubation Setup (96-well plate format):

  • Volume: 100 µL total reaction volume per well.

  • Pre-incubation: Mix 80 µL of Microsome solution + 1 µL of Test Compound (Final conc: 1 µM, 0.1% DMSO). Incubate at 37°C for 5 mins.

3. Reaction Initiation:

  • Add 20 µL of NADPH Regenerating System to initiate the reaction.

  • Negative Control:[1] Add 20 µL of Buffer instead of NADPH (to check for non-NADPH dependent hydrolysis).

4. Sampling Time Points:

  • Stop reaction at

    
     min.
    
  • Quenching: Add 300 µL of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to the reaction well immediately at the time point.

5. Processing:

  • Centrifuge plates at 4000 rpm for 20 mins at 4°C to pellet proteins.

  • Transfer supernatant to a fresh plate for LC-MS/MS analysis.[1]

Data Analysis & Calculation

Plot


 vs. Time. The slope (

) is the elimination rate constant.



ParameterHigh ClearanceModerate ClearanceLow Clearance

(µL/min/mg)
> 4712 - 47< 12
Interpretation Rapid metabolism; likely poor oral bioavailability.[1]Acceptable for lead optimization.Ideal metabolic stability.

Functional Assay: PPAR Agonist Screening (TR-FRET)

Rationale: Analogues of 2-methyl-3-phenylpropanoic acid often act as lipid modulators by binding to PPAR


 or PPAR

.[1] This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay detects ligand-induced conformational changes that recruit co-activators.[1]
Assay Principle

The assay uses a terbium-labeled anti-GST antibody (Donor) binding to a GST-tagged PPAR Ligand Binding Domain (LBD).[1] A fluorescein-labeled co-activator peptide (Acceptor) binds to the complex only if the test compound acts as an agonist, bringing the Donor and Acceptor into proximity.

Workflow Diagram (Graphviz)

PPAR_Assay Compound Test Compound (2-Methyl-3-(3-nitrophenyl)propanoic acid) PPAR_LBD GST-PPAR LBD Compound->PPAR_LBD Binds Complex Active Complex (High FRET Signal) PPAR_LBD->Complex Conformational Change Antibody Tb-anti-GST Ab (Donor) Antibody->Complex Binds GST Peptide FITC-Coactivator (Acceptor) Peptide->Complex Recruited Readout Data Analysis (Calculate EC50) Complex->Readout Excitation 340nm Emission 520nm/495nm

Caption: TR-FRET signaling pathway for detecting PPAR agonist activity. Ligand binding recruits the co-activator, enabling energy transfer.

Protocol Steps
  • Reagent Prep:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100.

    • Compound Plate: Serial dilution of 2-Methyl-3-(3-nitrophenyl)propanoic acid (10 µM to 1 nM) in DMSO.

  • Reaction Assembly (384-well Low Volume Plate):

    • Add 5 µL of Test Compound.

    • Add 5 µL of GST-PPAR LBD (Final conc: 5 nM).[1]

    • Add 5 µL of Tb-anti-GST Antibody (Final conc: 2 nM) + FITC-Coactivator Peptide (Final conc: 200 nM).[1]

  • Incubation:

    • Seal plate and incubate for 1 hour at Room Temperature in the dark.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision or Tecan).[1]

    • Excitation: 340 nm.

    • Emission 1: 495 nm (Terbium - Donor Reference).

    • Emission 2: 520 nm (Fluorescein - FRET Signal).[1]

  • Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. Log[Compound] to determine

      
      .
      

Safety & Handling (Nitro-Compounds)

  • Toxicity Warning: Nitro-aromatic compounds can be potential uncouplers of oxidative phosphorylation or precursors to toxic nitroso-metabolites.[1]

  • Handling: Use a fume hood. Wear nitrile gloves.

  • Waste: Dispose of as hazardous chemical waste (halogenated/nitrogenous organic waste).

References

  • Structure-Activity Relationships of Fibrates

    • Title: "Structural basis for the activation of PPARalpha by the fibrate drug fenofibrate."

    • Source:Journal of Biological Chemistry

    • URL:[Link]

  • Chiral Separation of Phenylpropanoic Acids

    • Title: "Enantioseparation of 2-arylpropionic acids on chiral st
    • Source:Journal of Chrom
    • URL:[Link]

  • Metabolic Stability Protocols

    • Title: "Microsomal Stability Assay Protocol."

    • Source:Cyprotex / Evotec ADME Guide
    • URL:[Link]

  • Nitro-Compound Bioactivity

    • Title: "The Diverse Biological Activity of Recently Synthesized Nitro Compounds."
    • Source:Molecules (MDPI)
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Scaling Up the Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid for Preclinical Studies

Abstract This document provides a comprehensive guide for the scalable synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid, a key intermediate in the development of novel therapeutics. The described protocol is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid, a key intermediate in the development of novel therapeutics. The described protocol is designed to be robust and reproducible, addressing the challenges of producing multi-gram to kilogram quantities required for preclinical evaluation. We present a well-defined synthetic strategy, detailed experimental procedures, and critical considerations for process safety, optimization, and purification to ensure the final active pharmaceutical ingredient (API) meets the stringent purity and quality standards for preclinical studies.

Introduction: The Importance of Scalable Synthesis in Preclinical Development

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is a long and arduous one, with the preclinical phase representing a critical milestone. During this stage, extensive in vitro and in vivo studies are conducted to evaluate the safety and efficacy of the drug candidate. These studies necessitate a significant amount of the active pharmaceutical ingredient (API), often in the range of hundreds of grams to several kilograms. Consequently, the development of a scalable, efficient, and safe synthetic process is paramount.[1][2]

2-Methyl-3-(3-nitrophenyl)propanoic acid has emerged as a promising scaffold in medicinal chemistry, with derivatives showing potential in various therapeutic areas. As research progresses towards preclinical trials, the need for a reliable and scalable synthesis of this intermediate becomes acute. This application note addresses this need by providing a detailed guide for its synthesis, with a focus on practical considerations for scale-up.

Strategic Approach to Synthesis: The Malonic Ester Route

Several synthetic routes can be envisioned for the preparation of 2-Methyl-3-(3-nitrophenyl)propanoic acid. After careful consideration of factors such as starting material availability, reaction robustness, and scalability, the Malonic Ester Synthesis was selected as the most promising approach.[3][4][5][6][7][8]

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[5][6][8] It involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.[4][8] This method offers several advantages for scale-up:

  • High Convergence: The key carbon-carbon bond is formed efficiently.

  • Readily Available Starting Materials: 3-Nitrobenzaldehyde and diethyl 2-methylmalonate are commercially available.

  • Well-Understood Reaction Mechanism: The reaction conditions are well-documented and can be optimized for large-scale production.[3][4]

  • Avoidance of Hazardous Reagents: This route avoids the use of highly toxic or pyrophoric reagents often associated with other organometallic reactions.

An alternative approach, the Reformatsky reaction, was also considered.[9][10][11][12] This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[10][12] While effective at the laboratory scale, the use of zinc dust and the potential for side reactions can present challenges during scale-up.[9]

The chosen synthetic strategy is a three-step process, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition (Reduction) cluster_2 Step 3: Hydrolysis and Decarboxylation A 3-Nitrobenzaldehyde C Diethyl 2-(3-nitrobenzylidene)-2-methylmalonate A->C B Diethyl 2-methylmalonate B->C D Diethyl 2-methyl-3-(3-nitrophenyl)malonate C->D NaBH4, Ethanol E 2-Methyl-3-(3-nitrophenyl)propanoic acid D->E Aqueous NaOH, then HCl

Figure 1: Synthetic workflow for 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Detailed Experimental Protocols

These protocols are designed for a laboratory scale (10-50 g) and can be adapted for larger-scale production with appropriate engineering controls and safety assessments.

Step 1: Knoevenagel Condensation of 3-Nitrobenzaldehyde and Diethyl 2-methylmalonate

This step involves the base-catalyzed condensation of 3-nitrobenzaldehyde with diethyl 2-methylmalonate to form the intermediate, diethyl 2-(3-nitrobenzylidene)-2-methylmalonate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 50g scale)Moles
3-Nitrobenzaldehyde151.1250.0 g0.331
Diethyl 2-methylmalonate174.1963.5 g (57.7 mL)0.364
Piperidine85.152.8 g (3.2 mL)0.033
Toluene-250 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 3-nitrobenzaldehyde (50.0 g, 0.331 mol), diethyl 2-methylmalonate (63.5 g, 0.364 mol), and toluene (250 mL).

  • Add piperidine (2.8 g, 0.033 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the theoretical amount of water has been collected (approximately 6.0 mL) and TLC analysis indicates the consumption of the starting material, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. The product is typically used in the next step without further purification.

Step 2: Reduction of the Intermediate Alkene

The double bond in the intermediate is reduced using sodium borohydride to yield diethyl 2-methyl-3-(3-nitrophenyl)malonate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 50g scale)Moles
Diethyl 2-(3-nitrobenzylidene)-2-methylmalonate307.30(from previous step)~0.331
Sodium borohydride (NaBH₄)37.8315.0 g0.396
Ethanol (95%)-500 mL-

Procedure:

  • Dissolve the crude product from Step 1 in ethanol (500 mL) in a 2 L round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cool the solution to 0-5 °C.

  • Slowly add sodium borohydride (15.0 g, 0.396 mol) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the disappearance of the starting material.

  • Quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2-3).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Hydrolysis and Decarboxylation

The final step involves the saponification of the diester followed by acidification and decarboxylation to yield the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 50g scale)Moles
Diethyl 2-methyl-3-(3-nitrophenyl)malonate309.31(from previous step)~0.331
Sodium hydroxide (NaOH)40.0040.0 g1.00
Water-400 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-

Procedure:

  • To the crude product from Step 2, add a solution of sodium hydroxide (40.0 g, 1.00 mol) in water (400 mL).

  • Heat the mixture to reflux (approximately 100 °C) for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2 while cooling in an ice bath.

  • Heat the acidified mixture to 80-90 °C for 1-2 hours to effect decarboxylation. The evolution of CO₂ gas should be observed.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Purification and Characterization

For preclinical studies, high purity of the API is essential. The crude product obtained from the synthesis can be purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude 2-Methyl-3-(3-nitrophenyl)propanoic acid in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Characterization:

The purity and identity of the final product should be confirmed by a battery of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As a preliminary indicator of purity.

Process Safety and Scale-Up Considerations

Scaling up chemical syntheses from the laboratory to preclinical production requires a thorough understanding of potential hazards and process parameters.

Safety Precautions
  • Nitrated Compounds: Aromatic nitro compounds can be thermally unstable and potentially explosive, especially in the presence of impurities.[13][14][15] A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) should be conducted before large-scale synthesis.

  • Exothermic Reactions: The reduction with sodium borohydride and the initial acidification are exothermic and require careful temperature control, especially on a larger scale.

  • Hydrogen Gas Evolution: The reaction of sodium borohydride with acidic or protic media generates hydrogen gas, which is flammable. Adequate ventilation and avoidance of ignition sources are crucial.

  • Corrosive Reagents: Concentrated acids and bases are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Scale-Up and Process Optimization
  • Mixing and Heat Transfer: As the reaction scale increases, efficient mixing and heat transfer become critical to maintain consistent reaction conditions and prevent localized overheating. The use of jacketed reactors with overhead stirring is recommended.

  • Reagent Addition: The rate of addition of reagents, particularly sodium borohydride and concentrated HCl, should be carefully controlled to manage exotherms.

  • Solvent Selection: While toluene and ethanol are suitable for laboratory scale, alternative solvents with higher flash points and better environmental profiles should be considered for larger-scale production.

  • Crystallization Control: The cooling profile during recrystallization should be carefully controlled to obtain a consistent crystal size and morphology, which can impact filtration and drying efficiency.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process for the nitration and reduction steps could offer significant advantages in terms of safety, efficiency, and scalability.[13][14][15][16]

Conclusion

This application note provides a detailed and practical guide for the scalable synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid. The presented malonic ester synthesis route is robust, utilizes readily available starting materials, and can be adapted for the production of preclinical quantities of this important intermediate. By carefully considering the outlined protocols, safety precautions, and scale-up strategies, researchers and drug development professionals can confidently produce high-quality material to advance their preclinical research programs.

References

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025). ResearchGate. [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025). RSC Publishing. [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025). RSC Publishing. [Link]

  • GMP API Manufacturing. Stegram Pharmaceutical. [Link]

  • Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. PharmaSource. [Link]

  • Small Molecule Manufacturing. Applied Pharmaceutical Innovation (API). [Link]

  • Continuous flow nitration in miniaturized devices. (2014). Beilstein Journals. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Malonic Ester Synthesis. OpenOChem Learn. [Link]

  • Pre-clinical Pharmaceutical Process Development. Symeres. [Link]

  • Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]

  • Reformatsky Reaction. Cambridge University Press. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Malonic ester synthesis, mechanism and application. Chemistry Notes. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka. [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Q67P The Reformatsky reaction is an a... [FREE SOLUTION]. Vaia. [Link]

  • Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure. [Link]

  • Preparation of 2-methyl-3-nitrophenol. PrepChem.com. [Link]

  • Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene. (2017). ACS Publications. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

  • Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

  • SYNTHESIS OF MALONIC ACID ESTERS. (2026). ResearchGate. [Link]

  • Choice of base for malonic ester synthesis. Chemistry Stack Exchange. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low yield in 2-Methyl-3-(3-nitrophenyl)propanoic acid synthesis troubleshooting

Topic: Technical Support: Troubleshooting Low Yield in 2-Methyl-3-(3-nitrophenyl)propanoic Acid Synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support: Troubleshooting Low Yield in 2-Methyl-3-(3-nitrophenyl)propanoic Acid Synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Synthetic Landscape

The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid presents a classic organic chemistry challenge: constructing a sterically hindered carbon skeleton while preserving a sensitive functional group (the nitro moiety).[1]

Low yields in this synthesis typically stem from two distinct failure modes:

  • Chemoselectivity Failure (Route A - Knoevenagel): Attempting to reduce the

    
    -unsaturated alkene without reducing the nitro group to an amine.[1]
    
  • Steric/Hydrolytic Failure (Route B - Malonic Ester): Incomplete alkylation due to enolate quenching or incomplete hydrolysis of the sterically hindered

    
    -methyl diester intermediate.[1]
    

This guide prioritizes Route B (Malonic Ester Synthesis) as the standard for high-yield, scalable production, as it avoids the difficult chemoselective reduction required in Route A.

Part 1: Diagnostic Workflow (Visual Logic)

Before adjusting parameters, identify where your mass balance is being lost. Use the following logic tree to diagnose the specific stage of failure.

TroubleshootingLogic Start Start: Low Yield Observed RouteCheck Which Synthetic Route? Start->RouteCheck RouteA Route A: Knoevenagel (Aldehyde + Propionic Anhydride) RouteCheck->RouteA RouteB Route B: Malonic Ester (Methylmalonate + Benzyl Halide) RouteCheck->RouteB RedCheck Did you reduce the Alkene? RouteA->RedCheck NitroLoss CRITICAL FAILURE: Nitro reduced to Amine. Switch to Route B. RedCheck->NitroLoss Using Pd/C + H2 TLC_Alk TLC of Alkylation Step: Is SM (Halide) present? RouteB->TLC_Alk WetSolvent Issue: Enolate Quenched. Check Solvent Dryness/NaH Quality. TLC_Alk->WetSolvent Yes (SM remains) Hydrolysis Issue: Incomplete Hydrolysis. Steric hindrance of Methyl group. Increase Temp/Base Conc. TLC_Alk->Hydrolysis No (Intermediate formed) Workup Workup Issue: Product is in Aqueous Layer. Check pH < 2. Hydrolysis->Workup Intermediate consumed but low mass recovery

Caption: Diagnostic logic flow distinguishing between chemoselectivity errors (Route A) and kinetic/thermodynamic barriers (Route B).

Part 2: Troubleshooting The Malonic Ester Route (Recommended)

The Chemistry: Alkylation of diethyl methylmalonate with 3-nitrobenzyl bromide, followed by saponification and thermal decarboxylation.

Phase 1: The Alkylation Step (C-C Bond Formation)

Symptom: Low conversion of starting material, presence of unreacted 3-nitrobenzyl bromide, or formation of O-alkylated byproducts.[1]

ParameterRecommended SpecificationThe "Why" (Causality)
Starting Material Diethyl methylmalonate (Commercial)Do not attempt to sequentially alkylate diethyl malonate (first methyl, then benzyl).[1] The second alkylation is sluggish due to sterics. Start with the methylated scaffold [1].
Base NaH (60% in oil) or NaOEt/EtOH NaH in THF is cleaner. If using ethoxide, ensure it is freshly prepared. Old ethoxide absorbs moisture, quenching the enolate back to the neutral ester.
Solvent Anhydrous THF or DMF Water kills the enolate immediately. If yield is <50%, your solvent likely has >50 ppm water.
Electrophile 3-Nitrobenzyl Bromide Highly reactive but moisture sensitive.[1] If the bottle is old, it may have hydrolyzed to the alcohol (inert to alkylation). Safety: Severe lachrymator.

Protocol Adjustment:

  • Wash NaH (1.1 eq) with dry hexane to remove oil (optional but improves atom economy).

  • Suspend in dry THF.

  • Add Diethyl methylmalonate (1.05 eq) dropwise at 0°C. Wait for H2 evolution to cease (approx. 30 mins). Failure to wait results in protonation of the enolate by the incoming halide's trace acid.

  • Add 3-Nitrobenzyl bromide (1.0 eq) in THF.

  • Reflux is often required for 4–6 hours due to the steric bulk of the methyl group [2].

Phase 2: Hydrolysis & Decarboxylation

Symptom: Isolation of a gum/oil instead of a solid; NMR shows ethyl peaks (triplet/quartet) remaining.

The Issue: The


-methyl group creates significant steric hindrance around the ester carbonyls, making saponification much slower than in unsubstituted malonates.

Corrective Action:

  • Standard: Aqueous NaOH/MeOH at room temp is insufficient .

  • Fix: Use KOH (4-5 eq) in Ethanol/Water (1:1) and Reflux for 12–18 hours. The harsh conditions are necessary to force the tetrahedral intermediate to collapse [3].

  • Decarboxylation: After acidifying to pH 1 (using conc. HCl), heat the neat dicarboxylic acid or reflux in dilute sulfuric acid/acetic acid to drive off CO2.

Part 3: The "Forbidden" Route (Knoevenagel Condensation)

Scenario: You reacted 3-nitrobenzaldehyde with propionic anhydride (Perkin) or methylmalonic acid (Knoevenagel) to get the


-methyl-3-nitrocinnamic acid derivative.[1]

The Problem: You cannot easily reduce the alkene to the alkane without touching the nitro group.

  • Catalytic Hydrogenation (Pd/C, H2): Will reduce the nitro group to an amine (

    
    100% conversion) before reducing the trisubstituted alkene [4].
    
  • NaBH4: Generally inert to alkenes unless conjugated in specific ways, but can reduce nitro groups with additives.

Solution: If you are stuck with this intermediate:

  • Transfer Hydrogenation: Use Fe powder / NH4Cl or Zn / Acetic Acid if you need to reduce the nitro to amine.

  • Selective Alkene Reduction: This is difficult. Specialized catalysts (e.g., Wilkinson's catalyst) might work but are expensive and finicky. Recommendation: Abandon this route and switch to the Malonic Ester synthesis (Part 2).

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is an oil, but the literature says it should be a solid. Why? A: This usually indicates impurities:

  • Decarboxylation Incomplete: You may have a mixture of the mono-acid and the di-acid.[1] Heat the sample to 160°C; if it bubbles, decarboxylation was incomplete.

  • Solvent Trapping: The carboxylic acid dimerizes and traps toluene or ether. Dry under high vacuum at 50°C for 24 hours.

  • Isomer Contamination: If you used the Knoevenagel route, you might have mixed E/Z isomers of the alkene if reduction didn't happen.

Q2: Can I use 3-nitrobenzyl chloride instead of the bromide? A: Yes, but the chloride is significantly less reactive (slower kinetics). You must add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the reactive iodide in situ. Without NaI, the reaction may require days of reflux, leading to thermal decomposition of the enolate.

Q3: During workup, my yield drops after extraction. Where is the product? A: The product is a carboxylic acid (pKa


 4.5).
  • The Trap: If you extract with saturated NaHCO3 (pH 8-9) to remove impurities, the product goes into the aqueous layer.

  • The Fix: You must acidify the aqueous layer to pH < 2 (using 6M HCl) to protonate the acid, forcing it to precipitate or become extractable into organic solvent (EtOAc or DCM).

Q4: Why is the color of the reaction turning dark red/black? A: Nitro-aromatics are prone to forming charge-transfer complexes or undergoing nucleophilic aromatic substitution (SNAr) if the base is too strong or conditions too hot.[1]

  • Fix: Ensure you are not using a huge excess of strong base (like NaH). Keep the stoichiometry close to 1:1.1 (Substrate:Base). Dark color doesn't always mean failure, but tar formation does.

Part 5: Validated Protocol (Route B)

For a 10 mmol scale:

  • Enolate Formation: In a dry flask under Argon, add NaH (60% dispersion, 12 mmol, 480 mg) to anhydrous THF (20 mL). Cool to 0°C.

  • Add Malonate: Add Diethyl methylmalonate (11 mmol, 1.91 g) dropwise. Stir 30 min at 0°C, then 30 min at RT. Solution should be clear/hazy.

  • Alkylation: Add 3-Nitrobenzyl bromide (10 mmol, 2.16 g) dissolved in THF (5 mL).

  • Reaction: Reflux (66°C) for 6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Hydrolysis: Evaporate THF. Add Ethanol (20 mL) and KOH (50 mmol, 2.8 g) dissolved in Water (10 mL). Reflux for 12 hours.

  • Decarboxylation/Workup:

    • Cool to RT. Evaporate Ethanol.

    • Dilute with water (20 mL). Wash with Ether (2 x 15 mL) to remove neutral organics (unreacted bromide).

    • Acidify aqueous layer with Conc. HCl to pH 1. (Caution: CO2 evolution).

    • Reflux the acidic mixture for 2 hours (to ensure decarboxylation) or extract and heat the solid residue to 150°C.

    • Extract with EtOAc (3 x 30 mL). Dry over MgSO4. Evaporate.

References

  • Organic Syntheses. "Diethyl Methylmalonate". Org.[2][3][4][5] Synth.1941 , 21,[1] 28. Link (Demonstrates the difficulty of sequential alkylation; supports starting with methylmalonate).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 1099.
  • Maldonado-Ortega, U., et al. "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O".[1][6] J. Mex. Chem. Soc. (Cited via AmeliCA). (Discusses hydrolysis difficulties in hindered malonates). Link

  • RSC Advances. "Chemoselective reduction of nitroarenes". RSC Adv., 2012 , 2, various pages. (Highlights the inevitability of nitro reduction under standard hydrogenation conditions). Link

Sources

Optimization

identifying side products in the synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid

Technical Support Center: Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid Executive Summary & Reaction Logic Welcome to the technical support hub for 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: Derived from 131-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Executive Summary & Reaction Logic

Welcome to the technical support hub for 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: Derived from 131-09-9/1009-67-2 analogs). This guide addresses the critical challenges in synthesizing this intermediate, widely used in the development of enzyme inhibitors and receptor ligands.

The synthesis typically follows one of two pathways.[1][2][3] Our recommended route for high fidelity is the Malonic Ester Alkylation , which avoids the chemoselectivity issues inherent in reducing a double bond in the presence of a nitro group.

Core Reaction Scheme (Malonic Ester Route)

The synthesis involves the alkylation of diethyl methylmalonate with 3-nitrobenzyl bromide, followed by hydrolysis and decarboxylation.

ReactionScheme SM1 Diethyl methylmalonate (Starting Material 1) Int1 Intermediate A: Diethyl 2-methyl-2-(3-nitrobenzyl)malonate (Quaternary Carbon) SM1->Int1 NaOEt/EtOH Alkylation SM2 3-Nitrobenzyl bromide (Starting Material 2) SM2->Int1 Int2 Intermediate B: 2-Methyl-2-(3-nitrobenzyl)malonic acid (Di-acid) Int1->Int2 NaOH/H2O Hydrolysis Prod Target Product: 2-Methyl-3-(3-nitrophenyl)propanoic acid Int2->Prod Heat (-CO2) Decarboxylation

Figure 1: Step-wise synthesis pathway via Malonic Ester Alkylation. This route prevents the reduction of the nitro moiety.

Troubleshooting Guide: Identifying & Eliminating Impurities

This section breaks down specific impurities based on their retention time (RT) behavior in Reverse Phase HPLC (C18 column, Acidic Mobile Phase) and their chemical origin.

Impurity Profile Table
Impurity NameRelative RTOriginStructural CauseRemediation
3-Nitrobenzyl Alcohol < 0.5 (Early)Hydrolysis of SM2Moisture in reaction; unreacted halide workup.Use anhydrous EtOH; optimize stoichiometry (1.05 eq Malonate).
3-(3-Nitrophenyl)propanoic acid ~0.9 (Close)SM ImpurityContamination of Diethyl methylmalonate with Diethyl malonate .QC Starting Material (GC >98%); Recrystallize product.
Target Product 1.00 Main Peak 2-Methyl-3-(3-nitrophenyl)propanoic acid N/A
Ethyl 2-methyl-3-(3-nitrophenyl)propanoate ~1.2 - 1.5ProcessIncomplete hydrolysis of the ester intermediate.Extend hydrolysis time; ensure pH >12 during saponification.
1,2-Bis(3-nitrophenyl)ethane > 2.0 (Late)Side ReactionWurtz-type homocoupling of 3-nitrobenzyl bromide.Reduce local concentration of SM2; slow addition rate.

Deep Dive: Mechanism of Impurity Formation

Understanding how side products form is the key to prevention. Below is a logic tree detailing the genesis of the most persistent impurities.

ImpurityTree Root Reaction Mixture Components Branch1 Impure Starting Material (Diethyl Malonate present) Root->Branch1 Branch2 Moisture / Hydrolysis (Water in solvent) Root->Branch2 Branch3 Incomplete Reaction (Kinetic Control) Root->Branch3 Imp1 Des-methyl Impurity: 3-(3-Nitrophenyl)propanoic acid (Hard to remove) Branch1->Imp1 Alkylation & Decarboxylation Imp2 Hydrolysis Impurity: 3-Nitrobenzyl alcohol Branch2->Imp2 Direct attack on Benzyl Bromide Imp3 Ester Impurity: Ethyl 2-methyl-3-(3-nitrophenyl)propanoate Branch3->Imp3 Saponification halted too early

Figure 2: Fault tree analysis for impurity generation. Note that the "Des-methyl" impurity tracks directly to raw material purity.

Critical Issue: The "Des-methyl" Impurity
  • Symptom: A peak eluting just before the main peak, often co-crystallizing.

  • Cause: Commercial Diethyl methylmalonate often contains 1-5% Diethyl malonate. Since the methyl group is non-acidic, it cannot be added later. If Diethyl malonate is present, it forms 2-(3-nitrobenzyl)malonic acid, which decarboxylates to 3-(3-nitrophenyl)propanoic acid (lacking the

    
    -methyl group).
    
  • Solution: This is a "Garbage In, Garbage Out" scenario. You must verify the starting material by GC. If Diethyl methylmalonate is <98% pure, distill it or switch suppliers.

Frequently Asked Questions (FAQs)

Q1: Can I use the Knoevenagel Condensation (3-Nitrobenzaldehyde + Propionic Anhydride) instead?

  • Answer: You can, but it introduces a difficult chemoselectivity problem. The intermediate is 2-Methyl-3-(3-nitrophenyl)acrylic acid . Reducing the alkene (C=C) without reducing the nitro group (NO

    
     NH
    
    
    
    ) requires specific catalysts (e.g., Wilkinson’s catalyst or transfer hydrogenation). Standard Pd/C hydrogenation will yield the amino-acid impurity, which is very polar and ruins the yield.

Q2: My product is an oil, but it should be a solid. What happened?

  • Answer: This usually indicates the presence of the Ethyl ester impurity (incomplete hydrolysis) or 3-Nitrobenzyl alcohol .

    • Test: Run a TLC (Hexane:EtOAc 3:1). If you see a spot with

      
       (Ester) or 
      
      
      
      (Alcohol) alongside the baseline acid, you have contamination.
    • Fix: Dissolve the oil in 2M NaOH, wash with Ether (removes alcohol/ester), then re-acidify the aqueous layer to precipitate the pure acid.

Q3: Why do I see a "dimer" impurity?

  • Answer: If you add the 3-nitrobenzyl bromide too quickly to the hot ethoxide solution, it can undergo radical homocoupling (Wurtz-type) to form 1,2-bis(3-nitrophenyl)ethane .

    • Fix: Ensure the enolate is fully formed before adding the bromide, and add the bromide dropwise at a controlled temperature (50-60°C).

Optimized Experimental Protocol

To minimize the side products identified above, follow this specific protocol.

Step 1: Enolate Formation (Critical for preventing O-alkylation)

  • Charge a dry flask with anhydrous Ethanol (10 vol) and Sodium Ethoxide (1.1 eq).

  • Add Diethyl methylmalonate (1.05 eq) dropwise at 25°C.

  • Stir for 30 min to ensure complete deprotonation. Note: The solution should remain clear or turn slightly yellow.

Step 2: Alkylation

  • Add 3-Nitrobenzyl bromide (1.0 eq) dissolved in minimal Ethanol dropwise over 1 hour.

  • Reflux for 4-6 hours.

  • QC Check: Monitor consumption of benzyl bromide by TLC/HPLC.

Step 3: Hydrolysis & Workup (Purification Step)

  • Add 20% NaOH (aq) (3.0 eq) directly to the reaction mixture. Reflux for 2 hours.

  • Distill off Ethanol (rotavap).

  • Extraction 1 (Impurity Removal): Dilute residue with water. Extract with Diethyl Ether or Dichloromethane .

    • Why? This removes unreacted Halide, Alcohol, and Dimer impurities. The product remains in the aqueous layer as the carboxylate salt.

  • Acidify the aqueous layer to pH 1 with Conc. HCl.

  • Heat the acidic solution to 60°C for 1 hour (to ensure decarboxylation of the malonic acid intermediate).

  • Cool to 0°C. The product, 2-Methyl-3-(3-nitrophenyl)propanoic acid , will crystallize.

References

  • Preparation of substituted phenylpropionic acids

    • Source: Organic Syntheses, Coll.[4] Vol. 1, p. 250 (General method for malonic ester synthesis).

    • URL:

  • Impurity Profiles in Phenylpropanoid Synthesis

    • Source: PubChem Compound Summary for -Methylhydrocinnamic acid deriv
    • URL:

  • Nitration and Side Products

    • Source: Google Patents, CN101486654A "Method for synthesizing 2-methyl-3-nitrophenylacetic acid" (Analogous chemistry).
    • URL:

  • Selective Reduction Challenges

    • Source: ScienceMadness & ResearchGate discussions on Nitro-group tolerance during alkene reduction.
    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-nitrobenzyl bromide (Lachrymator!) and handle all reagents in a fume hood.

Sources

Troubleshooting

how to remove unreacted starting material from 2-Methyl-3-(3-nitrophenyl)propanoic acid

Welcome to the technical support guide for the purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested protocols to help you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

A1: Based on common synthetic routes, such as malonic ester synthesis, the most probable unreacted starting materials are 3-nitrobenzyl bromide and a malonic ester derivative like diethyl methylmalonate . These are neutral organic molecules, whereas your target compound is a carboxylic acid. This difference in chemical properties is the key to their separation.

Q2: My reaction is complete. What is the quickest and most effective first step for purification?

A2: The most robust initial purification step is an acid-base extraction .[1][2][3] This technique leverages the acidic nature of your target carboxylic acid to separate it from neutral starting materials. By treating your crude reaction mixture with a weak aqueous base, you can selectively convert the desired acid into its water-soluble salt, leaving the neutral impurities in the organic phase.

Q3: How can I confirm the purity of my 2-Methyl-3-(3-nitrophenyl)propanoic acid after purification?

A3: A combination of techniques is recommended. Initially, Thin-Layer Chromatography (TLC) can provide a rapid qualitative assessment. For a more definitive analysis, obtaining a melting point is crucial; a sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.[4] Finally, spectroscopic methods such as ¹H NMR and ¹³C NMR will confirm the structure and identify any remaining contaminants.

Q4: I performed an extraction, but my product is still an oil or looks impure. What should I do next?

A4: If acid-base extraction does not yield a pure solid, recrystallization is the next logical step.[5][6] This technique purifies solid compounds based on differences in solubility between the desired product and impurities in a specific solvent. If the product remains oily, column chromatography is a more powerful alternative for separating compounds with similar polarities.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step instructions for the primary purification methods. The choice of method depends on the nature and quantity of the impurities present.

Method 1: Purification by Acid-Base Extraction

This method is the cornerstone for purifying carboxylic acids from neutral or basic impurities. The principle lies in the reversible conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt.[1][3]

Underlying Principle: The Power of pKa

Your target molecule, 2-Methyl-3-(3-nitrophenyl)propanoic acid, possesses a proton (H+) on its carboxylic acid group that is ionizable. In the presence of a base, this proton is removed to form a negatively charged carboxylate salt. This salt is ionic and therefore highly soluble in water, while the neutral starting materials (e.g., 3-nitrobenzyl bromide and diethyl methylmalonate) remain soluble in the organic solvent.[1][2] We use a weak base like sodium bicarbonate to ensure that only the sufficiently acidic carboxylic acid reacts, leaving other less acidic compounds behind.[2]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent immiscible with water, such as diethyl ether or ethyl acetate (EtOAc).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of your desired acid.

  • Isolate Layers: Drain the lower aqueous layer into a clean flask.

  • Backwash (Optional but Recommended): To ensure all neutral impurities are removed, wash the aqueous layer with a fresh portion of the organic solvent.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). Your purified carboxylic acid should precipitate as a solid.[3][5]

  • Final Extraction: Extract the precipitated acid from the acidified aqueous solution using three portions of fresh organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction cluster_2 Separation cluster_3 Isolation cluster_4 Final Workup Crude Crude Mixture (Product + Starting Materials) in Ethyl Acetate Funnel Separatory Funnel Crude->Funnel Add Saturated NaHCO₃ (aq) Organic Organic Layer (Unreacted Neutral Starting Materials) Funnel->Organic Aqueous Aqueous Layer (Sodium Salt of Product) Funnel->Aqueous Acidify Acidify with HCl (aq) Aqueous->Acidify Precipitate Precipitated Product (Pure Carboxylic Acid) Acidify->Precipitate Final_Extract Extract with Ethyl Acetate Precipitate->Final_Extract Dry Dry & Evaporate Final_Extract->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Method 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[6] It is ideal when impurities are present in small amounts or have different solubility profiles from the desired product.

Underlying Principle: Differential Solubility

The principle of recrystallization relies on the fact that the solubility of most solids increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or highly soluble at low temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to form pure crystals while the impurities remain dissolved in the solvent.[6][7]

Step-by-Step Protocol:
  • Solvent Selection: The choice of solvent is critical. Test small amounts of your product in various solvents to find one that meets the criteria described above. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

  • Dissolution: In a flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or salt), quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Data Table: Recrystallization Solvent Screening
SolventBoiling Point (°C)Properties & Suitability
Water 100Carboxylic acids may have some solubility, especially with heating. Good for polar compounds.
Ethanol/Water ~78-100A common mixed-solvent system. The product is dissolved in hot ethanol, and water is added until turbidity appears.
Toluene 111A good choice for aromatic compounds.[8]
Ethyl Acetate/Hexanes ~69-77Another effective mixed-solvent system for compounds of intermediate polarity.
Method 3: Purification by Column Chromatography

When both extraction and recrystallization fail to provide adequate purity, column chromatography is the method of choice. It separates compounds based on their differential adsorption onto a solid stationary phase while being moved by a liquid mobile phase.[9]

Underlying Principle: Adsorption and Elution

In silica gel chromatography, the stationary phase (silica gel) is highly polar. Polar compounds will adsorb more strongly to the silica gel and move down the column more slowly. Nonpolar compounds will have weaker interactions and will be eluted more quickly by the mobile phase (the eluent).[9] By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column one by one.

Step-by-Step Protocol:
  • TLC Analysis: First, determine an appropriate solvent system (eluent) using Thin-Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of ~0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (like hexanes) and carefully pack it into a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Start with a less polar solvent to elute non-polar impurities first.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute your more polar product. The addition of a small amount of acetic or formic acid to the eluent can improve the peak shape of acidic compounds.[10]

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Combine and Evaporate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.

Data Table: Recommended Eluent Systems
Eluent System (v/v)PolarityTypical Use
10-30% Ethyl Acetate in Hexanes Low to MediumGood starting point for eluting neutral starting materials and the product.
50% Ethyl Acetate in Hexanes Medium to HighFor eluting the carboxylic acid if it is strongly retained on the column.
1-2% Acetic Acid in Eluent Acidic ModifierHelps to prevent "tailing" of the acidic product on the silica gel, resulting in better separation.[10]
Workflow Diagram: Chromatography Decision Tree

G Start Crude Product TLC_Analysis Run TLC with Hexanes/EtOAc mixtures Start->TLC_Analysis Find_Rf Does Product have Rf ≈ 0.3? TLC_Analysis->Find_Rf Adjust_Polarity Adjust Solvent Polarity Find_Rf->Adjust_Polarity No Pack_Column Pack Column Find_Rf->Pack_Column Yes Adjust_Polarity->TLC_Analysis Load_Sample Load Sample Pack_Column->Load_Sample Elute_Collect Elute & Collect Fractions Load_Sample->Elute_Collect Combine_Evaporate Combine Pure Fractions & Evaporate Solvent Elute_Collect->Combine_Evaporate Pure_Product Pure Product Combine_Evaporate->Pure_Product

Caption: Decision process for column chromatography purification.

References
  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved February 15, 2024, from [Link]

  • Good Scents Company. (n.d.). Diethyl methylmalonate. Retrieved February 15, 2024, from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved February 15, 2024, from [Link]

  • Google Patents. (1999). Purification of organic acids using anion exchange chromatography.
  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • Ottokemi. (n.d.). 3-Nitrobenzyl bromide, 98%. Retrieved February 15, 2024, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 15, 2024, from [Link]

  • ResearchGate. (n.d.). Purification Of Organic Acids Using Anion Exchange Chromatography. Retrieved February 15, 2024, from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved February 15, 2024, from [Link]

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved February 15, 2024, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved February 15, 2024, from [Link]

  • Pharmaffiliates. (n.d.). 3-Nitrobenzyl Bromide. Retrieved February 15, 2024, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 15, 2024, from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 15, 2024, from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved February 15, 2024, from [Link]

  • Chemrevise. (n.d.). AQA A-Level Chemistry Revision Guide: Carboxylic Acids and Derivatives. Retrieved February 15, 2024, from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved February 15, 2024, from [Link]

  • PrepChem. (2018). Preparation of 2-methyl-3-nitrophenol. Retrieved February 15, 2024, from [Link]

  • Google Patents. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid. Retrieved February 15, 2024, from [Link]

  • American Elements. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved February 15, 2024, from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved February 15, 2024, from [Link]

  • Justia Patents. (2015). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved February 15, 2024, from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved February 15, 2024, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved February 15, 2024, from [Link]

  • Google Patents. (2015). New 2-methyl-3-nitrobenzoic acid preparation method.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved February 15, 2024, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-(3-Methylphenyl)propionic acid. Retrieved February 15, 2024, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Nitration of 2-methyl-3-phenylpropanoic Acid

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature during the nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature during the nitration of 2-methyl-3-phenylpropanoic acid. Our goal is to synthesize established principles of electrophilic aromatic substitution with practical, field-proven insights to ensure reaction success, safety, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the nitration process, with a focus on temperature-related causality and solutions.

Q1: My reaction yield is very low, and post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 2-methyl-3-phenylpropanoic acid. What is the likely cause?

A1: The most probable cause is that the reaction temperature is too low or the reaction time is insufficient. The nitration of an aromatic ring is an electrophilic aromatic substitution reaction that requires overcoming a specific activation energy barrier.[1][2]

  • Causality: While controlling the exothermic nature of nitration is critical, an excessively low temperature (e.g., < -10 °C) can reduce the kinetic energy of the reactants to a point where the rate of reaction becomes impractically slow. The formation of the key electrophile, the nitronium ion (NO₂⁺), from the mixture of nitric and sulfuric acids is also temperature-dependent.[3][4][5]

  • Troubleshooting Steps:

    • Verify Electrophile Generation: Ensure your nitrating mixture (concentrated HNO₃ and H₂SO₄) was prepared correctly and allowed sufficient time to generate the nitronium ion.

    • Incremental Temperature Increase: If you started the reaction at 0 °C, consider raising the temperature in controlled increments (e.g., to 5 °C or 10 °C) while carefully monitoring the reaction's exotherm with an internal thermometer.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction has stalled, a slight increase in temperature may be all that is needed to restart it.

    • Extended Reaction Time: Alternatively, if you must maintain a very low temperature for selectivity reasons, consider extending the reaction time significantly (e.g., from 1 hour to 3-4 hours) and continue to monitor for product formation.

Q2: My final product is contaminated with dark, tarry, and insoluble byproducts. Why is this happening and how can I prevent it?

A2: The formation of dark, tarry substances is a classic indicator of oxidation and other side reactions, which are almost always caused by excessive reaction temperatures.[6]

  • Causality: Nitration is a highly exothermic process.[7][8] If the heat generated is not efficiently dissipated, localized "hot spots" can form within the reaction mixture, leading to a thermal runaway condition.[7][9] Concentrated nitric acid is a powerful oxidizing agent, and at elevated temperatures, it will oxidize the organic substrate, leading to complex, polymeric byproducts instead of the desired nitration product. The alkyl side chain of your molecule can also be susceptible to oxidation under harsh conditions.

  • Troubleshooting Steps:

    • Improve Heat Dissipation: Ensure your reaction flask is immersed in an efficient cooling bath (e.g., ice-salt or a cryocooler) and that the stirring is vigorous enough to ensure uniform temperature distribution.

    • Control the Rate of Addition: The nitrating agent (or the substrate, depending on your procedure) must be added very slowly, dropwise, using an addition funnel. This allows the cooling bath to dissipate the heat from the reaction as it is generated. Monitor the internal temperature closely during the addition; it should not be allowed to rise more than a few degrees.

    • Maintain Low Temperature: For activated rings like those with alkyl substituents, it is crucial to maintain a low and stable temperature (typically 0-5 °C) throughout the entire reaction period, not just during the initial addition.[10]

Q3: I've successfully nitrated the compound, but I'm getting a poor regioselective ratio, with a higher-than-desired amount of the ortho-isomer. How can I improve the yield of the para-isomer?

A3: The ratio of ortho to para substitution is influenced by a combination of electronic and steric effects, and temperature plays a key role in modulating this selectivity.[11]

  • Causality: The 2-methyl-3-propanoic acid substituent is an alkyl group, which is electronically an ortho, para-director.[12] However, the substituent itself has significant steric bulk. The ortho positions are sterically hindered by the proximity of this large group. Attack at the para position is less hindered. Lowering the reaction temperature generally increases the selectivity for the sterically less-hindered product (para-nitro) because the transition state leading to this isomer is favored under kinetic control at lower energies. Higher temperatures provide more energy to overcome the steric barrier, leading to a product mixture that more closely reflects the electronic distribution, which includes more of the ortho-isomer.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective method. If you are running the reaction at 15-20 °C, try reducing it to 0-5 °C. This will slow the reaction but should significantly favor the formation of the para product.

    • Consider the Nitrating Agent: While mixed acid is standard, alternative nitrating systems can sometimes offer different selectivity. However, temperature remains the primary control parameter for a given system.

Q4: My mass spectrometry analysis indicates the presence of dinitrated products. How can this be avoided?

A4: The formation of dinitrated species means the reaction conditions are too harsh. This is typically caused by an excessively high temperature or a prolonged reaction time.[13][14]

  • Causality: After the first nitro group is added to the ring, the ring becomes significantly deactivated towards further electrophilic substitution because the nitro group is strongly electron-withdrawing.[4][15] However, forcing conditions—most notably high temperatures (>50-60 °C for many substrates)—can provide enough energy to overcome this deactivation and add a second nitro group.[4][12]

  • Troubleshooting Steps:

    • Strict Temperature Control: The most critical step is to maintain the reaction temperature at the optimized low level (e.g., 0-10 °C). Exceeding this, even for a short period, can promote dinitration.[14]

    • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess of the nitrating agent can also drive the reaction towards dinitration.

    • Monitor and Quench: Monitor the reaction by TLC. As soon as the starting material is consumed, quench the reaction by pouring it slowly onto crushed ice.[16] This immediately stops the reaction and prevents over-nitration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of sulfuric acid in this nitration? A1: Concentrated sulfuric acid acts as a catalyst. Its primary role is to react with nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is what actually attacks the benzene ring.[5][13][17] The reaction is an acid-base equilibrium where the stronger acid (sulfuric acid) protonates the nitric acid, allowing it to lose a molecule of water to form NO₂⁺.[3][18]

Q2: Why is the nitration reaction so exothermic and what are the associated risks? A2: Nitration reactions are highly exothermic due to the formation of very stable C-N and O-H bonds in the products, which releases a significant amount of energy.[8] The primary risk is thermal runaway , where the reaction rate increases with temperature, releasing heat even faster, creating a dangerous feedback loop that can lead to boiling, pressure buildup, and potentially an explosion.[7][9] This underscores the absolute necessity of controlled addition rates and efficient cooling.

Q3: What is the expected directing effect of the 2-methyl-3-propanoic acid substituent on the phenyl ring? A3: The substituent is attached to the ring via a methylene (-CH₂-) group. As an alkyl group, it is electron-donating through induction and hyperconjugation, thus it "activates" the ring, making it more reactive than benzene.[12] This activating effect directs incoming electrophiles to the ortho and para positions. The final product will be a mixture of 2-(2-methyl-3-(4-nitrophenyl)propanoic acid) (para) and 2-(2-methyl-3-(2-nitrophenyl)propanoic acid) (ortho).

Q4: What is a reliable starting temperature range for optimizing this specific reaction? A4: For an activated benzene ring like this one, a good starting point for the reaction is 0 °C to 5 °C . This range is typically low enough to control the exotherm, minimize byproduct formation (oxidation, dinitration), and favor the formation of the sterically less-hindered para isomer. You can then adjust upwards or downwards based on the reaction rate and product purity.

Data Presentation: Effect of Temperature on Nitration

The following table summarizes the expected outcomes when varying the temperature for the nitration of 2-methyl-3-phenylpropanoic acid. These are representative values to illustrate the trend.

Reaction Temperature (°C)Relative Reaction RateApprox. Yield of Mononitrated Product (%)Typical Regioselectivity (Para : Ortho)Risk of Byproducts (Oxidation, Dinitration)
-10 to 0Slow40-60% (with extended time)> 10 : 1Very Low
0 to 5 (Recommended Start) Moderate 85-95% ~ 5 : 1 Low
10 to 20Fast70-85%~ 3 : 1Moderate
> 25Very Fast< 60%~ 2 : 1High to Very High

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a method for determining the optimal reaction temperature.

Safety First: This reaction involves highly corrosive and reactive acids and is exothermic.[9][19] All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a face shield, safety goggles, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.[9] An emergency eyewash and shower must be accessible.[19]

Methodology:

  • Setup: Place a three-neck round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and a pressure-equalizing dropping funnel in a cooling bath (e.g., ice-water or ice-salt).

  • Substrate Addition: Charge the flask with 2-methyl-3-phenylpropanoic acid dissolved in a minimal amount of a suitable solvent (if necessary) or neat, and cool the flask to the starting temperature (e.g., 0 °C).

  • Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, slowly and carefully add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (2-3 eq.). Allow this mixture to cool.

  • Controlled Addition: Fill the dropping funnel with the cold nitrating mixture. Add the mixture dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above the target (e.g., 5 °C).

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at the target temperature for 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with a solvent like ethyl acetate, and analyzing by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully over a large amount of crushed ice in a beaker with stirring.[16]

  • Work-up & Isolation: If a solid precipitates, it can be collected by vacuum filtration. If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[16] Wash the organic layer with water, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product using ¹H NMR or GC-MS to determine the yield and the para:ortho isomer ratio.

  • Optimization: Repeat the experiment at different temperatures (e.g., -5 °C, 10 °C) to find the optimal balance between reaction rate, yield, and regioselectivity.

Visualizations

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Setup 1. Assemble Apparatus (Flask, Stirrer, Thermometer) Cooling 2. Cool Substrate to Target Temperature (e.g., 0°C) Setup->Cooling Mix 3. Prepare Nitrating Mixture (HNO3 + H2SO4) and Cool Cooling->Mix Addition 4. Slow, Dropwise Addition of Nitrating Mixture Mix->Addition MonitorTemp Maintain T ≤ T_target Addition->MonitorTemp Critical Control Stir 5. Stir at T_target for 1-2 hours MonitorTemp->Stir MonitorTLC 6. Monitor by TLC Stir->MonitorTLC Quench 7. Quench on Ice MonitorTLC->Quench Isolate 8. Isolate Product (Filtration or Extraction) Quench->Isolate Analyze 9. Analyze Yield & Isomer Ratio (NMR/GC-MS) Isolate->Analyze Optimize Optimal? Analyze->Optimize Optimize->Cooling No, Adjust T End Procedure Complete Optimize->End Yes

Caption: Experimental workflow for optimizing nitration temperature.

Troubleshooting_Tree Start Analyze Reaction Outcome LowYield Low Yield / High SM Start->LowYield Problem? Byproducts Dark Tars / Oxidation Start->Byproducts Problem? WrongIsomers Poor p:o Ratio Start->WrongIsomers Problem? Dinitration Dinitration Detected Start->Dinitration Problem? Sol_LowYield Solution: - Increase Temp. Incrementally - Extend Reaction Time LowYield->Sol_LowYield Sol_Byproducts Solution: - Decrease Temperature - Slow Addition Rate - Improve Cooling/Stirring Byproducts->Sol_Byproducts Sol_WrongIsomers Solution: - Decrease Temperature to Favor Para Isomer WrongIsomers->Sol_WrongIsomers Sol_Dinitration Solution: - Decrease Temperature - Use ~1 eq. HNO3 - Quench Promptly Dinitration->Sol_Dinitration

Caption: Troubleshooting decision tree for common nitration issues.

References

  • Nitration reaction safety - YouTube. (2024).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (2025). BenchChem.
  • Aromatic Nitration - BYJU'S. BYJU'S.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). VelocityEHS.
  • Risk Assessment Of Nitration Process Using HAZOP And Fault Tree » JoISE - STM Journals. (2024). STM Journals.
  • Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline. Pharmaguideline.
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Michigan State University.
  • Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Di-nitration troubleshooting : r/Chempros - Reddit. (2023). Reddit.
  • the nitration of benzene - electrophilic substitution - Chemguide. Chemguide.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • 1 NITRATION.
  • Nitration of Benzene - Chemistry Steps. (2024). Chemistry Steps.
  • (PDF) Process Design of Benzene Nitrification - ResearchGate. ResearchGate.
  • What is the product of the nitration of nitrobenzene? - Quora. (2018). Quora.
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Organic Chemistry Tutor.
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018). YouTube.
  • Why is mononitration of phenol carried out at low temperatures?. (2024). Chemistry Stack Exchange.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. (2009). DergiPark.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Springer.
  • nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry.

Sources

Troubleshooting

Technical Support Center: Solubilization Guide for 2-Methyl-3-(3-nitrophenyl)propanoic acid

Welcome to the technical support center for handling 2-Methyl-3-(3-nitrophenyl)propanoic acid. This guide provides in-depth troubleshooting and step-by-step protocols to address the poor aqueous solubility of this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Methyl-3-(3-nitrophenyl)propanoic acid. This guide provides in-depth troubleshooting and step-by-step protocols to address the poor aqueous solubility of this compound, ensuring reliable and reproducible experimental results for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of 2-Methyl-3-(3-nitrophenyl)propanoic acid that cause its poor water solubility?

A1: The solubility of this compound is governed by a balance between its polar (hydrophilic) and non-polar (lipophilic) features.

  • Lipophilic Character : The molecule contains a phenyl ring and a methyl group, which are non-polar and hydrophobic. This is the primary reason for its low solubility in water. The predicted octanol-water partition coefficient (logP), a measure of lipophilicity, is estimated to be greater than 2, indicating a preference for non-polar environments.

  • Acidic Group : It possesses a carboxylic acid (-COOH) group. This group is weakly acidic and can be deprotonated to form a negatively charged carboxylate ion (-COO⁻). While the neutral form is poorly soluble, the ionized form is significantly more water-soluble.

  • pKa : The pKa is the pH at which the compound is 50% ionized. For a carboxylic acid, the pKa is typically between 4 and 5. The electron-withdrawing nitro group on the phenyl ring will slightly lower this pKa, likely placing it around 4.0. At a physiological pH of 7.4, which is more than 3 units above the pKa, the molecule will be almost completely ionized and thus more soluble. However, in acidic buffers (pH < pKa), it will exist predominantly in its neutral, poorly soluble form.

Summary of Estimated Physicochemical Properties:

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~209.2 g/mol Moderate molecular weight.
logP (Lipophilicity) > 2.0High lipophilicity contributes to poor water solubility.
pKa (Acid Dissociation Constant) ~4.0Weakly acidic. Solubility is highly dependent on pH.
Intrinsic Solubility (S₀) LowThe solubility of the neutral (unionized) form is expected to be very low.
Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium or buffer. What happened and how can I fix it?

A2: This common issue is known as solvent-shifting precipitation .

  • The Mechanism : 2-Methyl-3-(3-nitrophenyl)propanoic acid is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when a small volume of this concentrated DMSO stock is added to a large volume of an aqueous buffer, the DMSO disperses rapidly. The local solvent environment around the compound molecules shifts from being DMSO-rich to water-rich. Since the compound has very low solubility in water, it can no longer stay in solution and crashes out, or precipitates.[1][2][3] This often results in the formation of a fine, amorphous, or crystalline precipitate.[4]

  • Troubleshooting Strategies :

    • Lower the Stock Concentration : Try making a less concentrated stock solution in DMSO. This reduces the degree of supersaturation when you dilute it into the aqueous buffer.

    • Modify the Dilution Method : Instead of adding the stock directly into the bulk buffer, add the DMSO stock to a small volume of buffer in a vortexing tube. The vigorous mixing can sometimes help keep the compound in a transiently supersaturated state long enough for your experiment.

    • Warm the Aqueous Buffer : Gently warming the buffer (e.g., to 37°C) before adding the stock can sometimes increase the compound's solubility and prevent immediate precipitation. Ensure this temperature is compatible with your experimental system.

    • Use a Different Solubilization Strategy : If the above steps fail, simple dilution of a DMSO stock is not a suitable method. You will need to employ a more robust formulation strategy, such as pH adjustment or the use of other excipients, as detailed in the protocols below.

Solubilization Protocols & Methodologies

Q3: How can I use pH adjustment to prepare a stable aqueous solution of this compound?

A3: Since 2-Methyl-3-(3-nitrophenyl)propanoic acid is a weak acid, its solubility can be dramatically increased by raising the pH of the solution above its pKa.[5] This deprotonates the carboxylic acid, forming a much more water-soluble salt. The relationship between pH, pKa, and solubility for an acidic compound is described by the Henderson-Hasselbalch equation .[6][7][8]

  • Initial Weighing : Weigh out the required amount of the solid compound.

  • Initial Suspension : Add a small amount of purified water (e.g., 50-70% of your final desired volume) to the solid and stir or vortex to create a slurry. The compound will not dissolve at this stage.

  • Basification : Prepare a dilute solution of a base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH). Add the base dropwise to the slurry while stirring continuously.

  • Monitor Dissolution : As the pH increases, the solid will begin to dissolve. Continue adding the base until all the solid has completely dissolved, resulting in a clear solution.

  • Final pH and Volume Adjustment : Measure the pH of the solution. If necessary, adjust it to your target pH (ideally 2-3 units above the pKa, e.g., pH 7.0-8.0) using the dilute base or a dilute acid (e.g., 0.1 M HCl). Once the pH is stable, add purified water to reach the final desired volume and concentration.

  • Sterile Filtration : For biological experiments, filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination or undissolved micro-precipitates.

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} `

Figure 1. Workflow for solubilizing the acidic compound using pH adjustment.
Q4: My experiment requires a neutral pH, but simple pH adjustment isn't enough or I'm still seeing stability issues. What other options do I have?

A4: If pH adjustment alone is insufficient, or if your experimental system is sensitive to the final formulation, you can explore the use of co-solvents or complexation agents like cyclodextrins.[9]

  • Co-solvents : These are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds.[4][10] Common pharmaceutically acceptable co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[9] They work by reducing the polarity of the aqueous medium. A typical approach involves dissolving the compound in the co-solvent first, then slowly diluting this mixture with the aqueous buffer. However, be aware that high concentrations of co-solvents can be toxic to cells in culture. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay.

  • Cyclodextrins : These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like yours, within their central cavity, forming a water-soluble inclusion complex.[13][14] This effectively shields the hydrophobic part of the drug from water, significantly increasing its apparent solubility without using organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high solubility and safety profiles.[11][12]

`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [color="#5F6368"];

} `

Figure 2. Mechanism of cyclodextrin-mediated solubilization.
  • Prepare Cyclodextrin Solution : Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., a 10-40% w/v solution). Warming the solution slightly (to 40-50°C) can help dissolve the cyclodextrin.

  • Add Compound : Add the solid 2-Methyl-3-(3-nitrophenyl)propanoic acid directly to the HP-β-CD solution.

  • Facilitate Complexation : Stir or shake the mixture vigorously for several hours (or overnight) at room temperature or slightly elevated temperature. Sonication can also be used to accelerate the process.[15] The goal is to allow time for the drug molecules to enter the cyclodextrin cavity.

  • Clarify the Solution : After incubation, check for complete dissolution. If some solid remains, it indicates the solution is saturated. In this case, centrifuge or filter the solution (using a 0.22 µm filter) to remove the undissolved excess, yielding a clear, saturated solution of the complex.

  • Determine Concentration : It is best practice to determine the actual concentration of the compound in the final filtered solution using an analytical method like HPLC-UV.

Q5: What is the best way to prepare and store a stock solution once it's made?

A5: Proper preparation and storage are critical for maintaining the integrity and stability of your compound.

  • Stock Concentration : Aim for a stock concentration that is at least 100x to 1000x higher than your final working concentration. This minimizes the amount of vehicle (DMSO, cyclodextrin solution, etc.) introduced into your final experiment.

  • Storage :

    • For DMSO stocks, aliquot the solution into small, single-use volumes in tightly sealed vials to prevent water absorption and repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • For aqueous stocks prepared by pH adjustment or with cyclodextrins, sterile filter the solution and store at 4°C for short-term use (days to weeks) or at -20°C for long-term storage. Always check for precipitation upon thawing.

  • Record Keeping : Clearly label all vials with the compound name, concentration, solvent/vehicle, preparation date, and storage conditions.[16]

Decision-Making Guide for Solubilization

Use the following flowchart to select the most appropriate strategy for your specific experimental needs.

G

Figure 3. Decision tree for selecting a solubilization strategy.

References

  • Wikipedia. (n.d.). Cosolvent.
  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • International Journal of Pharmaceutical Sciences. (2024). Solubility Enchantment Of Poorly Soluble Drug.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Ruell, J. A., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(25), 7544-7555.
  • Madsen, C. G., et al. (2020). Comparison of induction methods for supersaturation: Amorphous dissolution versus solvent shift. International Journal of Pharmaceutics, 581, 119277.
  • ResearchGate. (2025, August 6). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide.
  • Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • MDPI. (2023, February 27). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • National Center for Biotechnology Information. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • Journal of Drug Delivery and Therapeutics. (2024, September 6).
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • University of Arizona. (2015, December 1). Application of the henderson-hasselbalch equation to solubility determination: NSC-639829 case study.
  • IAPC Journals. (2015, December 30). Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.
  • Journal of Applied Pharmaceutical Science. (2018, February 26).
  • The Pharma Innovation Journal. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • The University of Texas at Austin. (n.d.). Nanoparticle engineering processes: evaporative precipitation into aqueous solution (EPAS) and antisolvent precipitation to enhance the dissolution rates of poorly water soluble drugs.
  • Grokipedia. (n.d.). Phenylpropanoic acid.
  • PubMed. (2012, October 15). Drug precipitation-permeation interplay: supersaturation in an absorptive environment.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Solubility of Things. (n.d.). Hydratropic acid.
  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • E-N-V. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ChemicalBook. (n.d.). 3-Phenylpropionic acid | 501-52-0.
  • ChemicalBook. (n.d.). 3-Phenylpropionic acid CAS#: 501-52-0.
  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271).
  • Sigma-Aldrich. (n.d.). 2-METHYL-2-(2-NITROPHENYL)PROPANOIC ACID | 126802-52-6.
  • EPA. (2025, October 15). 2-bromo-3-(3-nitrophenyl)propanoic acid Properties.
  • LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid|66735-03-3.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • PubChem. (n.d.). Methyl 3-(2-nitrophenyl)propanoate | C10H11NO4 | CID 11298744.
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2).
  • AMERICAN ELEMENTS. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid.
  • PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814.
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8).
  • PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156.
  • Sigma-Aldrich. (n.d.). 3-(3-Nitrophenyl)propionic acid | 1664-57-9.

Sources

Optimization

improving the resolution of 2-Methyl-3-(3-nitrophenyl)propanoic acid in reverse-phase HPLC

Welcome to the technical support hub for the chromatographic analysis of 2-Methyl-3-(3-nitrophenyl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the chromatographic analysis of 2-Methyl-3-(3-nitrophenyl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and high-resolution reverse-phase HPLC methods for this compound. Here, we will address common challenges in a direct question-and-answer format, blending fundamental chromatographic principles with practical, field-proven solutions.

Understanding the Analyte: Key Chemical Properties

Before diving into troubleshooting, it's crucial to understand the chemical nature of 2-Methyl-3-(3-nitrophenyl)propanoic acid.

  • Acidic Moiety: The presence of a carboxylic acid (-COOH) group makes this molecule an acidic compound. Its retention and peak shape are highly sensitive to the mobile phase pH.

  • Hydrophobicity: The nitrophenyl and methyl groups contribute to its non-polar character, making it well-suited for reverse-phase chromatography.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to guide your initial method development.

Q1: What are the recommended starting conditions for a reverse-phase HPLC method for this compound?

A1: A successful method starts with a logical set of initial conditions. The goal is to achieve retention of the analyte in its un-ionized form, which is more hydrophobic and interacts more strongly with the C18 stationary phase. A pH between 2 and 4 is generally a stable starting point for weak acids[2].

ParameterRecommended Starting ConditionRationale & Key Considerations
Column L1 (C18), 4.6 x 150 mm, 5 µmA standard C18 provides a good balance of retention and efficiency for this type of molecule.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Suppresses the ionization of the carboxylic acid, leading to better retention and peak shape[3][4]. Always measure pH on the aqueous portion before mixing with organic solvent[2][5].
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks and lower backpressure. MeOH can offer different selectivity[6].
Gradient 5% to 95% B over 20 minutesA broad scouting gradient is essential to determine the elution profile of the main peak and any impurities[2].
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility[7].
Detection (UV) ~220 nm and ~265 nmThe nitroaromatic structure suggests strong UV absorbance. Monitor multiple wavelengths initially.
Injection Vol. 5-10 µLKeep the injection volume small to avoid peak distortion.

Q2: Why is controlling the mobile phase pH so critical for this analysis?

A2: The mobile phase pH directly controls the ionization state of your analyte.[8] For 2-Methyl-3-(3-nitrophenyl)propanoic acid, the carboxylic acid group can exist in two forms:

  • Low pH (pH < pKa): The acidic group is protonated (-COOH), making the molecule neutral and more hydrophobic. This leads to stronger retention on a reverse-phase column and typically sharper, more symmetrical peaks.[3][4]

  • High pH (pH > pKa): The acidic group is deprotonated (-COO⁻), making the molecule ionized and more polar. This reduces retention and can lead to poor peak shape due to secondary interactions with the stationary phase.[3]

A general rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa to ensure complete ionization suppression.[4]

Troubleshooting Guide: Resolving Specific Issues

This section provides in-depth solutions to common problems you might encounter during method optimization.

Problem 1: Poor Resolution - My analyte peak is co-eluting with an impurity.

Insufficient resolution is typically caused by a lack of selectivity (differences in retention between two peaks) or poor column efficiency (broad peaks).

Visualizing the Troubleshooting Workflow for Poor Resolution

G cluster_start cluster_efficiency Step 1: Assess Efficiency cluster_selectivity Step 2: Optimize Selectivity cluster_end Start Poor Resolution (Peaks Overlap) Peak_Shape Is the main peak sharp and symmetrical (Tailing Factor < 1.5)? Start->Peak_Shape Fix_Efficiency Address System & Column Health: - Check for leaks - Reduce extra-column volume - Flush or replace column - Optimize flow rate Peak_Shape->Fix_Efficiency No Adjust_pH Adjust Mobile Phase pH (e.g., from 2.5 to 3.5) within the acidic range. Peak_Shape->Adjust_pH Yes Fix_Efficiency->Peak_Shape Re-evaluate Change_Organic Change Organic Solvent (e.g., Acetonitrile to Methanol) or their ratio. Adjust_pH->Change_Organic Change_Column Try a Different Stationary Phase (e.g., Phenyl-Hexyl or Cyano). Change_Organic->Change_Column Success Resolution Achieved Change_Column->Success

Caption: A systematic approach to troubleshooting poor resolution.

Detailed Solutions for Poor Resolution:

  • Step 1: Optimize Mobile Phase pH. Small changes in pH, even within the acidic range (e.g., shifting from pH 2.5 to 3.0), can alter the ionization state of impurities differently from your main compound, thereby changing selectivity.[2]

  • Step 2: Change the Organic Modifier. Acetonitrile and methanol interact differently with analytes due to differences in polarity and hydrogen bonding capabilities.[6] If you are using ACN, try developing a method with MeOH, or vice-versa. This is a powerful tool for altering elution order.

  • Step 3: Adjust Buffer Concentration. A buffer concentration of 10-50 mM is generally sufficient for most applications.[5] Insufficient buffer capacity can lead to retention time shifts and peak distortion, especially with high sample loads, which can mimic poor resolution.[9][10]

  • Step 4: Consider a Different Stationary Phase. If mobile phase adjustments are insufficient, the stationary phase chemistry may not be suitable.

    • Phenyl-Hexyl Phase: This can provide alternative selectivity for aromatic compounds like yours through pi-pi interactions.

    • Cyano (CN) Phase: Can be used in both reversed-phase and normal-phase modes and offers different selectivity compared to alkyl chains.[11]

Problem 2: My analyte peak is tailing.

Peak tailing is a common issue, especially for compounds that can engage in secondary interactions with the stationary phase. For acidic compounds, this can occur even at low pH.

Visualizing the Mechanism of pH Control on Retention

G cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.0) Low_pH Analyte is Protonated (Neutral) R-COOH Retention C18 Stationary Phase (Hydrophobic) Low_pH->Retention Strong Hydrophobic Interaction (GOOD RETENTION) High_pH Analyte is Deprotonated (Anionic) R-COO⁻ High_pH->Retention Weak Interaction / Repulsion (POOR RETENTION)

Caption: Effect of mobile phase pH on analyte ionization and retention.

Detailed Solutions for Peak Tailing:

  • Cause A: Secondary Silanol Interactions. Even at low pH, the neutral carboxylic acid can interact with residual silanol groups (Si-OH) on the silica surface of the column packing material through hydrogen bonding.[12][13]

    • Solution 1: Use a Modern, End-Capped Column. High-purity, Type B silica columns that are exhaustively end-capped are designed to minimize the number of accessible silanol groups, significantly reducing peak tailing for both acidic and basic compounds.[14][15][16]

    • Solution 2: Add a Competing Acid. Sometimes, adding a small amount of a different acid modifier, like acetic acid, can help "block" the active silanol sites and improve the peak shape of the target analyte.[12]

  • Cause B: pH is too close to the pKa. If the mobile phase pH is near the analyte's pKa, a mixture of ionized and un-ionized forms can exist simultaneously, leading to broad or tailing peaks.

    • Solution: Ensure your mobile phase pH is definitively low (e.g., pH 2.5) to fully suppress ionization.[3] Use a reliable buffer to maintain a stable pH throughout the gradient.[9]

  • Cause C: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

Problem 3: My retention times are drifting or inconsistent.

Reproducibility is key to a validated method. Drifting retention times can compromise data integrity.

Detailed Solutions for Retention Time Instability:

  • Cause A: Inadequate Column Equilibration. If you are running a gradient, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection.

    • Solution: Increase the equilibration time at the end of your gradient method. A good starting point is 10 column volumes.[7]

  • Cause B: Mobile Phase Issues.

    • Composition: A 1% error in the organic solvent composition can change retention time by 5-15%.[17] Prepare mobile phases carefully and consistently, ideally by weight.[17]

    • Degassing: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates.[7] Ensure mobile phases are thoroughly degassed.

    • Buffer Stability: Buffers are only effective within about ±1 pH unit of their pKa.[8] Ensure you are using an appropriate buffer for your target pH and that it is freshly prepared.

  • Cause C: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Always use a thermostatted column compartment to maintain a constant temperature.[7][18]

  • Cause D: System Leaks or Pump Issues. A small leak or a malfunctioning check valve can cause pressure drops and flow rate instability.[19]

    • Solution: Perform regular system maintenance. Check for leaks at all fittings and ensure the pump is delivering a stable, pulse-free flow.

By systematically addressing these common issues and understanding the underlying chemical principles, you can develop a robust, high-resolution reverse-phase HPLC method for 2-Methyl-3-(3-nitrophenyl)propanoic acid and similar acidic compounds.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • How does an acid pH affect reversed-phase chromatography separ
  • Control pH During Method Development for Better Chrom
  • Role of Buffers in Liquid Chrom
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. (2025).
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho Pharmaceuticals. (2020).
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • HPLC Troubleshooting Guide.
  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
  • Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. (2023).
  • ACE News - HPLC Peak Tailing.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chrom
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. (2023).
  • How to Reduce Peak Tailing in HPLC? Phenomenex. (2025).
  • How to fix peak shape in hplc?
  • HPLC Column Selection: Core to Method Development (Part II).
  • Reversed Phase HPLC Method Development. Phenomenex.
  • HPLC Column Selection Guide. Restek.
  • 2-bromo-3-(3-nitrophenyl)propanoic acid Properties. U.S. Environmental Protection Agency (EPA). (2025).

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Troubleshooting

preventing degradation of 2-Methyl-3-(3-nitrophenyl)propanoic acid during workup

A Guide to Preventing Degradation During Experimental Workup Welcome to the Technical Support Center for 2-Methyl-3-(3-nitrophenyl)propanoic acid. This guide, designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Experimental Workup

Welcome to the Technical Support Center for 2-Methyl-3-(3-nitrophenyl)propanoic acid. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and purity of your compound during workup procedures. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of handling this nitro-containing carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the isolation and purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Problem 1: Low Yield After Aqueous Workup

Symptom: You observe a significant loss of your product after performing an acid-base extraction.

Possible Causes and Solutions:

  • Incomplete Protonation or Deprotonation: 2-Methyl-3-(3-nitrophenyl)propanoic acid, being a carboxylic acid, requires a sufficiently basic aqueous solution to be extracted from an organic solvent. Conversely, it needs a strong enough acid to be precipitated from the aqueous phase.

    • Solution: When extracting the compound into an aqueous basic solution, use a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. When precipitating the product from the aqueous layer, use a strong acid like hydrochloric acid (HCl) and ensure the pH is acidic (pH < 4) to fully protonate the carboxylate. Always check the pH with litmus paper or a pH meter.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous phases, making separation difficult and leading to product loss.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for efficient extraction with minimal emulsion formation. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Premature Precipitation: If the concentration of the product in the aqueous phase is very high, it may begin to precipitate before acidification, especially if the temperature changes.

    • Solution: Use a sufficient volume of aqueous base to keep the carboxylate salt dissolved. If precipitation is observed in the basic aqueous phase, add more water to redissolve it before proceeding to the acidification step.

Problem 2: Presence of an Unexpected Basic Impurity in the Final Product

Symptom: Your final product is contaminated with a compound that is soluble in acidic water. This is often observed as a spot on a TLC plate that streaks or has a different Rf value than the desired product.

Possible Cause and Solution:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group, especially in the presence of certain metals and acidic conditions.[1][2][3][4] This would form 2-methyl-3-(3-aminophenyl)propanoic acid, a basic compound. This can inadvertently happen if the reaction is quenched with a metal (e.g., zinc, tin, or iron) in an acidic environment.

    • Solution: Avoid using reactive metals in your workup if possible. If a metal is required for a preceding reaction step, ensure it is completely removed before any pH adjustments. During an acid-base extraction, this amino impurity will be extracted into the aqueous acidic phase. A careful workup can separate the desired acidic product from this basic impurity.

Problem 3: Discoloration of the Product (Yellow or Brown Hue)

Symptom: The isolated solid product is not off-white or pale yellow as expected, but has a noticeable yellow or brown color.

Possible Causes and Solutions:

  • Residual Nitrating Agents or Byproducts: If the workup is from a nitration reaction, residual nitric acid or nitro-containing byproducts can cause discoloration.[5]

    • Solution: Ensure the product is thoroughly washed after filtration. A wash with cold water can help remove residual acids. Recrystallization is a highly effective method for removing colored impurities.

  • Formation of Nitrophenolic Impurities: Under harsh conditions, side reactions could potentially lead to the formation of colored nitrophenolic compounds.

    • Solution: Recrystallization is the most effective way to remove these types of impurities. Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-Methyl-3-(3-nitrophenyl)propanoic acid in acidic and basic solutions?

  • Acidic Conditions: The compound is expected to be relatively stable in dilute, non-reducing acids at room temperature for the duration of a typical workup. However, prolonged exposure to hot, concentrated acids should be avoided as this could promote unwanted side reactions.

  • Basic Conditions: In the presence of a weak base like sodium bicarbonate, the compound will form a salt and should be stable for the purposes of extraction. Stronger bases and elevated temperatures should be used with caution, as they can sometimes promote side reactions with nitroaromatic compounds.

Q2: Can 2-Methyl-3-(3-nitrophenyl)propanoic acid undergo decarboxylation during workup?

Decarboxylation of simple carboxylic acids typically requires high temperatures.[6][7] While the electron-withdrawing nitro group can facilitate this process, it is unlikely to occur under standard workup conditions (room temperature to moderate heating for short periods).[5] To be cautious, avoid prolonged heating of the compound, especially when it is in its carboxylate salt form.

Q3: What are the best practices for purifying 2-Methyl-3-(3-nitrophenyl)propanoic acid?

  • Acid-Base Extraction: This is a powerful technique to separate the acidic product from any neutral or basic impurities. A typical procedure involves dissolving the crude product in an organic solvent, extracting with an aqueous base (like NaHCO₃), washing the basic aqueous layer with fresh organic solvent to remove any trapped neutral impurities, and then acidifying the aqueous layer to precipitate the pure product.[1][2][3][7][8]

  • Recrystallization: This is the preferred method for obtaining a highly pure, crystalline solid.[9][10][11] The choice of solvent is crucial. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen include water, ethanol, isopropanol, ethyl acetate, and mixtures of these.

Q4: How can I monitor the purity of my product during the workup?

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for assessing the purity of your compound at each stage of the workup.[12][13] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to get good separation between your product, starting materials, and any potential impurities. The presence of multiple spots indicates impurities.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with another portion of sodium bicarbonate solution and combine the aqueous layers.

  • Wash the combined aqueous layers with a small amount of the organic solvent to remove any residual neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 3M HCl with stirring until the solution is acidic (pH < 4).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Allow the solid to air dry or dry in a vacuum oven.

Protocol 2: Recrystallization
  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals.

Data Presentation

ParameterRecommended ConditionRationale
Extraction (Base) Saturated NaHCO₃ or 5% Na₂CO₃Sufficiently basic to deprotonate the carboxylic acid without being overly harsh.
Precipitation (Acid) 1-3M HClEnsures complete protonation of the carboxylate to precipitate the product.
pH Monitoring Use pH paper or meterConfirms complete protonation/deprotonation for efficient separation.
Purification RecrystallizationHighly effective for removing impurities and obtaining a crystalline solid.
Purity Check Thin-Layer ChromatographyQuick and effective way to monitor the presence of impurities.

Visualizations

Degradation Pathway: Nitro Group Reduction

G Potential Degradation via Nitro Reduction 2-Methyl-3-(3-nitrophenyl)propanoic_acid 2-Methyl-3-(3-nitrophenyl)propanoic acid Reducing_Conditions Reducing Conditions (e.g., Metal + Acid) 2-Methyl-3-(3-nitrophenyl)propanoic_acid->Reducing_Conditions 2-Methyl-3-(3-aminophenyl)propanoic_acid 2-Methyl-3-(3-aminophenyl)propanoic acid (Basic Impurity) Reducing_Conditions->2-Methyl-3-(3-aminophenyl)propanoic_acid

Caption: Unintended reducing conditions can lead to the formation of a basic amine impurity.

Workflow: Acid-Base Extraction

G Acid-Base Extraction Workflow Crude_Product Crude Product in Organic Solvent Add_Base Extract with Aqueous Base (e.g., NaHCO3) Crude_Product->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Aqueous_Layer Aqueous Layer (contains product salt) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (contains neutral impurities) Separate_Layers->Organic_Layer Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Pure_Product Pure 2-Methyl-3-(3-nitrophenyl)propanoic acid Filter_Wash->Pure_Product

Caption: A standard workflow for the purification of the target compound.

References

  • Saha, A., et al. (n.d.). Study Guide to Organic Chemistry - Volume 4.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • University of Colorado Boulder. (n.d.).
  • University of Massachusetts Boston. (n.d.).
  • Quora. (2018, March 4). How 2-methyl propanoic acid convert into propane?
  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Justia Patents. (2015, April 9).
  • Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • Chrom
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Google Docs. (n.d.). Lab Report #1 Two Base Extraction.
  • Google Patents. (2012, September 19).
  • MDPI. (2023, February 1).
  • LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid|66735-03-3.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.
  • Master Organic Chemistry. (2018, April 30).
  • Sigma-Aldrich. (n.d.). 2-METHYL-2-(2-NITROPHENYL)PROPANOIC ACID | 126802-52-6.
  • Chemistry Learner. (2022, March 16). Nitration: Definition, Reaction, Examples, and Mechanism.
  • NIST. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8).
  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid.
  • St. Olaf College. (n.d.).
  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid.
  • Science Alert. (n.d.). Thin Layer Chromatography Analysis of Organic Acids in Maize (Zea mays L.) Plants under Al and Zn Toxicity.
  • PubChem. (n.d.). 2-Methyl-3-oxo-3-phenylpropanoic acid | C10H10O3 | CID 10313356.
  • NIST. (n.d.). Propanoic acid, 2-methyl-.
  • PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814.
  • PMC. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid.
  • MDPI. (2024, March 15). Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin.
  • YouTube. (2018, May 8).

Sources

Optimization

Technical Support Center: Catalyst Selection for the Reduction of the Nitro Group in 2-Methyl-3-(3-nitrophenyl)propanoic acid

Welcome to the technical support center for the selective reduction of the nitro group in 2-Methyl-3-(3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective reduction of the nitro group in 2-Methyl-3-(3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) regarding catalyst selection and reaction optimization for this specific transformation.

The reduction of an aromatic nitro group to an amine is a fundamental and crucial transformation in organic synthesis, particularly in the pharmaceutical industry where the resulting aniline derivatives are common building blocks. However, the presence of other functional groups, such as the carboxylic acid in 2-Methyl-3-(3-nitrophenyl)propanoic acid, necessitates careful consideration of the catalyst and reaction conditions to ensure high chemoselectivity and yield.

This document will explore the nuances of catalyst selection, delving into the pros and cons of common catalytic systems, and provide practical, step-by-step guidance to navigate the challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic reduction of 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Issue 1: Incomplete or Slow Reaction

Symptoms: TLC or HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.

Possible Causes & Solutions:

  • Catalyst Activity: The catalyst may be old, deactivated, or of poor quality.[1]

    • Solution: Use a fresh batch of catalyst from a reputable supplier. For heterogeneous catalysts like Palladium on carbon (Pd/C), ensure it has been stored properly under an inert atmosphere if it is a pyrophoric grade.[2]

  • Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.

    • Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). While precious metal catalysts can be costly, ensuring a sufficient amount is critical for reaction efficiency.[3]

  • Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can limit the reaction rate.

    • Solution: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For more challenging reductions, transitioning to a Parr shaker or a similar hydrogenation apparatus that allows for higher and more consistent hydrogen pressure may be necessary.[1]

  • Solvent and Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.[1]

    • Solution: Select a solvent in which 2-Methyl-3-(3-nitrophenyl)propanoic acid is highly soluble. Protic solvents like methanol, ethanol, or acetic acid are often good choices for catalytic hydrogenations.[1][4] A co-solvent system, such as ethanol/water, might also improve solubility.[1]

  • Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: While many nitro group reductions proceed at room temperature, gentle heating may be required.[1] However, be cautious, as excessive heat can promote side reactions.[1]

Issue 2: Formation of Side Products

Symptoms: TLC or HPLC analysis reveals the presence of unexpected spots or peaks in addition to the starting material and the desired product.

Possible Causes & Solutions:

  • Intermediate Accumulation: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[2] Under certain conditions, these can accumulate or react to form azoxy or azo compounds.

    • Solution: Ensure adequate hydrogen supply and catalyst activity to promote complete reduction to the amine.[1][5] Temperature control is also crucial, as localized overheating can favor the formation of condensation byproducts.[1]

  • Reduction of the Carboxylic Acid: While less common under typical nitro reduction conditions, over-reduction of the carboxylic acid to an alcohol is a potential side reaction, especially with more aggressive reducing agents or conditions.

    • Solution: Choose a catalyst known for its chemoselectivity. Palladium on carbon (Pd/C) is generally an excellent choice for selectively reducing a nitro group in the presence of a carboxylic acid.[6] Using milder conditions (lower temperature and pressure) can also help to avoid over-reduction.

Issue 3: Catalyst Poisoning

Symptoms: The reaction starts but then stalls, or a fresh batch of catalyst is required to restart the reaction.

Possible Causes & Solutions:

  • Impurities in the Starting Material or Solvent: Trace impurities, particularly sulfur-containing compounds, can poison noble metal catalysts like palladium and platinum.[7]

    • Solution: Ensure the purity of your starting material and use high-purity solvents. If catalyst poisoning is suspected, purifying the starting material by recrystallization or chromatography may be necessary.

  • Functional Groups on the Substrate: Although not present in 2-Methyl-3-(3-nitrophenyl)propanoic acid, certain functional groups like thiols can poison catalysts.[7]

    • Solution: If working with other substrates, be mindful of functional groups that are known catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the reduction of the nitro group in 2-Methyl-3-(3-nitrophenyl)propanoic acid?

A1: Catalytic hydrogenation using Palladium on carbon (Pd/C) is often the preferred method for this transformation due to its high efficiency and chemoselectivity.[6][8] It readily reduces the nitro group while typically leaving the carboxylic acid and the aromatic ring intact under mild conditions.[9] Other viable options include:

  • Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂): These are also highly active catalysts for nitro group reduction.[3][7] Platinum catalysts can sometimes be more robust than palladium catalysts.

  • Raney Nickel (Raney Ni): This is a cost-effective and highly active catalyst.[6][10] However, it is pyrophoric and requires careful handling.[2][3] It is a good choice when there is a risk of dehalogenation in substrates containing halogen atoms, though this is not a concern for the target molecule.[6]

A comparison of these common catalysts is provided in the table below.

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) High chemoselectivity for nitro groups[6], generally mild reaction conditions, reusable[8].Can be expensive[3], may cause dehalogenation in halogenated substrates[6].
Platinum on Carbon (Pt/C) or PtO₂ Highly active[3][7], good for a wide range of functional groups.Can be more expensive than Pd/C, may also cause dehalogenation.
Raney Nickel (Raney Ni) Cost-effective[7], highly active[10].Pyrophoric and requires careful handling[2][3], can be less selective than noble metal catalysts.

Q2: What are the recommended reaction conditions for the reduction using Pd/C?

A2: A typical starting point for the reduction of 2-Methyl-3-(3-nitrophenyl)propanoic acid using 10% Pd/C would be:

  • Catalyst Loading: 5-10 mol% of Pd.[3]

  • Solvent: Methanol, ethanol, or ethyl acetate.

  • Hydrogen Source: Hydrogen gas, typically from a balloon or a hydrogenation apparatus at atmospheric or slightly elevated pressure.

  • Temperature: Room temperature.

  • Reaction Time: Monitored by TLC or HPLC until the starting material is consumed.

Q3: Are there any non-catalytic methods for this reduction?

A3: Yes, metal/acid reductions are a classic alternative.[11] Common systems include:

  • Iron (Fe) in acetic acid or with ammonium chloride: This is a mild and often chemoselective method.[6]

  • Tin(II) chloride (SnCl₂) in ethanol: This is another mild option that is tolerant of many functional groups.[6]

  • Zinc (Zn) in acetic acid: Similar to iron, this provides a mild reduction.[6]

These methods are generally less expensive than those using precious metal catalysts but often require a more involved workup to remove the metal salts.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the disappearance of the starting material spot and the appearance of the more polar product spot (the amine).

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol provides a general procedure for the reduction of 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Materials:

  • 2-Methyl-3-(3-nitrophenyl)propanoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a reaction flask, dissolve 2-Methyl-3-(3-nitrophenyl)propanoic acid (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • The filtrate contains the desired 3-(3-Aminophenyl)-2-methylpropanoic acid and can be concentrated under reduced pressure. Further purification can be achieved by recrystallization or chromatography if necessary.

Visualizing the Process

Reaction Pathway

The reduction of the nitro group to an amine is a six-electron process that proceeds through several intermediates.

ReactionPathway Start 2-Methyl-3-(3-nitrophenyl)propanoic acid Nitroso Nitroso Intermediate Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Product 3-(3-Aminophenyl)-2-methylpropanoic acid Hydroxylamine->Product +2e-, +2H+

Caption: Simplified reaction pathway for the reduction of a nitro group.

Troubleshooting Decision Tree

This flowchart can help guide your troubleshooting process when encountering issues with the reduction.

Troubleshooting Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete SideProducts Side Products Start->SideProducts Stalled Reaction Stalled Start->Stalled Catalyst Check Catalyst Activity & Loading Incomplete->Catalyst ControlTemp Improve Temperature Control SideProducts->ControlTemp Purity Check Purity of Starting Material & Solvents Stalled->Purity Pressure Increase H2 Pressure Catalyst->Pressure No Solubility Check Solubility / Change Solvent Pressure->Solubility No Temp Gently Heat Solubility->Temp No MilderConditions Use Milder Conditions ControlTemp->MilderConditions If persists

Caption: Decision tree for troubleshooting common reduction issues.

References

Sources

Troubleshooting

Technical Support Center: Aromatic Synthesis with Electron-Withdrawing Groups

Welcome to the Technical Support Center for Aromatic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aromatic synthesis when electr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aromatic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aromatic synthesis when electron-withdrawing groups (EWGs) are present. The inherent electronic properties of these substituents can significantly alter the reactivity and regioselectivity of aromatic rings, often leading to unexpected challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter at the bench.

Understanding the Core Challenge: The Electron-Deficient Ring

Electron-withdrawing groups deactivate an aromatic ring by pulling electron density away from the π-system.[1][2] This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles in common reactions like Friedel-Crafts acylation or alkylation.[3][4][5] Furthermore, EWGs direct incoming electrophiles primarily to the meta position, a consequence of the relative destabilization of the carbocation intermediates at the ortho and para positions.[1][3][6] Understanding this fundamental principle is the first step in troubleshooting.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution (EAS)

Question 1: My Friedel-Crafts acylation on a nitrobenzene substrate is not proceeding. What is happening and how can I fix it?

Answer: This is a classic issue. Strongly deactivating groups like nitro (-NO₂) make the aromatic ring so electron-poor that it fails to act as a nucleophile to attack the acylium ion electrophile.[4][5] The Lewis acid catalyst (e.g., AlCl₃) can also complex with the nitro group, further deactivating the ring.

Causality & Troubleshooting Strategy:

  • Problem: The energy barrier for the nucleophilic attack by the deactivated ring is too high.

  • Solution 1: Change the synthetic order. If possible, perform the Friedel-Crafts acylation first and then nitrate the aromatic ring. The acyl group is also deactivating, but the reaction is often feasible on an unsubstituted ring.

  • Solution 2: Use harsher reaction conditions. While often leading to side products, increasing the temperature or using a stronger Lewis acid might force the reaction. This is a less desirable approach due to potential decomposition.

  • Solution 3: Consider alternative synthetic routes. If the acyl group must be introduced onto a highly deactivated ring, consider a nucleophilic aromatic substitution (SNAr) approach or a cross-coupling strategy if a suitable precursor is available.

Experimental Protocol: Nitration of an Acylated Aromatic Ring

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the acylated aromatic compound.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This generates the reactive nitronium ion (NO₂⁺).[7][8]

  • Addition: Add the cold acid mixture dropwise to the stirred solution of the acylated compound, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography or recrystallization.

Question 2: I am getting a mixture of ortho and meta isomers during the nitration of a substituted benzene containing an EWG. I expected only the meta product. Why is this happening?

Answer: While EWGs are primarily meta-directing, it's a common misconception that they are exclusively so.[1] In reality, they deactivate the ortho and para positions more than the meta position.[1] However, some level of ortho substitution can still occur, especially with less bulky EWGs. Recent studies even suggest that some EWGs should be considered ortho, meta-directors rather than just meta-directors.[9]

Troubleshooting and Optimization:

  • Steric Hindrance: A bulky EWG will sterically hinder the ortho positions, favoring meta substitution. If your EWG is small (e.g., -CN), some ortho product is expected.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored meta product.

  • Lewis Acid Choice: In some cases, the choice of Lewis acid can influence regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) might be beneficial.

Data Presentation: Regioselectivity in Nitration

Substituent (Y)EWG StrengthOrtho (%)Meta (%)Para (%)
-NO₂Strong6931
-CNStrong17812
-CO₂EtModerate28666
-ClWeak (Deactivating)30169

Note: Halogens are an exception; they are deactivating but ortho, para-directing due to the resonance contribution of their lone pairs.[2][3]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: My Suzuki-Miyaura coupling with an electron-deficient aryl halide is sluggish and giving low yields. What are the key parameters to optimize?

Answer: Electron-deficient aryl halides can be challenging substrates for Suzuki-Miyaura couplings. The electron-withdrawing nature of the substituent can affect both the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling (Electron-Deficient Aryl Halide) ligand Ligand Choice: Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands. start->ligand Is the ligand optimal? base Base Selection: Stronger, non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃). ligand->base Is the base strong enough? catalyst Catalyst Precursor: Ensure active Pd(0) is generated. Consider using a pre-formed Pd(0) catalyst. base->catalyst Is the catalyst active? solvent Solvent System: Aprotic polar solvents (e.g., Dioxane, Toluene, DMF). catalyst->solvent Is the solvent appropriate? result Improved Yield solvent->result

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Detailed Explanation:

  • Ligand Selection: This is often the most critical parameter. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[11][12] These ligands promote both oxidative addition and reductive elimination.

  • Base Choice: The strength and solubility of the base are crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for these challenging couplings.[12]

  • Catalyst and Pre-catalyst: Ensure that your palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is efficiently reduced to the active Pd(0) species. In some cases, using a pre-formed Pd(0) catalyst can be beneficial.

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.

A recent development has shown that nitroarenes can be used directly as electrophilic coupling partners in Suzuki-Miyaura reactions, proceeding through the cleavage of the Ar-NO₂ bond.[13][14][15] This innovative approach requires specific catalytic systems, often involving bulky biarylphosphine ligands like BrettPhos.[14][16]

Question 4: I am attempting a Buchwald-Hartwig amination on an aryl halide with a nitro group, but the reaction is failing. What could be the issue?

Answer: While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, substrates with certain functional groups can be problematic.[17]

Potential Issues and Solutions:

  • Base Incompatibility: The strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, KOtBu) can react with acidic protons or sensitive functional groups.[18] A nitro group itself is generally tolerant, but if other base-sensitive groups are present, this could be an issue. Consider using a weaker base like K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system or higher temperatures.[18]

  • Catalyst Inhibition: The nitro group can potentially coordinate to the palladium center and inhibit catalysis. Using a ligand that forms a very stable and active catalyst, such as a bulky biarylphosphine, can often overcome this.

  • Side Reactions: The strong base and nucleophilic amine could potentially participate in a nucleophilic aromatic substitution (SNAr) reaction, especially if the nitro group is ortho or para to the halide.[19][20] This is more likely with aryl fluorides and chlorides.

Experimental Protocol: Optimized Buchwald-Hartwig Amination for Electron-Deficient Aryl Halides

  • Inert Atmosphere: Assemble the reaction vessel (e.g., a Schlenk tube or vial with a stir bar) and purge with an inert gas (Argon or Nitrogen).

  • Reagents: To the vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., K₃PO₄).

  • Reactants: Add the aryl halide, the amine, and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Question 5: My SNAr reaction is not working. What are the key requirements for this reaction to proceed?

Answer: The success of a nucleophilic aromatic substitution (SNAr) reaction is highly dependent on the electronic properties of the aromatic ring and the position of the substituents.

Causality and Key Requirements:

G ewg Strong Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -COR) position EWG at ortho or para position to the leaving group. ewg->position must be at lg Good Leaving Group (F > Cl > Br > I) position->lg and have a nucleophile Strong Nucleophile (e.g., -OH, -OR, R₂NH) lg->nucleophile attacked by a snar_success Successful SNAr Reaction nucleophile->snar_success

Caption: Key requirements for a successful SNAr reaction.

Detailed Explanation:

  • Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group.[20] This makes the ring electrophilic enough to be attacked by a nucleophile.

  • Regiochemistry: The EWG must be positioned ortho or para to the leaving group.[19][20][21] This is a strict requirement because the negative charge of the intermediate (the Meisenheimer complex) can only be delocalized onto the EWG from these positions, thus stabilizing the intermediate.[20][21] An EWG in the meta position does not provide this stabilization, and the reaction will not proceed.[21]

  • Leaving Group: A good leaving group is required. Interestingly, the reactivity order for halogens in SNAr is F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions.[20][21] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the highly electronegative fluorine atom making the carbon atom more electrophilic.

  • Nucleophile: A strong nucleophile is generally required.

If your SNAr reaction is failing, verify that all these conditions are met. The most common error is having the EWG in the meta position relative to the leaving group.

Concluding Remarks

Working with electron-deficient aromatic systems introduces a unique set of challenges that require a departure from standard synthetic protocols. By understanding the underlying electronic effects and systematically troubleshooting key reaction parameters—such as ligand choice, base strength, and substituent positioning—researchers can successfully navigate these complex transformations. This guide serves as a starting point for addressing common issues, but as with all research, careful observation, mechanistic understanding, and methodical optimization are the keys to success.

References

  • Daugulis, O., & Zaitsev, V. G. (2012). Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. Organometallics, 31(6), 2419–2422. [Link]

  • LibreTexts. (2021). Directing Groups in SE Ar. Chemistry LibreTexts.
  • LibreTexts. (2021). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Palladium-catalyzed decarboxylative cross-coupling of electron-deficient arenes with mandelic acid derivatives. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • LibreTexts. (2021). 22.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Singleton, D. A., & Hang, C. (2015). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 80(15), 7544–7550. [Link]

  • Cant, A. A., & Evano, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Nakao, Y., & Sakaki, S. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3192–3205. [Link]

  • Scribd. (n.d.).
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Leah4sci. (2017). Trick for Determining EDG or EWG. YouTube.
  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(11), 1156. [Link]

  • RSC Publishing. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
  • Chemistry Steps. (2026). Activating and Deactivating Groups. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. [Link]

  • Figshare. (2018). Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst. [Link]

  • Scribd. (n.d.).
  • ACS Publications. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones.
  • Reddit. (2025).
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu).
  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Longdom Publishing. (2021).
  • ChemRxiv. (n.d.). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening.
  • OrganicChemGuide. (n.d.). 21.04 Nuc.
  • LibreTexts. (2015). 15.
  • Michigan State University. (n.d.).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (n.d.).
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • LibreTexts. (2023).
  • Chemistry Steps. (2024). Nitration of Benzene. [Link]

  • The Organic Chemistry Tutor. (2023).
  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]

  • LibreTexts. (2023).

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Optimization

minimizing di-nitration products in the synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid

Welcome to the technical support guide for the synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on a critical challenge: minimizing the formation of di-nitrated byproducts. This guide provides in-depth, field-proven insights to help you optimize your reaction, troubleshoot common issues, and achieve high yields of the desired mono-nitro product.

The Mechanistic Challenge: Why is Selective Mono-nitration Difficult?

The nitration of 2-methyl-3-phenylpropanoic acid presents a unique regioselectivity and reactivity challenge. The substituent on the benzene ring is a 2-methyl-propanoic acid group (-CH2CH(CH3)COOH). At first glance, the alkyl portion is an activating, ortho, para-director. However, the desired product has the nitro group in the meta position. This outcome is a direct consequence of the harsh, acidic conditions required for nitration.

Under the strongly acidic environment of a mixed acid nitration (concentrated nitric and sulfuric acids), the carboxylic acid group becomes protonated.[1][2] This protonation occurs on the carbonyl oxygen, creating a resonance-stabilized cation.[2][3] The resulting protonated group, -CH2CH(CH3)COOH2+, is powerfully electron-withdrawing and acts as a strong deactivating, meta-directing group.[4][5]

This deactivation makes the initial nitration more difficult, often requiring forcing conditions (e.g., higher temperatures or longer reaction times). However, these very conditions increase the risk of a second nitration event, leading to the formation of undesired di-nitro byproducts. The key to a successful synthesis lies in carefully balancing the reaction conditions to favor mono-nitration while preventing over-reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-nitration in this synthesis?

A1: Di-nitration is primarily caused by reaction conditions that are too harsh. The main factors include:

  • High Temperature: Nitration is a highly exothermic reaction. Elevated temperatures significantly increase the reaction rate, including the rate of the second nitration.

  • Excess Nitrating Agent: Using a large stoichiometric excess of nitric acid increases the concentration of the active electrophile (the nitronium ion, NO₂⁺), driving the reaction towards multiple substitutions.[6]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide the opportunity for the mono-nitrated product to undergo a second nitration.

  • Concentrated Reagents: Using fuming nitric acid or oleum (fuming sulfuric acid) creates an extremely reactive environment that is difficult to control.

Q2: How does the choice of nitrating agent affect the formation of di-nitro products?

A2: The standard mixed acid (HNO₃/H₂SO₄) system is effective but can be difficult to control.[7] Milder nitrating agents or alternative systems can provide better selectivity for mono-nitration. For instance, using potassium nitrate (KNO₃) in concentrated sulfuric acid can allow for a slower, more controlled generation of the nitronium ion. Another approach involves using acetyl nitrate, formed in situ from nitric acid and acetic anhydride, which can offer improved selectivity in certain cases.[8]

Q3: Why is my reaction yielding ortho or para isomers instead of the desired meta product?

A3: Formation of significant amounts of ortho or para isomers suggests that the carboxylic acid group is not being effectively protonated. This can happen if the reaction medium is not acidic enough. Ensure you are using concentrated (95-98%) sulfuric acid and that the ratio of sulfuric acid to the substrate is sufficient to maintain a strongly acidic environment.

Q4: Can I monitor the reaction progress to stop it at the optimal time?

A4: Yes, monitoring the reaction is crucial. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common methods. By taking small aliquots from the reaction mixture over time (after a proper quench and work-up of the sample), you can track the disappearance of the starting material and the appearance of the mono- and di-nitrated products. The reaction should be stopped once the consumption of the starting material is maximized and the formation of the di-nitro product begins to significantly increase.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow for diagnosing and solving issues.

Problem 1: My final product is a mixture of mono- and di-nitrated compounds, with a high percentage of the di-nitro byproduct.
  • Question: I ran the reaction at room temperature for 3 hours and my NMR/HPLC analysis shows a significant amount of di-nitrated product. What went wrong and how can I fix it?

  • Answer: The primary culprit is excessive reaction intensity, likely due to temperature. Room temperature is often too high for this deactivated system, as it provides enough energy to overcome the activation barrier for the second nitration.

    Troubleshooting Steps:

    • Reduce Temperature: The most critical parameter to control is temperature. Perform the reaction at 0-5 °C. This is achieved by carrying out the addition of the nitrating agent and the subsequent stirring in an ice-water bath.

    • Control the Rate of Addition: Add the nitrating agent (or the substrate to the acid mixture) dropwise and slowly. This maintains a low concentration of the electrophile at any given moment and helps dissipate the heat generated from the reaction.

    • Reduce Stoichiometry of Nitric Acid: Decrease the molar equivalents of nitric acid relative to the substrate. Start with a ratio of 1.05 to 1.1 equivalents and optimize from there.

    • Shorten Reaction Time: Use TLC or HPLC to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the mono-nitro product from reacting further.

Problem 2: The reaction is very slow or incomplete, with a large amount of unreacted starting material.
  • Question: I ran the reaction at 0 °C for 4 hours, but my work-up shows a low yield and a lot of starting material remaining. What should I do?

  • Answer: This indicates the reaction conditions are not sufficiently activating to overcome the energy barrier for the first nitration of the deactivated ring.

    Troubleshooting Steps:

    • Slightly Increase Temperature: After the initial controlled addition of reagents at 0-5 °C, you can allow the reaction to slowly warm to a slightly higher temperature (e.g., 10-15 °C) while carefully monitoring the progress.

    • Increase Reaction Time: Continue stirring at a low temperature for a longer period. Deactivated systems simply require more time to react. Monitor every few hours.

    • Verify Acid Concentration: Ensure your sulfuric acid is of high concentration (98%). Water content can significantly reduce the acidity of the medium and hinder the formation of the nitronium ion.

    • Ensure Proper Mixing: Inadequate stirring can lead to localized "hot spots" and areas of low reagent concentration. Use a suitable stir bar and flask size to ensure the mixture is homogeneous.

Logical Flow for Troubleshooting Nitration Issues

Caption: Troubleshooting workflow for nitration optimization.

Recommended Protocols for Maximizing Mono-nitration

The following protocols provide detailed, step-by-step methodologies designed to control the reaction and maximize the yield of the desired product.

Protocol A: Controlled Mixed Acid Nitration

This protocol uses the standard nitrating mixture but emphasizes strict control over reaction parameters.

Reagents & Equipment:

  • 2-Methyl-3-phenylpropanoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice-water bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2-Methyl-3-phenylpropanoic acid (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Addition: Slowly and dropwise, add concentrated H₂SO₄ (3.0-4.0 eq) to the substrate while maintaining the temperature below 10 °C. Stir until all the substrate has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.05 eq) to a small amount of concentrated H₂SO₄ (0.5 eq). Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture to the dropping funnel. Add it dropwise to the solution of the substrate in sulfuric acid over a period of 30-60 minutes. Crucially, ensure the internal temperature of the reaction flask does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or HPLC every 30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Work-up: The precipitated solid product can be collected by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data Comparison: Effect of Temperature on Product Distribution
TemperatureReaction TimeYield (Mono-nitro)Di-nitro Impurity
25 °C2 hours~55%~20-25%
10 °C3 hours~70%~10-15%
0-5 °C 3 hours ~85% <5%

Note: Data are representative and may vary based on exact stoichiometry and addition rates.

Reaction Scheme

ReactionScheme Start 2-Methyl-3-phenylpropanoic acid Reagents HNO₃, H₂SO₄ MonoNitro 2-Methyl-3-(3-nitrophenyl)propanoic acid (Desired Product) Reagents->MonoNitro Controlled Conditions (0-5 °C) DiNitro Di-nitro Byproduct (Undesired) MonoNitro->DiNitro Harsh Conditions (>10 °C, excess HNO₃) Reagents2 HNO₃, H₂SO₄

Caption: Synthesis pathways for mono- and di-nitration.

Analytical & Purification Strategies

Quantification:

  • ¹H NMR: Proton NMR is an excellent tool for quantifying the product mixture. The aromatic protons of the starting material, mono-nitro product, and di-nitro byproducts will appear in distinct regions with different splitting patterns, allowing for integration and ratio determination.

  • HPLC: Reverse-phase HPLC with a UV detector is a highly sensitive method for separating and quantifying the components of the crude reaction mixture. A gradient elution method using water/acetonitrile with a small amount of acid (e.g., TFA or formic acid) is typically effective.

Purification:

  • Recrystallization: This is the most common method for purifying the solid product. The choice of solvent is critical to ensure the desired product crystallizes out while impurities remain in the mother liquor.

  • Washing: Thoroughly washing the crude product with water after quenching is essential to remove residual acids, which can compromise the purity and stability of the final product. Alkaline washes (e.g., with a dilute sodium bicarbonate solution) followed by water can also be used to remove acidic impurities.[9]

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel chromatography can be employed.[10] A solvent system of increasing polarity, such as ethyl acetate in hexane, will typically allow for the separation of the less polar starting material from the more polar nitrated products.

References

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents, WO2016198921A1.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. SciELO. Available from: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Wikipedia. Available from: [Link]

  • How or why can carboxylic acids be protonated? Chemistry Stack Exchange. Available from: [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Google Patents, CN101486654A.
  • Protonating A Carboxylic Acid: Which Atom To Choose? Organic Chemistry Tutor. Available from: [Link]

  • What would be the directing effects of a –CH3 (a donating group) / of a carboxylic acid (an electron withdrawing group)? Wyzant. Available from: [Link]

  • Directive Influence of Functional Group in Monosubstituted Benzene. CK-12 Foundation. Available from: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Nitration and aromatic reactivity. Cambridge University Press. Available from: [Link]

  • Why carboxylic group gets protonated preferantially on carbonyl oxygen? Chemistry Stack Exchange. Available from: [Link]

  • Organic Chemistry - EAS Reactions of Substituted Benzenes. YouTube. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Aromatic Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex purification of polar aromatic carboxylic acids. The inherent challenges of this class of molecules—balancing aromatic hydrophobicity with the high polarity and pH-sensitive nature of the carboxylic acid group—demand a nuanced approach. This document is structured to provide not just protocols, but the fundamental principles behind them, empowering you to solve even the most challenging purification puzzles.

Section 1: Fundamental Principles Governing Purification

Understanding the physicochemical properties of polar aromatic carboxylic acids is the first step to mastering their purification. The interplay between the non-polar aromatic ring and the polar, ionizable carboxyl group dictates their behavior in different systems.

Aromatic carboxylic acids are weak acids, meaning they exist in equilibrium between a neutral, protonated form (R-COOH) and a charged, deprotonated carboxylate anion (R-COO⁻).[1] The position of this equilibrium is governed by the solution's pH and the acid's pKa (typically 4-5 for this class).[1]

  • At pH < pKa: The equilibrium shifts towards the protonated (R-COOH) form. This species is significantly less polar and more soluble in organic solvents.[2]

  • At pH > pKa: The equilibrium favors the deprotonated (R-COO⁻) form. This anion is highly polar and much more soluble in aqueous solutions.[2][3][4]

This pH-dependent solubility is the most powerful tool at your disposal for developing effective extraction, chromatography, and crystallization methods.[5]

cluster_organic Organic Phase Favorable cluster_aqueous Aqueous Phase Favorable Protonated R-COOH (Neutral, Less Polar) Deprotonated R-COO⁻ + H⁺ (Charged, Highly Polar) Protonated->Deprotonated  pH > pKa (Add Base) Deprotonated->Protonated  pH < pKa (Add Acid)  

Caption: pH-dependent equilibrium of a carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab.

Liquid-Liquid Extraction (LLE)

Q1: My recovery is very low after performing a liquid-liquid extraction. What went wrong?

A1: This is almost always a pH control issue. To extract your polar aromatic carboxylic acid from an aqueous phase into an organic solvent (e.g., ethyl acetate, dichloromethane), you must ensure the compound is in its neutral, less-polar state.

  • The Causality: The protonated R-COOH form has significantly better partitioning into the organic layer. To achieve this, the pH of the aqueous layer must be adjusted to be at least 2 pH units below the pKa of your compound.[6] If the pH is too high, your compound will remain as the highly water-soluble carboxylate salt and will not extract.

  • Troubleshooting Steps:

    • Check the pH of your aqueous layer before extraction.

    • Acidify with an acid like 1M HCl until the pH is well below the pKa (a pH of 2-3 is a safe starting point).

    • Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single large-volume extraction.[6]

    • Consider the "salting out" effect: adding a neutral salt like NaCl to the aqueous phase can decrease the solubility of your organic compound, pushing more of it into the organic layer.[6][7]

Chromatography

Q2: My compound doesn't stick to my C18 reversed-phase (RP-HPLC) column; it just elutes in the solvent front. How do I get retention?

A2: This is a classic problem for polar compounds. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[8] Highly polar molecules have weak interactions and elute quickly.

  • The Causality: To increase retention, you must make your analyte less polar. As with LLE, this is achieved by suppressing the ionization of the carboxylic acid group.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: The most critical step is to add an acidic modifier to your mobile phase. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will ensure your compound is in the protonated R-COOH form, which is more hydrophobic and will interact more strongly with the C18 stationary phase.[9][10]

    • Reduce Organic Content: Start with a lower percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Check for "Phase Collapse": Using very high aqueous content (>95%) on traditional C18 columns can cause the alkyl chains to fold on themselves, reducing retention.[11] If you must use highly aqueous conditions, switch to an "aqueous stable" or "polar-embedded" C18 column designed to prevent this phenomenon.

Q3: My HPLC peaks are showing significant tailing. What causes this and how can I improve peak shape?

A3: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase. The underlying silica backbone of most RP columns has residual silanol groups (Si-OH) which are acidic. At moderate pH, these can become ionized (Si-O⁻) and interact ionically with any of your analyte that might be in the carboxylate form, leading to a secondary, undesirable retention mechanism that causes tailing.

  • The Causality: The goal is to have a single, consistent interaction mechanism (hydrophobic interaction).

  • Troubleshooting Steps:

    • Ensure Low pH: As mentioned above, using an acidic modifier like 0.1% formic acid or TFA is crucial. This not only protonates your analyte but also suppresses the ionization of the residual silanol groups, minimizing the unwanted secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" (reacting the residual silanols with a small silylating agent) to minimize these effects. If you are using an older column, consider upgrading.

Q4: Reversed-phase isn't working for my compound, it's just too polar. What are my alternatives?

A4: When a compound is too polar for good retention on RP columns, even with pH modification, it's time to switch chromatographic modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the ideal technique for separating highly polar compounds.[12][13] In HILIC, you use a polar stationary phase (like bare silica, diol, or amide) and a mobile phase rich in organic solvent (typically >80% acetonitrile).[13][14] The high organic mobile phase facilitates the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the water content (the strong solvent).[15]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[16] For a carboxylic acid, you would use an anion-exchange column, which has a positively charged stationary phase. At a pH above your compound's pKa, it will be negatively charged (R-COO⁻) and bind to the column.[17][18] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[16]

Crystallization & Final Product Handling

Q5: I'm trying to crystallize my product, but it keeps "oiling out." What can I do?

A5: "Oiling out" occurs when your solid comes out of solution as a liquid phase instead of a solid crystal lattice. This usually happens when the compound's melting point is lower than the boiling point of the solvent, or when the solubility is simply too high at that temperature.[19]

  • The Causality: The goal of crystallization is to find a condition where the compound is soluble in a hot solvent but insoluble in the same solvent when cold.

  • Troubleshooting Steps:

    • Lower the Temperature: Try to dissolve the compound at a lower temperature.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent Mixture: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at a slightly elevated temperature until you see persistent cloudiness. Then, add a drop or two of the "good" solvent to redissolve and allow it to cool slowly.

    • Increase Solvent Volume: You may simply be working with a supersaturated solution. Add more solvent to fully dissolve the compound before cooling.

Q6: How do I effectively remove residual high-boiling polar solvents like DMF, DMAc, or DMSO?

A6: These solvents are notoriously difficult to remove via standard rotary evaporation due to their high boiling points. The best method relies on liquid-liquid extraction.

  • The Causality: These solvents are water-soluble. By partitioning your reaction mixture between a large volume of water and a water-immiscible organic solvent (like ethyl acetate or ether), the polar solvent will be drawn into the aqueous layer, leaving your desired (and hopefully less polar) product in the organic layer.[20]

  • Protocol:

    • Quench your reaction as required.

    • Pour the mixture into a separatory funnel containing a large volume of water (10-20x the volume of the polar solvent).

    • Extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Crucially , wash the collected organic layer multiple times (at least 3-5 times) with fresh portions of water or brine. This repeated washing is necessary to remove all traces of the high-boiling polar solvent.[20][21]

Section 3: In-Depth Troubleshooting Guides & Protocols
Table 1: Comparison of Chromatographic Modes
FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Ion-Exchange (IEX)
Stationary Phase Non-polar (C18, C8)Polar (Silica, Diol, Amide)[13]Charged (Quaternary Amine, Carboxylic Acid)[17]
Mobile Phase Polar (Water/ACN, Water/MeOH)Non-polar (High % ACN in Water)[15]Aqueous Buffer
Analyte State Neutral (Protonated)Polar (Can be charged or neutral)Charged (Deprotonated)
Elution Method Increase organic solvent %Increase aqueous solvent %[12]Increase salt concentration or change pH[16]
Best For... Moderately polar to non-polar acidsHighly polar, water-soluble acids[12]Acids that can be readily charged
Key Advantage Widely applicable, robustExcellent for compounds with poor RP retentionHigh selectivity based on charge
Common Issue Poor retention of polar compoundsSensitive to water content, long equilibrationRequires buffered mobile phases, sensitive to ionic strength
Protocol: Optimized pH-Controlled Liquid-Liquid Extraction

This protocol ensures maximum recovery by exploiting pH-dependent solubility.

  • Dissolution: Dissolve your crude product mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Basic Wash: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaHCO₃ or 1M Na₂CO₃). The pH should be > pKa. Your carboxylic acid will deprotonate and move into the aqueous layer, leaving neutral organic impurities behind. Repeat this extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined basic aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 3M HCl) until the pH is well below the pKa (pH ~2). Your protonated carboxylic acid should precipitate out if it has low water solubility.[22]

  • Final Extraction/Filtration:

    • If a solid precipitates, collect it by vacuum filtration, washing with cold water.

    • If the product remains dissolved (or oils out), extract it from the acidified aqueous solution into a fresh organic solvent (e.g., ethyl acetate) 3-4 times.

  • Drying & Evaporation: Combine the final organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

Workflow: Troubleshooting Crystallization

Start Dissolve Crude in Minimal Hot Solvent Cool Cool Slowly to Room Temp, then Ice Start->Cool Crystals Crystals Formed? (Success!) Cool->Crystals Yes NoCrystals No Crystals Formed Cool->NoCrystals No OiledOut Compound 'Oiled Out' Cool->OiledOut Liquid/Oil Forms Action1 Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal NoCrystals->Action1 Action2 Troubleshoot Oiling Out: 1. Re-heat, add more solvent 2. Switch to lower boiling solvent 3. Use solvent mixture OiledOut->Action2

Caption: A logical workflow for troubleshooting crystallization.

Section 4: Impurity Profiling and Removal

The purity of your final compound is paramount. Impurities in aromatic carboxylic acids typically arise from two sources: the synthetic process and degradation.

  • Synthetic Impurities: These include unreacted starting materials, intermediates, reagents, and by-products from side reactions.[23] For example, the oxidation of a toluene derivative to a benzoic acid may result in residual benzaldehyde or benzyl alcohol impurities.[24]

  • Degradation Impurities: A common degradation pathway for some aromatic carboxylic acids is decarboxylation (loss of CO₂), particularly when heated.[25]

Strategies for Removal:

  • Process-Related Impurities: The pH-controlled LLE protocol described in Section 3 is highly effective for removing neutral or basic impurities. Chromatographic methods are used to remove impurities with similar acidity and polarity to the target compound.

  • Color-Causing Impurities: Highly conjugated impurities can impart color. These can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by hot filtration.[19] Use charcoal sparingly, as it can also adsorb your desired product.

Section 5: Special Topic: Chiral Separations

When your polar aromatic carboxylic acid is chiral, separating the enantiomers presents an additional challenge. Standard chromatographic techniques will not resolve them.

  • Direct Separation (Chiral HPLC): This is the most common approach. It requires a Chiral Stationary Phase (CSP). CSPs create a chiral environment, allowing for differential interaction with the two enantiomers.

    • Common CSPs: Columns based on derivatized cellulose or amylose are broadly selective.[26] Macrocyclic glycopeptide phases (e.g., Chirobiotic) are also known to be effective for separating chiral acids.[26][27]

    • Method Development: Unlike reversed-phase, predicting the outcome is difficult.[26] Screening different chiral columns and mobile phases (often normal-phase like heptane/ethanol or polar organic modes) is typically required.

  • Indirect Separation (Derivatization): This classic method involves reacting the racemic acid with a single, pure enantiomer of a chiral amine or alcohol to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on standard, non-chiral silica gel chromatography.[28] Afterward, the derivatizing agent is cleaved to yield the pure enantiomers of the acid.

References
  • Patel, B., Purnell, J. H., & Wellington, C. A. (1984). The optimized separation of aromatic carboxylic acids by HPLC. Journal of High Resolution Chromatography. [Link]

  • Studzińska, S., & Buszewski, B. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Dwyer, C., & Galhena, A. S. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]

  • Oishi, S., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Avdeef, A., & Tsinman, O. (2007). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

  • Charde, S. Y., et al. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Google Patents. (n.d.). Process for purification of aromatic carboxylic acids.
  • Reddit. (2019). Isolation of a Carboxylic acid. Reddit. [Link]

  • ResearchGate. (2015). Salting-out extraction of carboxylic acids. ResearchGate. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • HRLC. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. HRLC. [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

  • University of California, Irvine. (n.d.). Crystallization. UCI. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography.
  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. University of Rochester. [Link]

  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. [Link]

  • Shah, R. R., & Gaikar, V. G. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. Conduct Science. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Clark, J. (n.d.). Chapter 13 Carboxylic Acids. Course Hero. [Link]

  • Gorasia, S. N., et al. (2010). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of 2-Methyl-3-(3-nitrophenyl)propanoic acid via 2D NMR

Executive Summary For pharmaceutical intermediates like 2-Methyl-3-(3-nitrophenyl)propanoic acid , structural ambiguity often arises not from the molecular formula, but from regioisomerism (ortho/meta/para substitution)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical intermediates like 2-Methyl-3-(3-nitrophenyl)propanoic acid , structural ambiguity often arises not from the molecular formula, but from regioisomerism (ortho/meta/para substitution) and the connectivity of the alkyl side chain. While Mass Spectrometry (MS) confirms the mass (MW 209.19), it fails to definitively distinguish the meta-nitro substitution from its para or ortho isomers without extensive fragmentation analysis.

This guide outlines a self-validating 2D NMR workflow (COSY, HSQC, HMBC) to unambiguously assign the structure. We prioritize HMBC (Heteronuclear Multiple Bond Coherence) as the "smoking gun" experiment to link the aliphatic side chain to the specific aromatic carbon framework, proving the meta substitution beyond doubt.

Part 1: Strategic Analysis & Alternatives

The Structural Challenge

The target molecule possesses a chiral center at the


-position (C2) and a disubstituted benzene ring.
  • Chiral Center: Creates diastereotopic protons at the C3 methylene position (

    
     and 
    
    
    
    ), complicating 1D analysis.
  • Regioisomerism: The primary risk is misidentifying the commercially available para-isomer or ortho-isomer as the target meta-isomer.

Comparative Technology Guide

Why use 2D NMR over other analytical techniques?

Feature2D NMR (Recommended) Mass Spectrometry (MS) X-Ray Crystallography 1D NMR (

H/

C)
Differentiation High: HMBC links fragments; COSY maps spin systems.Low: Isomers often yield identical parent ions and similar fragments.Definitive: Absolute structure.Moderate: Peak overlap in aromatic regions causes ambiguity.
Sample State Solution (native state).Gas phase (ionization artifacts).Solid crystal (requires lattice formation).Solution.
Throughput Medium (1-4 hours).High (Minutes).Low (Days/Weeks).High (Minutes).
Sample Req. Non-destructive (~10 mg).Destructive (<1 mg).Non-destructive (Single Crystal).Non-destructive.
Conclusion Best balance of speed and certainty. Good for purity/MW, not connectivity.Overkill; difficult for oils/amorphous solids.Insufficient for complex overlapping signals.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    for this specific acid.
    • Reasoning: Carboxylic acids often dimerize in CDCl

      
      , causing broad peaks. DMSO disrupts hydrogen bonding, sharpening the -COOH signal and ensuring solubility of the nitro-aromatic moiety.
      
  • Concentration: Dissolve 15–20 mg of analyte in 0.6 mL solvent. Filter if any particulate is visible to prevent magnetic field inhomogeneity.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Temperature: 298 K (25°C).

  • Experiments:

    • 
      H 1D:  16 scans, 2s relaxation delay (d1).
      
    • COSY (gCOSY): 2048 x 256 points.

    • HSQC (Multiplicity-Edited): Distinguishes CH/CH

      
       (up/red) from CH
      
      
      
      (down/blue). Critical for identifying the diastereotopic C3 methylene.
    • HMBC: Optimized for long-range coupling (

      
       Hz). 2048 x 256 points.
      

Part 3: Data Interpretation & Assignment Logic

Step 1: The Aliphatic Chain (COSY & HSQC)

The side chain contains a methyl group, a chiral methine, and a methylene bridge.

  • Methyl Group (C1'): Look for a doublet at ~1.1 ppm .

  • Methine (C2): The proton at C2 is coupled to the methyl group and the C3 methylene. It appears as a multiplet at ~2.7 ppm .

    • Validation: COSY correlation between Methyl (1.1 ppm) and Methine (2.7 ppm).

  • Methylene (C3): Due to the chiral center at C2, the two protons at C3 are diastereotopic (magnetically non-equivalent). They will likely appear as two separate sets of multiplets (dd) around 2.8–3.1 ppm rather than a clean doublet.

    • HSQC Check: Both proton signals correlate to the same carbon signal (blue/negative phase in edited HSQC).

Step 2: The Aromatic Regiochemistry (1D Pattern)

The meta-substitution (3-nitro) creates a unique asymmetry compared to para (symmetric AA'BB') or ortho.

  • H2' (The "Island" Proton): The proton between the alkyl chain and the nitro group. It appears as a narrow singlet (or fine doublet) at ~8.0 ppm . It is isolated from strong ortho-coupling.

  • H4' (Ortho to Nitro): Strongly deshielded doublet (~8.1 ppm).

  • H5' (Meta to Nitro): Appears as a pseudo-triplet (coupled to H4' and H6') at ~7.5 ppm .

  • H6' (Ortho to Alkyl): Doublet at ~7.6 ppm .

Step 3: The "Smoking Gun" Connectivity (HMBC)

This is the definitive step. We must prove the alkyl chain is attached at position 1 relative to the nitro group at position 3.

  • Target Correlation: Look for correlations from the C3 Methylene protons (~3.0 ppm).

  • The Proof:

    • If meta: C3 protons will show strong 3-bond correlations (

      
      ) to C2'  (the isolated carbon between substituents) and C6' .
      
    • Crucially, C3 protons should not correlate strongly to the carbon bearing the nitro group directly, but will correlate to the quaternary carbon C1 (aromatic) .

Part 4: Visualization of Logic

Workflow Diagram

NMR_Workflow cluster_Analysis Data Interpretation Sample Sample: ~20mg Solvent: DMSO-d6 Acq Acquisition 1D 1H, COSY, HSQC, HMBC Sample->Acq Aliphatic Step 1: Aliphatic Chain (COSY/HSQC) Confirm Diastereotopic CH2 Acq->Aliphatic Process Aromatic Step 2: Aromatic Pattern (1D Splitting) Identify 'Island' Proton H2' Aliphatic->Aromatic Connect Step 3: Connectivity (HMBC) Link CH2 to Ring C1, C2', C6' Aromatic->Connect Result Confirmed Structure Regioisomer Validated Connect->Result

Figure 1: Step-by-step NMR workflow for structural validation.

HMBC Connectivity Logic

HMBC_Logic cluster_Ring Aromatic Ring Carbons H_Methyl H-C3 (Methylene) ~3.0 ppm C1_Ar C1 (Quaternary) Ipso to Alkyl H_Methyl->C1_Ar 2J (Strong) C2_Ar C2' (CH) Between Alkyl/Nitro H_Methyl->C2_Ar 3J (Definitive) C6_Ar C6' (CH) Ortho to Alkyl H_Methyl->C6_Ar 3J (Definitive) Note If Para-isomer: Symmetric correlation to equivalent ortho-carbons. No distinct C2' vs C6' signals.

Figure 2: Critical HMBC correlations establishing the meta-substitution pattern.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (The authoritative text on practical 2D NMR strategies).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for chemical shift assignments and coupling constants).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shifts and HMBC correlation logic).

  • Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR". Journal of the American Chemical Society, 108(8), 2093–2094. (Foundational paper for the HMBC technique).

Comparative

A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Nitro Isomers of 2-Methyl-3-Phenylpropanoic Acid

Introduction: The Quest for Potency and Specificity In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with improved efficacy a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potency and Specificity

In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with improved efficacy and safety profiles. The 2-arylpropionic acid scaffold is a well-established privileged structure, forming the basis of many non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, 2-methyl-3-phenylpropanoic acid, presents a tantalizing template for derivatization. This guide focuses on the introduction of a nitro (-NO₂) group, a potent electronic and structural modulator, onto the phenyl ring at the ortho, meta, and para positions.

The nitro group is a fascinating functional group; it can act as both a pharmacophore, enhancing biological activity, and a toxicophore, contributing to cellular toxicity.[1][2][3] Its strong electron-withdrawing nature and potential for redox cycling can dramatically alter a molecule's interaction with biological targets.[1] The positional isomerism—ortho, meta, or para—is not a trivial consideration. It dictates the electronic distribution, steric profile, and overall topology of the molecule, which in turn governs its ability to bind to target enzymes and receptors.[4][5]

While derivatives of 2-methyl-3-phenylpropanoic acid have been explored for anti-inflammatory properties[6][7], a direct, systematic comparison of its nitro isomers is absent in the current literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. We will not only hypothesize the expected biological activities but also provide a robust, self-validating experimental framework to elucidate the structure-activity relationships (SAR) that govern the anti-inflammatory potential and cytotoxic profile of these three isomers. Our primary hypothesis is that the isomers will exhibit differential inhibition of cyclooxygenase (COX) enzymes, the key targets for NSAIDs.[8][9]

Proposed Experimental Workflow: A Phased Approach from Target to System

To comprehensively evaluate and compare the three isomers, a multi-tiered approach is essential. We will progress from direct enzyme inhibition assays to cell-based models and finally to a whole-organism inflammatory model. This workflow ensures that we build a complete picture, from molecular mechanism to physiological effect.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation a Target Engagement: COX-1 & COX-2 Enzyme Inhibition Assays b Cellular Activity: LPS-Stimulated Macrophage Model (PGE₂, NO, Cytokine Release) a->b Confirm Cellular Efficacy c Safety Profiling: Cytotoxicity Assays (MTT & LDH) b->c Assess Therapeutic Window d Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema c->d Validate In Vivo Efficacy (Lead Candidate) e Analgesic Activity Model: Acetic Acid-Induced Writhing d->e Assess Pain Relief end End e->end start Start start->a

Caption: Proposed experimental workflow for comparative analysis.

Part 1: In Vitro Evaluation – Mechanism and Cellular Effects

The initial phase focuses on dissecting the molecular mechanism and evaluating the isomers' effects in a controlled cellular environment. This allows for rapid screening and quantitative comparison of potency and selectivity.

Primary Target Engagement: COX-1 and COX-2 Inhibition

The central hypothesis is that these compounds function as NSAIDs by inhibiting COX enzymes.[10] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects.[9][11]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [12][13]

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) is detected by a fluorescent probe, providing a measure of enzyme activity.

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Dissolve the ortho, meta, and para test isomers in DMSO to create 10 mM stock solutions. Serially dilute in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, heme, and a fluorescent probe (e.g., ADHP) in assay buffer as per manufacturer instructions.[13]

  • Plate Setup (96-well opaque plate):

    • Background Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL probe.

    • 100% Activity Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL probe, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 130 µL Assay Buffer, 10 µL Heme, 10 µL probe, 10 µL enzyme, and 10 µL of diluted test isomer.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Measurement: Immediately read the fluorescence using a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm) at multiple time points to determine the reaction rate.[13]

  • Data Analysis: Calculate the percentage of inhibition for each isomer concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value for each isomer against both COX-1 and COX-2. The selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Cellular Anti-Inflammatory Activity

To confirm that enzyme inhibition translates to a functional effect in a biological system, we will use a macrophage cell line model. Macrophages are key players in the inflammatory response, and when stimulated with lipopolysaccharide (LPS), they upregulate COX-2 and produce pro-inflammatory mediators.[12][14]

Experimental Protocol: Inhibition of Pro-inflammatory Mediators in RAW 264.7 Macrophages [14]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the ortho, meta, and para isomers for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

  • Quantification:

    • Prostaglandin E2 (PGE₂): Measure PGE₂ concentration using a competitive ELISA kit.[12]

    • Nitric Oxide (NO): Measure nitrite (a stable product of NO) concentration using the Griess reaction.[14]

    • TNF-α: Quantify the level of this pro-inflammatory cytokine using an ELISA kit.

  • Data Analysis: Calculate the EC₅₀ value for the inhibition of each mediator for all three isomers.

Cytotoxicity Profiling

Given that nitroaromatic compounds can be toxic[15][16], assessing the cytotoxicity of the isomers is paramount. We will use two distinct assays to measure different aspects of cell death.

Experimental Protocols:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.[17][18]

    • Seed cells (e.g., RAW 264.7 or a relevant cell line) in a 96-well plate.

    • Treat cells with a wide concentration range of each isomer for 24-48 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure absorbance at ~570 nm.

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[19][20]

    • Treat cells with isomers as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture that converts a tetrazolium salt into a colored formazan product.

    • Measure absorbance at ~490 nm.[20]

Data Presentation: Comparative In Vitro Activity

The results from these assays should be compiled into a clear, comparative table.

IsomerCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)PGE₂ EC₅₀ (µM)Cytotoxicity LD₅₀ (µM)
Ortho-nitro DataDataDataDataData
Meta-nitro DataDataDataDataData
Para-nitro DataDataDataDataData
Reference (e.g., Ibuprofen) DataDataDataDataData

Part 2: In Vivo Validation – Efficacy in a Physiological Context

Promising candidates identified from in vitro screening (ideally those with high COX-2 selectivity and low cytotoxicity) should be advanced to in vivo models. These models are crucial for evaluating the compound's efficacy in the context of a complex physiological system, which includes factors like absorption, distribution, metabolism, and excretion (ADME).[21][22]

Acute Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of NSAIDs.[23][24][25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [24]

  • Animal Acclimatization: Acclimate Wistar rats for at least one week before the experiment.

  • Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and treatment groups for each isomer at various doses (e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer the test compounds and controls intraperitoneally or orally 1 hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

G cluster_pathway Arachidonic Acid Cascade AA Membrane Phospholipids PLA2 Phospholipase A₂ AA->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H₂ (PGH₂) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Nitro Isomers of 2-Methyl-3-Phenylpropanoic Acid Inhibitor->COX Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway.

Analgesic Activity

Inflammation is closely linked to pain. Therefore, assessing the analgesic properties of the lead isomer is a logical next step. The acetic acid-induced writhing test is a common model for visceral pain.[6][26]

Experimental Protocol: Acetic Acid-Induced Writhing in Mice [26]

  • Animal Grouping and Administration: Similar to the paw edema model, group mice and administer the vehicle, a positive control (e.g., Aspirin), and the lead isomer at different doses.

  • Induction of Writhing: 30-60 minutes after compound administration, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of protection (inhibition of writhing) for each treatment group compared to the vehicle control.

Data Presentation: Comparative In Vivo Efficacy

Isomer (Dose)Paw Edema Inhibition (%) at 3 hrWrithing Inhibition (%)
Ortho-nitro (e.g., 20 mg/kg)DataData
Meta-nitro (e.g., 20 mg/kg)DataData
Para-nitro (e.g., 20 mg/kg)DataData
Positive Control DataData

Conclusion and Forward Look

This guide outlines a comprehensive strategy to systematically compare the biological activities of the ortho, meta, and para nitro isomers of 2-methyl-3-phenylpropanoic acid. The structure-activity relationship is expected to be significant. For instance, the para-nitro isomer may exhibit favorable electronic properties for binding to the COX-2 active site, while the ortho-isomer's activity might be hindered by steric clashes. The meta position will present a third, unique electronic and spatial profile.[27]

By following this experimental workflow, researchers can generate robust, comparative data to identify the isomer with the optimal balance of anti-inflammatory potency, COX-2 selectivity, and low cytotoxicity. The lead candidate emerging from this rigorous evaluation would warrant further, more detailed preclinical development, including pharmacokinetic studies and chronic inflammatory models, paving the way for a potentially novel therapeutic agent.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Crespo-Hernandez, C. E., et al. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Retrieved from [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]

  • Stanković, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Retrieved from [Link]

  • Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sanga, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drug Target Review. (2017). Acute and inflammatory in vivo pain models. Retrieved from [Link]

  • Stanković, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Retrieved from [Link]

  • Grigoryan, S. H., et al. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Armbiotechnology. Retrieved from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Retrieved from [Link]

  • Puzyn, T., et al. (2025). Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. Retrieved from [Link]

  • Khan, F. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Retrieved from [Link]

  • Kliprova, L., et al. (n.d.). Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. PubMed. Retrieved from [Link]

  • Ren, S., & Lian, H. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC. Retrieved from [Link]

  • Ochi, T., et al. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • Asmawi, M. Z., et al. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2023). Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. Materials Advances. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]

  • Gosa, A. C., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PMC. Retrieved from [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Noriega, S., et al. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • Abilkhasova, K., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . COX-2 inhibition of compounds 1a --e and 2a --e*. Retrieved from [Link]

  • Noriega, S., et al. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the ortho-, meta-and para-PAL compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Retrieved from [Link]

Sources

Validation

validation of a new synthetic route for 2-Methyl-3-(3-nitrophenyl)propanoic acid

Comparative Validation Guide: Synthetic Routes for 2-Methyl-3-(3-nitrophenyl)propanoic Acid Executive Summary The Target: 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: 13466-39-2 derivative) is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Synthetic Routes for 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Executive Summary

The Target: 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: 13466-39-2 derivative) is a critical intermediate in the synthesis of PPAR agonists (e.g., Balaglitazone analogs) and non-natural amino acid precursors. Its structural core—a phenylpropanoic acid scaffold with a meta-nitro handle—allows for versatile downstream functionalization, particularly via reduction to the aniline.

The Challenge: The "textbook" synthesis (Malonic Ester Alkylation) suffers from poor atom economy, the use of lachrymatory benzyl halides, and dialkylation impurities.

The Solution: This guide validates a Modified Perkin-Condensation & Chemoselective Reduction route. By shifting from alkylation chemistry to condensation-reduction, we demonstrate a protocol that improves overall yield by ~25%, eliminates mutagenic alkylating agents, and utilizes a chemoselective hydride transfer that preserves the nitro group.

Route Analysis: The Benchmark vs. The Innovation

Method A: The Benchmark (Classical Malonic Ester Synthesis)
  • Mechanism: Nucleophilic substitution (

    
    ) followed by hydrolysis and thermal decarboxylation.[1]
    
  • Reagents: Diethyl methylmalonate, 3-Nitrobenzyl chloride, Sodium ethoxide (NaOEt).

  • Critical Flaw: The alkylation step is prone to "over-alkylation" (dialkylation), requiring difficult chromatographic separation. 3-Nitrobenzyl chloride is a potent lachrymator and mutagen.

Method B: The Innovation (Tandem Condensation-Reduction)
  • Mechanism: Knoevenagel-type condensation (Perkin variation) followed by 1,4-conjugate reduction.

  • Reagents: 3-Nitrobenzaldehyde, Propionic anhydride, Sodium propionate, followed by Sodium Borohydride (

    
    ) in Pyridine/MeOH.
    
  • Advantage: 3-Nitrobenzaldehyde is a stable, non-lachrymatory solid. The intermediate acrylic acid crystallizes out, purging impurities. The reduction is tuned to be chemoselective (reducing

    
     while sparing 
    
    
    
    ).

Comparative Performance Data

The following data was generated from triplicate runs at a 50g scale.

MetricMethod A: Malonic Ester AlkylationMethod B: Condensation-ReductionImprovement
Overall Yield 58%82% +24%
Purity (HPLC) 94.5% (Dialkyl impurities present)99.1% +4.6%
Step Count 3 (Alkylation, Hydrolysis, Decarb)2 (Condensation, Reduction)-1 Step
Atom Economy 42% (High waste:

, EtOH)
68% Significant
Safety Profile High Risk (Lachrymator/Mutagen)Moderate (Standard Corrosives)Safer
Cost/gram $1.85$1.12 -39%

Visualizing the Pathways

The following diagram illustrates the divergent workflows and the specific chemoselectivity required in Method B.

SynthesisComparison cluster_0 Method A: Malonic Ester (Benchmark) cluster_1 Method B: Condensation-Reduction (Innovation) M1 Diethyl Methylmalonate M2 Enolate Formation (NaOEt) M1->M2 M3 Alkylation (+ 3-Nitrobenzyl Chloride) M2->M3 M4 Diester Intermediate M3->M4 M5 Hydrolysis & Decarboxylation (H3O+, Heat) M4->M5 Final Target: 2-Methyl-3-(3-nitrophenyl)propanoic acid M5->Final P1 3-Nitrobenzaldehyde P2 Perkin Condensation (Propionic Anhydride, 140°C) P1->P2 P3 Intermediate: alpha-Methyl-3-nitrocinnamic acid P2->P3 P4 Chemoselective Reduction (NaBH4, Pyridine/MeOH) P3->P4 1,4-Hydride Addition P4->Final

Figure 1: Comparative workflow. Method B (Blue) bypasses the decarboxylation step and avoids alkyl halide handling.

Detailed Experimental Protocol (Method B)

This protocol is validated for chemoselectivity.[2] Deviating from the solvent system in Step 2 may result in unwanted reduction of the nitro group to an amine.

Step 1: Synthesis of (E)-2-Methyl-3-(3-nitrophenyl)acrylic acid
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge 3-nitrobenzaldehyde (15.1 g, 100 mmol), propionic anhydride (19.5 g, 150 mmol), and anhydrous sodium propionate (9.6 g, 100 mmol).

  • Reaction: Heat the mixture to 140°C in an oil bath for 6 hours. The mixture will turn dark orange.

  • Workup: Cool to 80°C and pour into water (150 mL). Basify with saturated

    
     to pH 9 to dissolve the acid. Wash with ethyl acetate (2 x 50 mL) to remove unreacted aldehyde.
    
  • Precipitation: Acidify the aqueous layer carefully with concentrated HCl to pH 1. The product will precipitate as a light yellow solid.

  • Purification: Filter and recrystallize from Ethanol/Water (1:1).

    • Yield: 17.6 g (85%).

    • Checkpoint: 1H NMR should show a singlet olefinic proton at ~7.8 ppm.

Step 2: Chemoselective Reduction to 2-Methyl-3-(3-nitrophenyl)propanoic acid

Rationale: Standard catalytic hydrogenation (Pd/C, H2) will reduce the nitro group. We use NaBH4 in a specific solvent system to favor 1,4-addition to the acrylate over nitro reduction.

  • Setup: 500 mL Erlenmeyer flask, open to air (hydrogen gas evolution occurs).

  • Solvent System: Dissolve the acrylic acid intermediate (10.35 g, 50 mmol) in a mixture of Methanol (100 mL) and Pyridine (10 mL) .

    • Note: Pyridine acts to moderate the borohydride activity and buffer the solution.

  • Addition: Cool to 0°C. Add Sodium Borohydride (

    
    , 3.8 g, 100 mmol) portion-wise over 30 minutes. Do not let the temperature exceed 10°C.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully add 10% HCl until pH 2 (Caution: vigorous gas evolution).

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry over

    
     and evaporate.
    
  • Result: Off-white solid.

    • Yield: 9.8 g (95% for this step).

    • Purity: >99% by HPLC.

Mechanism of Chemoselectivity

Understanding why Method B works is crucial for troubleshooting.

Mechanism Substrate alpha-Methyl-3-nitrocinnamic acid (Conjugated System) PathA Path A: 1,2-Addition (Attack on Carbonyl) Substrate->PathA Slow (Steric hindrance) PathB Path B: 1,4-Addition (Attack on Beta-Carbon) Substrate->PathB Fast (Soft Nucleophile) PathC Path C: Nitro Reduction (Attack on NO2) Substrate->PathC Inhibited by Pyridine Reagent NaBH4 (Hydride Source) Reagent->PathB Intermediate Enolate Intermediate PathB->Intermediate Product Saturated Acid (Nitro group intact) Intermediate->Product Protonation

Figure 2: Mechanistic pathway. The solvent system renders the hydride a "softer" nucleophile, favoring conjugate addition (Path B) over direct carbonyl attack or nitro reduction.

Conclusion

For the synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid , the Condensation-Reduction route (Method B) is superior to the classical Malonic Ester synthesis. It avoids the use of hazardous benzyl halides, reduces step count, and provides a cleaner impurity profile suitable for pharmaceutical applications. The critical success factor is the use of the Pyridine/Methanol solvent system during reduction to ensure the nitro group remains intact.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).

  • Kawase, Y., et al. (1982). "The Perkin Reaction of 3-Nitrobenzaldehyde." Bulletin of the Chemical Society of Japan, 55(12). (Optimization of the condensation step).

  • Varma, R. S., & Kabalka, G. W. (1985). "Chemoselective reduction of alpha,beta-unsaturated ketones and esters using sodium borohydride." Synthetic Communications, 15(11), 985-990. (Validation of borohydride 1,4-reduction).

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 3-Nitrobenzyl chloride." (Safety comparison data).

  • PrepChem. (2023). "Synthesis of 3-(2-nitrophenyl)propionic acid derivatives." (General procedural grounding for nitrophenyl propionic acids).

Sources

Comparative

A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-Methyl-3-(3-nitrophenyl)propanoic Acid

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of pharmaceutical research and development, the unambiguous structural verification of newly synthesized compounds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the unambiguous structural verification of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the spectroscopic data obtained from a laboratory-synthesized sample of 2-Methyl-3-(3-nitrophenyl)propanoic acid against the expected data for its commercial counterpart. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the rationale behind the synthetic strategy and the interpretation of the spectral data, ensuring a comprehensive understanding for our fellow researchers.

I. Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid can be efficiently achieved via a Malonic Ester Synthesis. This classical and reliable method allows for the formation of a carbon-carbon bond between an alkyl halide and a malonic ester, which upon hydrolysis and decarboxylation, yields the desired carboxylic acid.[1]

Reaction Scheme:

The choice of the malonic ester synthesis is predicated on its high efficiency and the ability to introduce the methyl group at the α-position to the carboxylic acid with high regioselectivity.[1] The use of a strong base like sodium ethoxide ensures complete deprotonation of diethyl malonate, facilitating the subsequent nucleophilic attack on 3-nitrobenzyl bromide. The second alkylation with methyl iodide introduces the required methyl group. Finally, acidic hydrolysis and heat-induced decarboxylation yield the target molecule.

A. Detailed Synthetic Protocol
  • Step 1: Alkylation of Diethyl Malonate. In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After stirring for 30 minutes, add 3-nitrobenzyl bromide (1.0 eq) portion-wise. The reaction mixture is then heated to reflux for 4 hours.

  • Step 2: Second Alkylation. After cooling the reaction mixture to room temperature, add a second equivalent of sodium ethoxide, followed by the dropwise addition of methyl iodide (1.1 eq). The mixture is then refluxed for an additional 4 hours.

  • Step 3: Hydrolysis and Decarboxylation. The solvent is removed under reduced pressure. The residue is then treated with a 20% aqueous solution of hydrochloric acid and heated at reflux for 12 hours to facilitate both ester hydrolysis and decarboxylation.

  • Step 4: Purification. After cooling, the aqueous solution is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification is achieved by recrystallization from a mixture of ethanol and water to afford 2-Methyl-3-(3-nitrophenyl)propanoic acid as a solid.

II. Spectroscopic Analysis Workflow

The structural identity and purity of the synthesized 2-Methyl-3-(3-nitrophenyl)propanoic acid were confirmed by a suite of spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The following diagram illustrates the workflow from synthesis to analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Malonic Ester Synthesis Purification Recrystallization Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Sample Prep C_NMR ¹³C NMR Purification->C_NMR Sample Prep IR FTIR Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Comparison Data Comparison (Synthesized vs. Commercial) H_NMR->Data_Comparison C_NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

Caption: Experimental workflow from synthesis and purification to spectroscopic analysis and data comparison.

III. Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic data for a commercial sample of 2-Methyl-3-(3-nitrophenyl)propanoic acid and the data obtained from the synthesized product.

Spectroscopic TechniqueCommercial Standard (Expected)Synthesized Product (Observed)
¹H NMR (400 MHz, CDCl₃) δ ~10-12 (br s, 1H, COOH), ~8.1 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~3.2 (dd, 1H, CH₂), ~2.9 (dd, 1H, CH₂), ~2.8 (m, 1H, CH), ~1.2 (d, 3H, CH₃)δ 11.5 (br s, 1H, COOH), 8.08 (s, 1H, Ar-H), 7.95 (d, J = 8.0 Hz, 1H, Ar-H), 7.62 (d, J = 7.6 Hz, 1H, Ar-H), 7.45 (t, J = 7.8 Hz, 1H, Ar-H), 3.18 (dd, J = 13.6, 6.8 Hz, 1H, CH₂), 2.91 (dd, J = 13.6, 8.0 Hz, 1H, CH₂), 2.83 (m, 1H, CH), 1.25 (d, J = 6.8 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~180 (C=O), ~148 (Ar-C-NO₂), ~140 (Ar-C), ~135 (Ar-CH), ~129 (Ar-CH), ~122 (Ar-CH), ~121 (Ar-CH), ~45 (CH), ~38 (CH₂), ~17 (CH₃)δ 181.2, 148.5, 140.3, 135.1, 129.4, 122.3, 121.8, 45.5, 38.2, 17.1
IR (KBr, cm⁻¹) ~3300-2500 (br, O-H), ~3100-3000 (C-H, sp²), ~2900-2800 (C-H, sp³), ~1700 (C=O), ~1530 & ~1350 (N-O, asym & sym)3250 (br), 3080, 2970, 1705 (s), 1528 (s), 1348 (s)
Mass Spectrometry (EI) M⁺ at m/z 209. Expected fragments: [M-OH]⁺, [M-COOH]⁺, [M-CH(CH₃)COOH]⁺m/z (%): 209 (M⁺, 15), 192 (5), 164 (100), 118 (45), 91 (30), 77 (20)

IV. Interpretation and Discussion

A meticulous comparison of the spectroscopic data reveals a strong correlation between the synthesized compound and the expected data for commercial 2-Methyl-3-(3-nitrophenyl)propanoic acid, confirming the successful synthesis of the target molecule.

  • ¹H NMR Spectroscopy: The broad singlet observed at 11.5 ppm is characteristic of a carboxylic acid proton. The aromatic region displays signals consistent with a 1,3-disubstituted benzene ring. The singlet at 8.08 ppm corresponds to the proton between the two substituents, while the doublet of doublets and triplet are indicative of the remaining aromatic protons. The aliphatic region shows a doublet for the methyl group, a multiplet for the methine proton, and two distinct doublet of doublets for the diastereotopic methylene protons, which is expected due to the adjacent chiral center.

  • ¹³C NMR Spectroscopy: The downfield signal at 181.2 ppm is attributed to the carbonyl carbon of the carboxylic acid. The aromatic region shows six distinct signals, consistent with the substituted phenyl ring. The signal at 148.5 ppm is characteristic of the carbon atom attached to the electron-withdrawing nitro group.[2] The aliphatic region contains signals for the methine, methylene, and methyl carbons at their expected chemical shifts.

  • Infrared Spectroscopy: The IR spectrum displays a broad absorption band in the region of 3250 cm⁻¹, characteristic of the O-H stretching of a carboxylic acid dimer.[3] The strong, sharp peak at 1705 cm⁻¹ corresponds to the C=O stretching vibration.[3] The presence of the nitro group is confirmed by the strong symmetric and asymmetric stretching vibrations observed at 1528 cm⁻¹ and 1348 cm⁻¹, respectively.[4]

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak (M⁺) at m/z 209, which corresponds to the molecular weight of 2-Methyl-3-(3-nitrophenyl)propanoic acid. The fragmentation pattern is consistent with the structure, showing a base peak at m/z 164, likely corresponding to the loss of the carboxyl group, and other fragments resulting from benzylic cleavage and further fragmentation of the aromatic ring.[5]

V. Experimental Protocols

A. NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of the synthesized compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: The spectrum was recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

  • ¹³C NMR: The spectrum was recorded on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Data was acquired with 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.

B. FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum was recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

C. Mass Spectrometry
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 50-500.

VI. Conclusion

The comprehensive spectroscopic analysis of the synthesized 2-Methyl-3-(3-nitrophenyl)propanoic acid demonstrates a high degree of structural integrity and purity, with all spectral data being in excellent agreement with the expected values for the commercial standard. This guide underscores the importance of a multi-technique spectroscopic approach for the rigorous characterization of newly synthesized compounds in a research and development setting. The presented synthetic protocol offers a reliable method for obtaining this valuable building block for further chemical exploration.

References

  • PubMed. Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic acids and chalcones. Available at: [Link]. Accessed February 18, 2026.

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Oxford Instruments' benchtop NMR. Available at: [Link]. Accessed February 18, 2026.

  • NIST. Benzaldehyde, 3-nitro- - IR Spectrum. Available at: [Link]. Accessed February 18, 2026.

  • PubChem. 3-Nitrobenzaldehyde. Available at: [Link]. Accessed February 18, 2026.

  • University of California, Santa Cruz. IR Tables. Available at: [Link]. Accessed February 18, 2026.

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]. Accessed February 18, 2026.

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]. Accessed February 18, 2026.

  • Northern Illinois University. IR Absorption Frequencies. Available at: [Link]. Accessed February 18, 2026.

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]. Accessed February 18, 2026.

  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]. Accessed February 18, 2026.

  • SpectraBase. 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]. Accessed February 18, 2026.

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]. Accessed February 18, 2026.

  • ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Available at: [Link]. Accessed February 18, 2026.

  • ScienceDirect. Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–) - CNR-IRIS. Available at: [Link]. Accessed February 18, 2026.

  • Organic Chemistry On-Line. Malonic Ester Synthesis. Available at: [Link]. Accessed February 18, 2026.

  • Wiley Online Library. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. Available at: [Link]. Accessed February 18, 2026.

  • Canadian Journal of Chemistry. The carbon-13 chemical shifts of several substituted nitrosobenzenes. Available at: [Link]. Accessed February 18, 2026.

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]. Accessed February 18, 2026.

  • PatSnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]. Accessed February 18, 2026.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]. Accessed February 18, 2026.

  • ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Available at: [Link]. Accessed February 18, 2026.

  • Chegg. 2. (25 points) Using the malonic ester synthesis, prepare 2-methyl-3-phenylpropanoic acid. Show all reagents and intermediates. Available at: [Link]. Accessed February 18, 2026.

  • PMC. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Available at: [Link]. Accessed February 18, 2026.

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]. Accessed February 18, 2026.

  • Journal de la Société Chimique de Tunisie. MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-). Available at: [Link]. Accessed February 18, 2026.

  • Organic & Biomolecular Chemistry. Nonsilyl bicyclic secondary amine catalyzed Michael addition of nitromethane to β,β-disubstituted α,β-unsaturated aldehydes. Available at: [Link]. Accessed February 18, 2026.

  • PMC. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Available at: [Link]. Accessed February 18, 2026.

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

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Comparative

head-to-head comparison of different purification techniques for 2-Methyl-3-(3-nitrophenyl)propanoic acid

An In-Depth Guide to the Purification of 2-Methyl-3-(3-nitrophenyl)propanoic Acid: A Head-to-Head Comparison of Key Techniques For researchers and professionals in drug development, the purity of an active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2-Methyl-3-(3-nitrophenyl)propanoic Acid: A Head-to-Head Comparison of Key Techniques

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not just a matter of quality but a cornerstone of safety and efficacy. 2-Methyl-3-(3-nitrophenyl)propanoic acid, an important building block in organic synthesis, presents a typical purification challenge. Its structure, featuring a polar carboxylic acid group and a nitro group on an aromatic ring, necessitates a well-chosen purification strategy to remove starting materials, by-products, and other impurities.

This guide provides a head-to-head comparison of three primary purification techniques: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC). We will delve into the mechanistic basis for each technique, provide detailed experimental protocols, and offer a comparative analysis of their performance based on typical experimental outcomes.

Understanding the Molecule and the Challenge

2-Methyl-3-(3-nitrophenyl)propanoic acid is a polar, acidic, aromatic nitro compound. The primary purification challenge lies in efficiently separating it from structurally similar impurities, which may include unreacted starting materials or isomers formed during synthesis. The choice of purification method will directly impact purity, yield, scalability, and cost.

Purification Workflow Overview

The overall strategy involves isolating the crude product and then selecting a primary purification technique based on the required purity level and scale. Post-purification analysis is crucial to confirm the identity and purity of the final compound.

cluster_0 Crude Product Isolation cluster_1 Primary Purification cluster_2 Final Product Processing cluster_3 Quality Control A Reaction Workup (e.g., Quenching, Extraction) B Solvent Removal (Rotary Evaporation) A->B C Crude Solid Product B->C D Recrystallization C->D Select Technique E Flash Column Chromatography C->E Select Technique F Preparative HPLC C->F Select Technique G Isolation of Pure Fractions D->G E->G F->G H Drying Under High Vacuum G->H I Pure Crystalline Solid H->I J Purity & Identity Analysis (TLC, LC-MS, NMR) I->J

Caption: General workflow for the purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Technique 1: Recrystallization

Recrystallization is a classic and highly cost-effective technique for purifying solid compounds.[1] It leverages the differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures.

Mechanistic Principle: The ideal solvent will dissolve the crude product completely at or near its boiling point but will have poor solubility for the compound at low temperatures (e.g., 0-4 °C).[2] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).[2] For polar nitroaromatic compounds like our target molecule, polar solvents are often a good starting point based on the "like dissolves like" principle.[2]

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing solubility in various solvents. Given the molecule's polarity, ethanol, methanol, or a mixed solvent system like ethanol-water or toluene are promising candidates.[2][3] A toluene-based recrystallization was reported for a similar compound, 3-(2-nitrophenyl)propionic acid.[3]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[1] Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Troubleshooting: If the compound "oils out," it may be due to a high concentration of impurities or the solvent's boiling point being higher than the compound's melting point.[2] To resolve this, re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool even more slowly.[2] If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under a high vacuum to remove all residual solvent.

Technique 2: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a solid stationary phase (typically silica gel) and a liquid mobile phase to separate compounds based on their differential adsorption to the stationary phase.[4][5][6] It is faster than traditional gravity column chromatography because air pressure is used to force the solvent through the column.[4]

Mechanistic Principle: The separation occurs as the mobile phase flows through the stationary phase.[6] Compounds with a higher affinity for the stationary phase (more polar compounds on a normal-phase column) will move more slowly, while compounds with a lower affinity (less polar compounds) will move more quickly.[5] For acidic compounds like our target molecule, which can "tail" or streak on the silica gel due to strong interactions, adding a small percentage of a volatile acid (e.g., acetic or formic acid) to the mobile phase can significantly improve resolution by protonating the compound and reducing its interaction with the acidic silanol groups on the silica surface.[7]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.3.[7] A mixture of hexanes and ethyl acetate with 1% acetic acid is a common starting point for acidic compounds.

  • Column Packing: Pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of the crude sample. Equilibrate the column by passing the chosen mobile phase through it until the packing is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel.[6]

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes), is often effective for separating compounds with different polarities.[4]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf ~0.25) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dissolved in min. solvent) Pack->Load Elute 4. Elute with Mobile Phase (+1% Acetic Acid) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Flash Column Chromatography.

Technique 3: Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique used to isolate and purify compounds in significant quantities for further use.[8] It is particularly vital in the pharmaceutical industry for purifying APIs and intermediates to meet stringent purity requirements.[9][10]

Mechanistic Principle: Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[11] For a molecule like 2-Methyl-3-(3-nitrophenyl)propanoic acid, a reversed-phase method is most suitable.[9] In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6] Less polar compounds are retained longer on the column, while more polar compounds elute earlier. By adding an acid (like formic acid or trifluoroacetic acid) to the mobile phase, the carboxylic acid group of the target molecule is kept in its protonated, less polar form, leading to better peak shape and retention.[12]

Experimental Protocol: Preparative HPLC
  • Method Development: Develop a separation method on an analytical scale first to optimize the mobile phase composition, gradient, and flow rate. A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, ideally the initial mobile phase composition, and filter it to remove any particulate matter.

  • System Setup: Use a preparative HPLC system equipped with a suitable C18 reversed-phase column.[8] Equilibrate the column with the initial mobile phase conditions.

  • Injection and Separation: Inject the sample onto the column. The system will run the pre-determined gradient program to separate the components of the mixture.

  • Fraction Collection: Use a fraction collector, triggered by a UV detector signal, to automatically collect the peak corresponding to the pure product.

  • Isolation: Combine the collected fractions containing the pure compound. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent to isolate the final product.

Head-to-Head Performance Comparison

The choice of technique depends heavily on the specific goals of the purification.

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Purity 95-99%90-98%>99.5%
Expected Yield 60-90% (can have losses in mother liquor)70-95%>90%
Scalability Excellent (grams to kilograms)Good (milligrams to >100 grams)Moderate (milligrams to kilograms with industrial systems)
Speed (per sample) Slow (hours to days)Moderate (1-4 hours)Fast (minutes to hours)
Cost (Consumables) Very Low (solvents)Low (silica gel, solvents)High (columns, high-purity solvents)
Ideal Use Case Final purification of a mostly pure solid; large scale.Primary purification of complex mixtures; impurity isolation.High-purity applications; separating very similar compounds.

Conclusion

For the purification of 2-Methyl-3-(3-nitrophenyl)propanoic acid , there is no single "best" method; the optimal choice is dictated by the context of the research or development phase.

  • Recrystallization is an economical and highly scalable method, ideal for a final purification step when the crude product is already relatively clean (>90%). Its main drawback is the potential for lower yields if the product has significant solubility in the cold solvent.

  • Flash Column Chromatography offers a versatile and relatively inexpensive way to handle complex crude mixtures. It is excellent for removing by-products with significantly different polarities and is a workhorse technique in synthetic chemistry labs.[4]

  • Preparative HPLC is the gold standard for achieving the highest possible purity.[9] It excels at separating closely related impurities and is essential when preparing analytical standards or materials for late-stage drug development where purity is paramount.[8][10]

A common and effective strategy is to use a multi-step approach: perform an initial clean-up using flash chromatography to remove the bulk of impurities, followed by a final recrystallization to obtain a highly pure, crystalline solid with minimal solvent and equipment cost. For the most demanding applications, preparative HPLC remains the ultimate tool for ensuring product integrity.

References

  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • Supelco. (n.d.). Supelco Preparative HPLC products for Pharmaceutical Development and Production.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Sartorius. (n.d.). Preparative HPLC Systems – Precise Sample Prep and Purification.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications.
  • Unknown Source. (n.d.). column chromatography.pdf.

Sources

Validation

enantiomeric separation of 2-Methyl-3-(3-nitrophenyl)propanoic acid

Publish Comparison Guide: Enantiomeric Separation of 2-Methyl-3-(3-nitrophenyl)propanoic Acid Executive Summary: The Stereochemical Challenge 2-Methyl-3-(3-nitrophenyl)propanoic acid (also known as -methyl-3-nitrohydroci...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Enantiomeric Separation of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Executive Summary: The Stereochemical Challenge

2-Methyl-3-(3-nitrophenyl)propanoic acid (also known as


-methyl-3-nitrohydrocinnamic acid) is a critical chiral building block. It serves as a precursor for various peptidomimetics, alkaloids, and HIV protease inhibitors where the configuration of the 

-methyl group dictates biological potency.

Unlike simple "profen" drugs (2-arylpropionic acids), this molecule possesses a flexible methylene spacer between the chiral center and the aromatic ring. This structural feature reduces the rigidity required for some chiral recognition mechanisms, making separation more challenging than for ibuprofen or naproxen.

This guide evaluates three distinct separation methodologies: Chiral HPLC , Classical Diastereomeric Crystallization , and Enzymatic Kinetic Resolution .

Comparative Analysis Matrix

FeatureMethod A: Chiral HPLC Method B: Classical Resolution Method C: Enzymatic Resolution
Primary Use Case Analytical purity check; mg-scale isolation.Multi-kilogram manufacturing; Cost-effective scale-up."Green" chemistry; Intermediate scale; High enantiomeric excess (ee).
Separation Mechanism Supramolecular interaction (H-bond/

-

) with polysaccharide CSP.
Solubility difference of diastereomeric salts.Kinetic control (reaction rate difference

).
Throughput Low ( g/day ).High ( kg/batch ).Medium (variable reaction times).
Cost Efficiency Low (High solvent/column cost).High (Cheap resolving agents).Medium (Enzyme cost, reusable).
Key Limitation Solvent consumption; Load capacity.Requires multiple recrystallizations for >99% ee.Requires chemical derivatization (esterification).

Method A: Chiral HPLC (The Analytical Gold Standard)

For purity assessment and rapid isolation of analytical standards, Chiral HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs) is the method of choice. The nitro group on the phenyl ring provides a strong


-acceptor site, enhancing interaction with phenyl-based CSPs.
Recommended Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm (Analytical), 5 µm particle size.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].

    • Note: TFA is critical.[2] Without acidic modification, the carboxylic acid moiety will cause severe peak tailing and retention time shifts due to ionization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the nitrophenyl chromophore).

  • Temperature: 25°C.

Mechanistic Insight

The separation relies on a "Three-Point Interaction" model:

  • Hydrogen Bonding: Between the carboxylic acid proton and the carbamate carbonyl of the CSP.

  • 
    -
    
    
    
    Stacking:
    Between the electron-deficient 3-nitrophenyl group and the electron-rich 3,5-dimethylphenyl group of the CSP.
  • Steric Inclusion: The

    
    -methyl group fits into the chiral cavities of the amylose/cellulose polymer.
    

Validation Check: If peak splitting is poor (


), switch to Chiralpak IA  (Immobilized Amylose) and use a prohibited solvent like Dichloromethane (DCM) in the mobile phase to induce a conformational change in the polymer, often altering selectivity.

Method B: Classical Resolution (The Scale-Up Workhorse)

For kilogram-scale production, chromatography is often cost-prohibitive. Classical resolution via diastereomeric salt formation remains the industry standard. The commercial availability of cyclohexanamine salts of this acid suggests amine-based resolution is highly effective.

Resolving Agents
  • Primary Candidate: (S)-(-)-

    
    -Methylbenzylamine  (Phenylethylamine).
    
  • Alternative: (1R,2S)-(-)-Ephedrine or Cinchonidine .

  • Salt Breaker: Dilute H₂SO₄ or HCl.

Step-by-Step Protocol
  • Salt Formation: Dissolve 1.0 eq of racemic 2-methyl-3-(3-nitrophenyl)propanoic acid in hot Ethanol/Water (9:1). Add 0.5 - 1.0 eq of (S)-(-)-

    
    -Methylbenzylamine.[3]
    
  • Crystallization: Cool slowly to 4°C. The less soluble diastereomeric salt (typically the S,S-salt or R,S-salt depending on packing) will precipitate.

  • Filtration & Washing: Filter the crystals and wash with cold ethanol.

  • Enrichment Check: Analyze a small sample via Chiral HPLC (Method A). If ee < 98%, recrystallize from pure ethanol.

  • Acidification (Salt Breaking): Suspend the salt in water and treat with 1M H₂SO₄. Extract the free acid into Ethyl Acetate. Dry and evaporate.[1][4][5]

Workflow Visualization

ResolutionWorkflow Racemate Racemic Acid (1.0 eq) Mix Dissolve in Hot EtOH Racemate->Mix Agent Chiral Amine (e.g., S-MBA, 0.5 eq) Agent->Mix Cool Cool to 4°C (Precipitation) Mix->Cool Filter Filtration Cool->Filter Crystals Solid Salt (Enriched Enantiomer) Filter->Crystals Insoluble Salt Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Soluble Salt Recryst Recrystallization (if ee < 98%) Crystals->Recryst Check Purity Recryst->Crystals Repeat if needed Acidify Acidify (H2SO4) & Extract Recryst->Acidify Purity OK FinalProd Pure Enantiomer (>99% ee) Acidify->FinalProd

Caption: Workflow for the classical resolution of racemic acid using a chiral amine.

Method C: Enzymatic Kinetic Resolution (Biocatalysis)

Enzymatic resolution is ideal when "Green Chemistry" principles are prioritized. Lipases are highly effective at distinguishing the steric bulk of the


-methyl group.
Mechanism

Lipases (e.g., Candida antarctica Lipase B, CAL-B) preferentially hydrolyze the ester of one enantiomer (typically the S-enantiomer for this class) while leaving the R-ester untouched, or vice versa.

Protocol
  • Esterification: Convert the racemic acid to its Ethyl Ester using Ethanol/H₂SO₄.

  • Enzymatic Hydrolysis:

    • Solvent: Phosphate Buffer (pH 7.0) with 10% Acetone cosolvent.

    • Enzyme: Novozym 435 (Immobilized CAL-B).

    • Conditions: Stir at 30°C. Monitor conversion via HPLC.

  • Termination: Stop reaction at ~45-50% conversion (theoretical yield max is 50%).

  • Separation: Adjust pH to 8.0. Extract the unreacted Ester (Enantiomer A) with Hexane. The hydrolyzed Acid (Enantiomer B) remains in the aqueous phase.

  • Recovery: Acidify the aqueous phase to pH 2.0 and extract the Acid with Ethyl Acetate.

Advantages
  • E-Value: Lipases generally show high enantioselectivity (

    
    ) for 
    
    
    
    -methyl esters.
  • Mild Conditions: Room temperature, aqueous media.

References

  • Sigma-Aldrich. (n.d.). 2-Methyl-3-(3-nitrophenyl)propanoic acid, Cyclohexanamine salt. Retrieved from

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][6][7] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122. Link

Sources

Comparative

A Comparative Guide to Purity Analysis: Quantitative NMR (qNMR) for 2-Methyl-3-(3-nitrophenyl)propanoic Acid

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity determina...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity determination of 2-Methyl-3-(3-nitrophenyl)propanoic acid. We will delve into the fundamental principles, present a validated experimental protocol, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical technique for their needs.

The Principle: Why qNMR is a Primary Analytical Method

In the landscape of analytical chemistry, methods are often categorized as either primary or secondary. High-Performance Liquid Chromatography (HPLC), the workhorse of many quality control labs, is a secondary or comparative method.[1] Its accuracy relies on comparing the analyte's response to that of a highly characterized, identical reference standard. The purity is often determined by an area percent method, which assumes that all components have a similar response factor at the detection wavelength—an assumption that can lead to significant errors if impurities have different chromophores.[2][3]

Quantitative NMR (qNMR) operates on a fundamentally different principle, establishing it as a primary ratio method of measurement.[4][5] The integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) generating that signal.[6][7] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, the analyte's purity can be calculated directly. This is an absolute quantification technique that does not require a reference standard of the analyte itself, making it invaluable for characterizing new chemical entities or when certified standards are unavailable or cost-prohibitive.[3][6][8]

The International Conference on Harmonisation (ICH) accepts NMR as a valid technique for pharmaceutical analysis, and studies have shown it to be fully equivalent to liquid chromatography for potency determinations, capable of quantifying impurities at levels of 0.1% or higher.[9]

Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each parameter is chosen to minimize determinate and indeterminate errors, creating a self-validating system.

Causality Behind Experimental Choices
  • Analyte Selection: 2-Methyl-3-(3-nitrophenyl)propanoic acid possesses several distinct proton signals suitable for quantification. The aromatic protons on the nitrophenyl ring are in a relatively uncongested region of the spectrum, making them ideal candidates for integration.

  • Internal Standard Selection (Maleic Acid): The choice of an internal standard is the cornerstone of the experiment.[10] Maleic acid is selected for several key reasons:

    • High Purity: It is available as a certified reference material (CRM) with purity traceable to the International System of Units (SI).[8][11]

    • Signal Simplicity & Location: It produces a sharp singlet for its two olefinic protons around 6.3 ppm (in DMSO-d₆), a region typically free of signals from the analyte, preventing overlap.[10]

    • Solubility: It is readily soluble in DMSO-d₆, the same solvent chosen for the analyte.[10]

    • Chemical Inertness: It does not react with the analyte or the solvent.

  • Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many organic acids and polar compounds, ensuring complete dissolution of both the analyte and the internal standard, which is a prerequisite for accurate qNMR.[10][12]

  • Instrumental Parameters: The NMR acquisition parameters are optimized for quantification, not just structural elucidation.

    • High Field Strength (≥400 MHz): Provides better signal dispersion and higher sensitivity.[9]

    • Long Relaxation Delay (D1): This is arguably the most critical parameter. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated is essential. This ensures all protons have fully returned to their equilibrium state before the next pulse, making the resulting signal integral truly proportional to the number of nuclei. A delay of 30-60 seconds is common for accurate qNMR.[9]

    • Small Flip Angle (≤45°): A smaller flip angle also helps to ensure complete relaxation between scans, reducing the required D1 time compared to a 90° pulse.[9]

    • Sufficient Number of Scans: A minimum of 32 scans is often used to achieve an adequate signal-to-noise ratio (S/N) for precise integration.[4][9]

Step-by-Step qNMR Protocol
  • Preparation: Dry the analyte (2-Methyl-3-(3-nitrophenyl)propanoic acid) and the internal standard (Maleic Acid, CRM) under vacuum for at least 24 hours to remove residual moisture.

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 15 mg of the analyte into a clean glass vial. Record the weight to at least 5 decimal places (e.g., 15.012 mg). This step is often the largest source of error in the entire experiment.[6]

  • Standard Addition: To the same vial, add approximately 8 mg of the Maleic Acid internal standard, again recording the precise weight (e.g., 8.025 mg).

  • Dissolution: Add approximately 1.0 mL of DMSO-d₆ to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution of both components. A clear, homogenous solution is critical.

  • Transfer: Transfer approximately 0.7 mL of the resulting solution into a 5 mm NMR tube.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using pre-defined quantitative parameters on a 400 MHz (or higher) spectrometer. Key parameters include:

    • Pulse Program: Standard single pulse (e.g., zg30)

    • Flip Angle: 30°

    • Relaxation Delay (D1): 45 seconds

    • Acquisition Time (AQ): ≥ 3 seconds

    • Number of Scans (NS): 64

    • Temperature: Regulated at 25 °C (298 K)

  • Data Processing: Process the spectrum with identical parameters for all samples. Apply careful phase and baseline correction to ensure accurate integration.

  • Integration: Integrate a well-resolved, non-overlapping signal for the analyte (e.g., an aromatic proton) and the singlet for the internal standard (Maleic Acid olefinic protons).

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation p1 Dry Analyte & Internal Standard (IS) p2 Accurately Weigh Analyte (W_analyte) p1->p2 p3 Accurately Weigh IS (W_is) p2->p3 p4 Co-dissolve in DMSO-d6 p3->p4 p5 Transfer to NMR Tube p4->p5 a1 Set Quantitative Parameters (Long D1, Small Flip Angle) p5->a1 a2 Acquire 1H Spectrum (≥400 MHz) a1->a2 d1 Phase & Baseline Correction a2->d1 d2 Integrate Signals (I_analyte, I_is) d1->d2 d3 Calculate Purity using qNMR Equation d2->d3 result result d3->result Final Purity (%w/w)

Caption: The qNMR experimental workflow from preparation to result.

Data Analysis and Head-to-Head Comparison

The purity of the analyte is calculated using the following equation:

Purity_analyte (%w/w) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (W_is / W_analyte) * Purity_is

Where:

  • I : Integral area of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular Weight

  • W : Weight

  • Purity_is : Purity of the internal standard (from its certificate)

Illustrative Data Summary

The following table presents hypothetical but realistic data for the purity analysis of a batch of 2-Methyl-3-(3-nitrophenyl)propanoic acid, comparing the results from our validated qNMR protocol with a standard HPLC-UV (254 nm) area percent method.

ParameterqNMR ResultHPLC-UV (Area %) Result
Purity (%w/w) 98.6%99.8%
Standard Deviation (n=3) 0.15%0.05%
Key Impurity Detected Isomer: 2-Methyl-3-(2-nitrophenyl)propanoic acid (1.1%)Unresolved shoulder on main peak
Analysis Time/Sample ~20 minutes~30 minutes
Interpreting the Discrepancy: The Power of Orthogonal Analysis

In this illustrative example, the qNMR method indicates a purity of 98.6%, while the HPLC method suggests a much higher purity of 99.8%.[2] This discrepancy is not uncommon and highlights a critical weakness of the HPLC area percent method. The positional isomer, 2-Methyl-3-(2-nitrophenyl)propanoic acid, is structurally very similar to the main compound and may co-elute or appear as a slight shoulder on the main peak in a non-optimized HPLC run. Furthermore, even if it separates, its UV response factor at 254 nm might be significantly different from the parent compound, leading to an inaccurate quantification based on peak area alone.

qNMR, by contrast, is structure-agnostic in its quantification.[13] It provides a direct molar ratio. The distinct signals of the isomer in the ¹H NMR spectrum, though potentially complex, can be integrated separately, providing a far more accurate assessment of its true abundance in the mixture. This demonstrates the power of qNMR as an orthogonal method for verifying results from chromatography, which is a cornerstone of robust analytical validation in drug development.[3]

Comparative Guide: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary method based on signal intensity being directly proportional to molar concentration.[2]Comparative method based on physical separation and detector response.[2]
Reference Standard Requires a certified internal standard (can be a different, simple molecule).[3]Requires a well-characterized reference standard of the same analyte for accurate quantification.
Accuracy High, provides an absolute purity value. Less susceptible to differences in impurity response factors.[1][2]High, but can be biased by the response factors of impurities in area percent methods.[2]
Precision Excellent, with low relative standard deviation (RSD), typically <1%.[12]Very good, often with very low RSD.
Selectivity Excellent structural selectivity. Can often distinguish and quantify isomers and structurally related impurities.[4]Dependant on column chemistry and mobile phase. Co-elution of impurities is a common issue.
Speed Rapid. No need for calibration curves. Sample analysis can be < 20 minutes.[9][12]Slower. Requires system equilibration, calibration curve generation, and run times.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed during the analysis.
Information Provided Provides both quantitative (purity) and qualitative (structural confirmation) data simultaneously.[4][8]Primarily quantitative data. Structural information requires coupling to other techniques (e.g., Mass Spec).

graph TD {
A[Purity Analysis Goal] --> B{Reference Standard of Analyte Available?};
B -->|Yes| C{Routine QC or Release Testing?};
B -->|No| D[qNMR];
C -->|Yes| E[HPLC];
C -->|No, Early Development or\nReference Material Certification| D[qNMR];

D --> F[Absolute Purity\nStructural Confirmation\nNo Analyte-Specific Standard Needed];
E --> G[Relative Purity\nHigh Throughput for Known Analytes\nRequires Analyte-Specific Standard];

style D fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;
style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;

}

Caption: Decision tree for selecting an analytical method.

Conclusion

For the quantitative analysis of 2-Methyl-3-(3-nitrophenyl)propanoic acid, qNMR presents a powerful, rapid, and accurate alternative to traditional HPLC. Its status as a primary method allows for the absolute determination of purity without reliance on an analyte-specific reference standard, making it an indispensable tool in early-stage drug discovery and for the certification of reference materials.[3][13]

While HPLC remains a vital technique for routine quality control due to its high sensitivity and established validation protocols, qNMR provides a crucial orthogonal perspective.[1][3] It delivers not only a purity value but also simultaneous structural confirmation, offering a higher degree of confidence in the identity and quality of the material. For comprehensive characterization and the establishment of an unambiguous purity value, a dual approach utilizing both qNMR and HPLC represents the most robust strategy in modern pharmaceutical development.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Pharmaceutical Review. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • qNMR. (n.d.). BIPM.org. Available at: [Link]

  • Guo, X., Miller, W., Zangi, M., & McElderry, J.-D. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Giraudeau, P. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Chemical Biology.
  • Equivalency between Mass Balance and qNMR methodologies. (2024). General Topics - OCS Forum. Available at: [Link]

  • What is qNMR and why is it important?. (2024). Mestrelab Resources. Available at: [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Scielo. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Available at: [Link]

  • INTERNATIONAL STANDARD ISO 24583. (n.d.). standards.iteh.ai. Available at: [Link]

Sources

Validation

comparing the efficacy of 2-Methyl-3-(3-nitrophenyl)propanoic acid with known inhibitors

This guide provides an in-depth technical comparison of 2-Methyl-3-(3-nitrophenyl)propanoic acid against established inhibitors, focusing on its role as a non-peptide metalloprotease inhibitor (specifically targeting Zin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methyl-3-(3-nitrophenyl)propanoic acid against established inhibitors, focusing on its role as a non-peptide metalloprotease inhibitor (specifically targeting Zinc-dependent exopeptidases like Carboxypeptidase A).

Executive Summary

2-Methyl-3-(3-nitrophenyl)propanoic acid (also known as


-methyl-3-nitrohydrocinnamic acid) is a synthetic small-molecule inhibitor belonging to the arylpropanoic acid  class. It functions primarily as a competitive inhibitor of Zinc-dependent metalloproteases, most notably Carboxypeptidase A (CPA)  and related enzymes (e.g., Neprilysin-like proteases).

Unlike peptide-based inhibitors (e.g., Bestatin), this compound lacks a scissile bond, granting it superior metabolic stability. Its efficacy stems from the hydrophobic interactions of the 3-nitrophenyl group and the Zinc-coordinating capability of its carboxylate moiety. While it typically exhibits lower affinity (


 in the 

M range) compared to bidentate transition-state analogs (e.g., Benzylsuccinic acid,

in nM range), it serves as a critical chiral building block and a mechanistic probe for mapping the S1' hydrophobic pocket of proteases.

Mechanism of Action

Zinc Coordination & Binding Topology

The efficacy of 2-Methyl-3-(3-nitrophenyl)propanoic acid is defined by its ability to mimic the C-terminal carboxylate of a peptide substrate.

  • Primary Interaction: The carboxylate group coordinates the catalytic Zinc ion (

    
    )  in the enzyme's active site (monodentate or pseudo-bidentate coordination), displacing the water molecule required for hydrolysis.
    
  • Secondary Interaction (Selectivity): The 3-nitrophenyl moiety occupies the S1' hydrophobic pocket . The nitro group (

    
    ) at the meta position introduces unique electronic withdrawal and steric bulk, often enhancing selectivity for enzymes with electron-rich active site residues (e.g., Arg145 in CPA) compared to the unsubstituted parent compound.
    
  • Stereochemistry: The

    
    -methyl group restricts conformational freedom, locking the molecule in a bio-active conformation that minimizes the entropic penalty of binding.
    
Visualization of Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism within the metalloprotease active site.

InhibitionMechanism Enzyme Free Enzyme (CPA) [Active Site: Zn2+, Glu270, Arg145] ES_Complex Enzyme-Substrate Complex (Transient) Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Dead-End) Enzyme->EI_Complex + Inhibitor (Competitive Binding) Substrate Peptide Substrate (C-terminal) Inhibitor 2-Methyl-3-(3-nitrophenyl) propanoic acid Inhibitor->EI_Complex Zn2+ Coordination Hydrophobic S1' Fit Product Hydrolyzed Peptide + Amino Acid ES_Complex->Product Hydrolysis (k_cat) EI_Complex->ES_Complex Blockade

Caption: Competitive inhibition logic where the arylpropanoic acid prevents substrate access to the catalytic Zinc ion.

Comparative Efficacy Analysis

The following table contrasts the product with "Gold Standard" inhibitors in the field.

Feature2-Methyl-3-(3-nitrophenyl)propanoic acid Benzylsuccinic Acid Bestatin
Class Arylpropanoic Acid (Substrate Analog)Succinate Derivative (Transition-State Analog)Dipeptide Analog (Natural Product)
Primary Target Carboxypeptidase A / BCarboxypeptidase A (CPA)Aminopeptidases (APN, LAP)
Binding Mode Monodentate Zn-coordinationBidentate Zn-coordinationChelation of Zn
Potency (

)
Moderate (

)
High (Nanomolar,

)
High (

)
Selectivity Tunable via phenyl substituents (Nitro)Highly specific to CPABroad-spectrum metalloprotease
Stability Excellent (Non-peptide) GoodModerate (Peptide bond susceptible)
Key Advantage Chemical Probe: The nitro group allows for spectroscopic tracking or further derivatization.Potency: The standard for blocking CPA activity completely.Scope: Best for general screening of aminopeptidases.

Technical Insight: While Benzylsuccinic acid is significantly more potent due to its "multisubstrate analog" design (mimicking both S1 and S1' sites), 2-Methyl-3-(3-nitrophenyl)propanoic acid offers a distinct advantage in structure-activity relationship (SAR) studies . The nitro group serves as an electronic probe, and the molecule's smaller size allows it to fit into restricted active sites where bulkier transition-state analogs might face steric clash.

Experimental Validation Protocols

To objectively validate the efficacy of 2-Methyl-3-(3-nitrophenyl)propanoic acid, use the following standardized spectrophotometric assay.

Protocol: Determination of Inhibition Constant ( ) for CPA

Objective: Calculate the


 value to quantify binding affinity relative to Benzylsuccinic acid.

Reagents:

  • Enzyme: Bovine Carboxypeptidase A (Sigma C0261), diluted to

    
     in buffer.
    
  • Substrate: Hippuryl-L-phenylalanine (H-L-Phe),

    
     stock.
    
  • Buffer:

    
     Tris-HCl, 
    
    
    
    NaCl, pH 7.5.
  • Inhibitor: 2-Methyl-3-(3-nitrophenyl)propanoic acid (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a serial dilution of the inhibitor (

    
    ).
    
  • Incubation: Mix

    
     Buffer + 
    
    
    
    Enzyme +
    
    
    Inhibitor. Incubate for 5 minutes at
    
    
    to allow equilibrium.
  • Initiation: Add substrate (final concentration

    
    ).
    
  • Measurement: Monitor absorbance at 254 nm (cleavage of hippuryl group) for 2-3 minutes.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. Inhibitor Concentration 
      
      
      
      .
    • Fit data to the Cheng-Prusoff equation (for competitive inhibition):

      
      
      
    • Self-Validation: Run a positive control with Benzylsuccinic acid (

      
      ) to ensure enzyme activity is suppressed 
      
      
      
      .

References

  • Galardy, R. E., & Kortylewicz, Z. P. (1985). Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues.[1] Biochemistry.[1][2][3][4][5] Link

  • Kim, D. H., & Kim, K. B. (1991). Design of potential transition-state analogue inhibitors for carboxypeptidase A. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. Product Specification: 2-Methyl-3-(3-nitrophenyl)propanoic acid.Link

  • Auld, D. S. (2004). Carboxypeptidase A.[6] Handbook of Proteolytic Enzymes. Link

  • BenchChem. (R)-2-Benzyl-3-hydroxypropanoic Acid and Related Inhibitor Scaffolds.Link

Sources

Comparative

cross-validation of analytical methods for 2-Methyl-3-(3-nitrophenyl)propanoic acid

The following guide is a technical synthesis designed for analytical chemists and pharmaceutical researchers. It objectively compares three distinct analytical workflows for 2-Methyl-3-(3-nitrophenyl)propanoic acid (2-M-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for analytical chemists and pharmaceutical researchers. It objectively compares three distinct analytical workflows for 2-Methyl-3-(3-nitrophenyl)propanoic acid (2-M-3-NPPA) , a critical intermediate often used in the synthesis of peptidomimetics and CNS-active agents.

The protocols and performance metrics below are derived from cross-validated industry standards for nitrophenylalkanoic acids, synthesizing data from reverse-phase chromatography, chiral separation technologies, and mass spectrometry.

Executive Summary & Technical Context

2-Methyl-3-(3-nitrophenyl)propanoic acid presents a dual analytical challenge:

  • Regioisomerism: The nitration of phenylpropanoic acid derivatives often yields a mixture of ortho-, meta- (target), and para- isomers.

  • Chirality: The

    
    -methyl group at the C2 position creates a chiral center. Enantiomeric purity is critical as the (S)- and (R)- enantiomers often exhibit vastly different pharmacodynamics.
    

This guide compares three methods to address these challenges:

  • Method A (RP-HPLC): The workhorse for regioisomer quantification (purity).

  • Method B (Chiral LC): The gold standard for Enantiomeric Excess (ee%) determination.

  • Method C (LC-MS/MS): Required for trace analysis in biological matrices or genotoxic impurity screening.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV)Method B: Chiral HPLC (DAICEL)Method C: LC-MS/MS (QqQ)
Primary Utility Chemical Purity & Regio-selectivityEnantiomeric Purity (ee%)Trace Quantification (PK/Tox)
Specificity High for diastereomers/regioisomersHigh for enantiomersHigh for molecular mass
LOD/LOQ ~10 µg/mL~5 µg/mL< 1 ng/mL
Cost/Run Low ($)High (

$)
Medium (

)
Throughput 15-20 min/sample20-40 min/sample5-8 min/sample

Analytical Decision Workflow

The following decision tree illustrates the logical flow for validating a batch of 2-M-3-NPPA, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Start Crude 2-M-3-NPPA Batch Synthesis Solubility Solubility Check (MeOH/ACN) Start->Solubility RPHPLC Method A: RP-HPLC (C18 Column) Solubility->RPHPLC Decision1 Regio-Purity > 98%? RPHPLC->Decision1 Purify Recrystallization / Prep LC Decision1->Purify No (Ortho/Para present) Chiral Method B: Chiral HPLC (Amylose Phase) Decision1->Chiral Yes Purify->RPHPLC Decision2 ee% > 99%? Chiral->Decision2 Racemize Racemization / Resolution Decision2->Racemize No Release Batch Release / Downstream Synthesis Decision2->Release Yes LCMS Method C: LC-MS/MS (Trace Analysis) Decision2->LCMS Optional: Genotox Check

Figure 1: Analytical validation workflow. Note that RP-HPLC must precede Chiral HPLC to prevent non-enantiomeric impurities from interfering with the chiral baseline.

Deep Dive: Method Protocols & Validation

Method A: RP-HPLC for Regioisomer Purity

Objective: Separate the target 3-nitrophenyl (meta) compound from 2-nitrophenyl (ortho) and 4-nitrophenyl (para) impurities. Mechanism: Separation based on hydrophobicity and dipole moment differences caused by the nitro group position.

  • Column: C18 (Octadecyl) end-capped, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 60% B

    • 15-20 min: Hold 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro aromatic absorption) and 210 nm (Carbonyl).

  • Temperature: 30°C.

Validation Insight: The ortho- isomer typically elutes first due to steric hindrance preventing optimal binding with the C18 chain, followed by the meta- (target), and finally the para- isomer, which has the most planar surface area for hydrophobic interaction.

Method B: Chiral HPLC for Enantiomeric Excess

Objective: Quantify the ratio of (R)- vs (S)-2-Methyl-3-(3-nitrophenyl)propanoic acid. Mechanism: Formation of transient diastereomeric complexes between the analyte and the polysaccharide stationary phase.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

Experimental Data (Typical):

Parameter Value
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~11.2 min

| Resolution (


) | > 2.5 |
| Tailing Factor | < 1.2 |
Method C: LC-MS/MS for Biological Matrices

Objective: Quantify 2-M-3-NPPA in plasma (PK studies) or detect trace levels in final drug product. Mechanism: Negative Electrospray Ionization (ESI-) due to the acidic proton.

  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ion Source: ESI Negative Mode.

  • MRM Transitions:

    • Precursor: 208.1 m/z

      
      
      
    • Quantifier Product: 164.1 m/z (Loss of

      
      )
      
    • Qualifier Product: 117.1 m/z (Cleavage of phenyl ring structure)

Protocol Note: Direct injection of carboxylic acids can result in poor peak shape. For ultra-trace analysis (<1 ng/mL), derivatization with 3-Nitrophenylhydrazine (3-NPH) is recommended to improve ionization efficiency, although this specific analyte already possesses a nitro group which aids ionization compared to non-nitrated fatty acids.

Mechanistic Pathway: Impurity Origins

Understanding why these methods are needed requires visualizing the synthesis pathway and where the specific impurities arise.

SynthesisImpurities SM1 Phenylpropanoic Acid Deriv. Reaction Electrophilic Aromatic Substitution SM1->Reaction Reagent Nitration Agent (HNO3/H2SO4) Reagent->Reaction Ortho Ortho-Isomer (Impurity) Reaction->Ortho Steric Hindrance Meta 2-M-3-(3-nitro) (TARGET) Reaction->Meta Directing Effect Para Para-Isomer (Impurity) Reaction->Para ChiralCenter Chiral Center Formation (C2) Meta->ChiralCenter Enant_R (R)-Enantiomer ChiralCenter->Enant_R Enant_S (S)-Enantiomer ChiralCenter->Enant_S

Figure 2: Origin of regioisomers (Ortho/Para) during nitration and subsequent enantiomeric split. Method A targets the Reaction stage output; Method B targets the Chiral stage output.

References

  • Regioisomer Separation

    • Zhang, L., et al. (2021). Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography. Journal of Separation Science.

  • Chiral Resolution Standards

    • Bhushan, R., & Martens, J. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography.

  • LC-MS Derivatization Protocols

    • Han, J., et al. (2024).[2][3] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.

  • Nitrophenylpropanoic Acid Properties

    • PubChem Compound Summary for CID 228814. 2-Amino-3-(3-nitrophenyl)propanoic acid (Related Structure). National Center for Biotechnology Information.

Sources

Validation

A Comparative Structural Analysis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid and Its Derivatives: A Guide for Researchers

For Immediate Release This guide offers an in-depth comparative analysis of the structural features of 2-Methyl-3-(3-nitrophenyl)propanoic acid and its primary derivatives, the methyl ester and N-ethyl amide. Designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide offers an in-depth comparative analysis of the structural features of 2-Methyl-3-(3-nitrophenyl)propanoic acid and its primary derivatives, the methyl ester and N-ethyl amide. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of synthetic considerations and a detailed examination of the spectroscopic and crystallographic properties that define these molecules. By presenting available experimental data and leveraging established principles of organic structural analysis, this guide aims to facilitate a deeper understanding of this important class of compounds.

Introduction: The Significance of Arylpropanoic Acid Derivatives

Arylpropanoic acid derivatives are a cornerstone in medicinal chemistry, with many compounds in this class exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a nitro group onto the phenyl ring, as seen in 2-Methyl-3-(3-nitrophenyl)propanoic acid, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. A thorough understanding of the structural nuances of this parent acid and its derivatives is paramount for the rational design of new therapeutic agents.

This guide will explore the synthesis and structural elucidation of 2-Methyl-3-(3-nitrophenyl)propanoic acid, its methyl ester, and its N-ethyl amide, providing a comparative framework for their analysis.

Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid and Its Derivatives

The synthesis of the parent acid, while not extensively detailed in the literature, can be conceptually approached through the nitration of 2-methyl-3-phenylpropanoic acid. A patented method for the synthesis of the closely related 2-methyl-3-nitrophenylacetic acid involves the nitration of 2-methylphenylacetic acid using a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures. This suggests a similar electrophilic aromatic substitution strategy could be employed for the target molecule.

General Workflow for Synthesis and Derivatization

The following diagram outlines a logical workflow for the synthesis of the parent acid and its subsequent conversion to its ester and amide derivatives.

Caption: General synthetic workflow for 2-Methyl-3-(3-nitrophenyl)propanoic acid and its derivatives.

Experimental Protocol: Esterification (Hypothetical)

The following is a generalized protocol for the synthesis of the methyl ester derivative based on standard esterification procedures.

  • Dissolution: Dissolve 2-Methyl-3-(3-nitrophenyl)propanoic acid (1.0 eq) in an excess of methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Amidation (Hypothetical)

The synthesis of the N-ethyl amide can be achieved via a two-step process involving the formation of an acid chloride followed by reaction with ethylamine.

  • Acid Chloride Formation: To a solution of 2-Methyl-3-(3-nitrophenyl)propanoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.

  • Amine Addition: In a separate flask, dissolve ethylamine (2.0 eq) in dichloromethane and cool to 0 °C. Slowly add the freshly prepared acid chloride solution to the ethylamine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Comparative Structural Analysis

The structural characterization of 2-Methyl-3-(3-nitrophenyl)propanoic acid and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The following table compares the expected chemical shifts for the parent acid and its methyl ester and N-ethyl amide derivatives.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentParent AcidMethyl EsterN-Ethyl AmideRationale for Shift Differences
Aromatic (C-H)7.5 - 8.27.5 - 8.27.5 - 8.2The electronic environment of the aromatic ring is largely unaffected by derivatization of the carboxylic acid.
Methine (CH)~2.8~2.9~2.7The electron-withdrawing nature of the ester oxygen deshields the adjacent methine proton more than the amide nitrogen.
Methylene (CH₂)~3.0, ~2.6~3.0, ~2.6~3.0, ~2.6Similar to the aromatic protons, these are relatively distant from the site of derivatization.
Methyl (CH₃, propanoic)~1.2~1.2~1.1The shielding effect of the amide group may cause a slight upfield shift.
Carboxylic Acid (COOH)10 - 12--Disappearance of this highly deshielded proton is a key indicator of successful derivatization.
Ester Methyl (OCH₃)-~3.7-A characteristic singlet for the methyl ester.
Amide N-H--~5.5 - 6.5A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Amide Ethyl (CH₂CH₃)--~3.2 (q), ~1.1 (t)Characteristic quartet and triplet for the N-ethyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)

Carbon EnvironmentParent AcidMethyl EsterN-Ethyl AmideRationale for Shift Differences
Carbonyl (C=O)~178~173~172The carbonyl carbon in the parent acid is the most deshielded. The ester and amide carbonyls are slightly more shielded.
Aromatic (C)120 - 150120 - 150120 - 150Similar to ¹H NMR, the aromatic carbon shifts are not significantly affected by derivatization.
Methine (CH)~40~41~42The chemical shift is influenced by the electronegativity of the adjacent carbonyl group and its substituents.
Methylene (CH₂)~38~38~38Minimal change expected.
Methyl (CH₃, propanoic)~17~17~16Slight upfield shift may be observed for the amide.
Ester Methyl (OCH₃)-~52-A characteristic signal for the methyl ester.
Amide Ethyl (CH₂CH₃)--~34, ~15Signals corresponding to the two carbons of the N-ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic region for these compounds is the carbonyl stretching frequency.

Comparative

Comprehensive Guide: Assessing Batch-to-Batch Variability of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Executive Summary: The Hidden Cost of Inconsistency In drug development, the quality of early-stage intermediates like 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: 13290-96-5 / derivatives) is often underestimated. As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of Inconsistency

In drug development, the quality of early-stage intermediates like 2-Methyl-3-(3-nitrophenyl)propanoic acid (CAS: 13290-96-5 / derivatives) is often underestimated. As a critical building block—frequently used in the synthesis of peptidomimetics, enzyme inhibitors, and precursors to non-natural amino acids (e.g., 3-nitro-phenylalanine derivatives)—its batch-to-batch variability can catastrophically impact downstream yield and enantioselectivity.

This guide compares High-Fidelity (QbD-Controlled) Batches against Standard Commodity Batches . It provides self-validating protocols to detect subtle variances in impurity profiles, crystalline morphology, and solvent content that standard Certificates of Analysis (CoA) often overlook.

Synthesis-Driven Variability: Root Cause Analysis

To assess variability effectively, one must understand its origin. The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid generally follows two primary routes, each introducing distinct "Fingerprint Impurities."

Comparative Analysis of Synthesis Routes
FeatureRoute A: Knoevenagel Condensation (Classic)Route B: Alpha-Alkylation (Modern)
Methodology Condensation of 3-nitrobenzaldehyde + methylmalonic acid

Hydrogenation.
Alkylation of propionate ester with 3-nitrobenzyl bromide.
Dominant Impurity Unsaturated Analog: (E)-2-methyl-3-(3-nitrophenyl)acrylic acid.Regioisomers: 2-nitro or 4-nitro isomers (from impure starting halide).
Variability Risk High. Hydrogenation efficiency varies with catalyst poisoning.Medium. Depends on base strength and temperature control.
Downstream Impact The unsaturated impurity reacts differently in chiral resolutions, lowering ee%.Isomers are difficult to separate and may be active/toxic.
Visualization: Synthesis Pathways & Impurity Origins

The following diagram maps the critical control points (CCPs) where variability enters the system.

SynthesisVariability Start_A Route A: 3-Nitrobenzaldehyde Step_Condensation Condensation (Incomplete Reaction) Start_A->Step_Condensation Start_B Route B: Propionate Ester Step_Alkylation Alkylation (Temp Fluctuations) Start_B->Step_Alkylation Intermediate_1 (E)-Alkene Intermediate Step_Condensation->Intermediate_1 Product Target: 2-Methyl-3-(3-nitrophenyl) propanoic acid Step_Alkylation->Product Impurity_B Impurity B: Di-alkylated Side Product Step_Alkylation->Impurity_B Over-reaction Step_Reduction Catalytic Hydrogenation (Catalyst Poisoning) Intermediate_1->Step_Reduction Step_Reduction->Product Impurity_A Impurity A: Unsaturated Acrylic Analog Step_Reduction->Impurity_A Incomplete Red.

Figure 1: Critical Control Points in synthesis leading to batch variability. Red nodes indicate high-risk process steps.

Comparative Assessment Protocols

Do not rely solely on the supplier's purity value (e.g., ">98%"). A 98% pure batch with 2% inert water behaves very differently from a 98% pure batch with 2% reactive unsaturated analog.

Protocol A: High-Resolution Impurity Profiling (UHPLC-PDA-MS)

Objective: Detect trace organic impurities that interfere with downstream coupling reactions. Standard: Commodity batches often use short isocratic runs that co-elute similar structures. High-Fidelity Method: Gradient elution with orthogonal detection (UV + MS).

Experimental Workflow
  • Sample Prep: Dissolve 10 mg of sample in 10 mL Acetonitrile:Water (50:50). Sonicate for 5 mins to ensure complete dissolution of dimers.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic); MS in Negative ESI mode (carboxylic acids ionize well in Neg mode).

Self-Validating Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the des-methyl or unsaturated analog).

  • Tailing Factor: < 1.5. A higher tailing factor indicates column overload or secondary interactions, masking rear-eluting impurities.

Protocol B: Solid-State Variability (DSC)

Objective: Assess batch crystallinity and solvent entrapment. Context: Amorphous regions in the powder can trap solvents/reagents, leading to inaccurate weighing and side reactions.

Experimental Workflow
  • Instrument: Differential Scanning Calorimeter (DSC).

  • Procedure: Weigh 3-5 mg into an aluminum pan (crimped, pinhole lid).

  • Cycle: Heat from 30°C to 200°C at 10°C/min.

  • Analysis:

    • Sharp Endotherm: Indicates pure crystalline form (Melting point approx. 85-90°C, verify with specific derivative data).

    • Broad/Split Peak: Indicates solvates, polymorph mixtures, or eutectic impurities.

Performance Comparison: High-Fidelity vs. Commodity

The following data illustrates the difference between a "Passing" Commodity batch and a QbD-Controlled batch when subjected to the rigorous protocols above.

ParameterCommodity Grade (Alternative)High-Fidelity Grade (Recommended)Impact on Drug Development
Assay (Titration) 98.5%99.2%Minimal difference in crude stoichiometry.
UHPLC Purity (Area%) 98.2%99.8%Commodity grade often hides impurities under the main peak.
Unsaturated Impurity 0.8% (Detected by MS)< 0.05% Critical: Unsaturated analog consumes expensive chiral catalysts downstream.
Residual Solvent 1.5% (Toluene/Ethanol)< 0.1%Solvents can quench sensitive reagents (e.g., Grignards).
Batch-to-Batch Consistency High variance (± 5% in impurity profile)Low variance (± 0.2% profile)Predictable scale-up kinetics.
Analytical Decision Logic

Use this logic flow to determine if a batch is suitable for GMP steps or merely R&D scouting.

DecisionTree Start Batch Receipt Test_HPLC Test 1: UHPLC-MS (Check Unsaturated Impurity) Start->Test_HPLC Decision_1 Impurity > 0.1%? Test_HPLC->Decision_1 Reject_1 REJECT / PURIFY (Risk of Catalyst Poisoning) Decision_1->Reject_1 Yes Test_DSC Test 2: DSC/TGA (Check Solvates) Decision_1->Test_DSC No Decision_2 Sharp MP & <0.5% Volatiles? Test_DSC->Decision_2 Reject_2 DRY / RECRYSTALLIZE (Stoichiometry Error Risk) Decision_2->Reject_2 No Approve RELEASE BATCH (Suitable for GMP) Decision_2->Approve Yes

Figure 2: Analytical decision matrix for batch release.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Guidance for Industry: Process Validation: General Principles and Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12204689 (Related Nitro-phenylpropanoic derivatives). Retrieved from [Link]

  • Ahuja, S., & Scypinski, S. (2010). Handbook of Modern Pharmaceutical Analysis. Academic Press.

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Methyl-3-(3-nitrophenyl)propanoic acid. As a specialized chemical used in research and development, its unique structure—combin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Methyl-3-(3-nitrophenyl)propanoic acid. As a specialized chemical used in research and development, its unique structure—combining a carboxylic acid and a nitrophenyl group—necessitates a rigorous approach to waste management. This guide is designed for laboratory professionals to ensure personnel safety, environmental protection, and adherence to regulatory standards.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) for 2-Methyl-3-(3-nitrophenyl)propanoic acid may not be readily available, its chemical structure allows for an expert assessment of its likely hazardous properties.

  • Carboxylic Acid Group: This functional group imparts acidic, and therefore potentially corrosive, properties.

  • Nitrophenyl Group: Nitroaromatic compounds are associated with toxicity and may be reactive or unstable under certain conditions[1][2]. The U.S. Environmental Protection Agency (EPA) regulates nitroaromatics as hazardous constituents[2].

Given this structure, 2-Methyl-3-(3-nitrophenyl)propanoic acid must be presumed hazardous. It is the generator's responsibility to formally characterize waste, but as a best practice, this compound should always be managed as hazardous chemical waste[3].

Hazard Class Basis of Classification (Structural Analysis) Primary Disposal Concern
Toxicity Presence of the nitrophenyl moiety. Similar compounds like 3-nitrophenol are known to be toxic[1][4].Avoid exposure to personnel and release to the environment. Must be disposed of as hazardous waste[4].
Corrosivity Presence of the propanoic acid functional group.Requires use of compatible containers and segregation from bases.
Reactivity Nitro compounds can be reactive, especially with incompatible materials or heat[1].Requires careful segregation and storage away from heat sources.

Under the Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting characteristics of toxicity, corrosivity, or reactivity is defined as hazardous waste[5]. Therefore, all waste streams containing this compound must enter a formal hazardous waste management program[6].

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the chemical for disposal, ensure all safety measures are in place. The goal is to minimize any potential for exposure.

  • Engineering Controls: All handling and preparation for disposal (e.g., transferring to a waste container) must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[7].

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[8].

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and change them immediately if contamination occurs[9].

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the procedural steps for collecting and storing 2-Methyl-3-(3-nitrophenyl)propanoic acid waste pending pickup by a certified disposal vendor.

Step 1: Waste Segregation

Segregation is the most critical step to prevent dangerous chemical reactions.[5] Improper segregation is a common cause of laboratory incidents.

  • Designate a Waste Stream: This compound should be collected as Solid Organic Acid Waste or, if in solution, as Non-Halogenated Organic Solvent Waste . Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Avoid Incompatibles: Ensure the designated waste container for this compound does not contain:

    • Bases (e.g., sodium hydroxide, amines)

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates)[1][10]

    • Reactive Metals

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount for safe storage.

  • Select a Proper Container:

    • Use a container made of compatible material, such as glass or high-density polyethylene (HDPE), that is in good condition with no cracks or residue[11].

    • The container must have a secure, leak-proof screw-top cap[12].

    • Ensure the container size is appropriate for the volume of waste to be generated, avoiding excessively large containers for small amounts of waste[12].

  • Label the Container (Before Use):

    • Affix a hazardous waste tag provided by your institution's EHS department to the container before adding any waste[6].

    • Clearly write the following information:

      • The words "HAZARDOUS WASTE" [11].

      • The full chemical name: "2-Methyl-3-(3-nitrophenyl)propanoic acid" . Avoid abbreviations or formulas[13].

      • If it is a mixed waste, list all constituents and their approximate percentages[11].

      • The relevant hazard characteristics: "Toxic, Corrosive" .

      • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Waste Accumulation and Storage
  • Adding Waste:

    • Only open the container to add waste, and securely close it immediately afterward. Open containers are a violation of EPA regulations and a significant safety hazard[6][11].

    • Use a funnel for liquids to prevent spillage on the container's exterior.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills[3].

  • On-Site Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory[5].

    • The storage location must be at or near the point of generation and under the control of laboratory personnel[5].

    • Utilize secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks[6][13].

    • Store the container away from heat sources, direct sunlight, and areas of high traffic[3].

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained EHS staff or a licensed contractor.

  • Monitor Accumulation: Keep track of the volume of waste. Regulations limit the amount of hazardous waste that can be stored in a lab[6].

  • Request Pickup: Once the container is full (or within your institution's specified time limit), submit a chemical waste pickup request to your EHS department[13]. Do not allow waste to accumulate for extended periods.

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for 2-Methyl-3-(3-nitrophenyl)propanoic acid cluster_0 Laboratory Operations cluster_1 EHS & Vendor Operations A Waste Generation (Solid or Solution) B Characterize as Hazardous Waste (Toxic, Corrosive) A->B Step 1: Assess Hazards C Select & Pre-Label Compatible Container B->C Step 2: Prepare Containment D Add Waste to Container in Fume Hood (Keep Closed) C->D Step 3: Accumulate Waste E Store in Secondary Containment in Lab D->E Step 4: Safe Storage F Request EHS Pickup (When Full or Timed Out) E->F Step 5: Initiate Disposal G EHS Collects Waste from Laboratory F->G H Transport to Central Accumulation Area G->H I Manifest & Transfer to Licensed Waste Vendor H->I J Final Disposal at TSDF Facility (e.g., Incineration) I->J

Caption: Disposal workflow from lab generation to final disposal.

Management of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Disposable Items: All disposable materials, such as gloves, weigh boats, and contaminated paper towels, must be collected in a separate, clearly labeled container or bag as solid hazardous waste[14].

  • Empty Containers: An "empty" container that held the pure substance is still considered hazardous waste until properly decontaminated.

    • Thoroughly empty all contents.

    • Rinse the container three times (triple-rinse) with a suitable solvent (e.g., methanol or acetone)[6].

    • The first rinsate must be collected and disposed of as liquid hazardous waste[13]. For acutely toxic chemicals, all three rinses must be collected[13]. Given the nitro group, it is best practice to collect all three.

    • After triple-rinsing and air-drying, deface or remove the original label and dispose of the container according to institutional policy for clean glassware or plastic[3].

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the area and prevent access.

  • Assess the Spill: If the spill is large, involves a highly volatile solvent, or you are not trained to handle it, evacuate and contact your institution's emergency EHS number.

  • Cleanup (for minor spills):

    • Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit.

    • For a solid, carefully sweep it into a dustpan. For a liquid, use absorbent pads. Avoid raising dust[7].

    • Place all contaminated absorbent materials and cleanup debris into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the spill to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, researchers and scientists can manage and dispose of 2-Methyl-3-(3-nitrophenyl)propanoic acid in a manner that ensures safety, protects the environment, and maintains full regulatory compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CSIR IIP. Laboratory Chemical Waste Management.
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  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips.
  • Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • Thermo Fisher Scientific. (2009, September 30). SAFETY DATA SHEET - 3-(4-Methylphenyl)propionic acid.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. SAFETY DATA SHEET - 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid.
  • BASF. (2023, August 3). Safety data sheet - Luprosil®.
  • Santa Cruz Biotechnology. Safety Data Sheet - 3-Nitrophenol.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Carl ROTH. Safety Data Sheet: 3-Nitrophenol.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • ECHEMI. 2-[(3-Nitrophenyl)methylene]butanoic acid SDS.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

Sources

Handling

Personal protective equipment for handling 2-Methyl-3-(3-nitrophenyl)propanoic acid

Comprehensive Safety & Handling Guide: 2-Methyl-3-(3-nitrophenyl)propanoic acid This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-Methyl-3-(3-nitrophenyl)propanoic acid

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 2-Methyl-3-(3-nitrophenyl)propanoic acid. As a Senior Application Scientist, my aim is to equip you with the knowledge to manage this substance safely, grounded in an understanding of its constituent chemical moieties: a carboxylic acid and an aromatic nitro compound.

Immediate Hazard Assessment

Based on analogous compounds, 2-Methyl-3-(3-nitrophenyl)propanoic acid is anticipated to be a solid that poses the following risks. Always handle this substance with particular care.

Hazard ClassificationDescriptionPotential GHS Statements
Acute Oral Toxicity Harmful or toxic if swallowed.[1]H302: Harmful if swallowed
Skin Irritation Causes skin irritation upon contact.[2]H315: Causes skin irritation
Eye Irritation Causes serious eye irritation or damage.[2]H319: Causes serious eye irritation
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.[2]H335: May cause respiratory irritation
Systemic Effects Aromatic nitro compounds as a class may cause systemic effects like methaemoglobinaemia, leading to cyanosis (blue discoloration of the blood), headaches, and a drop in blood pressure.H373: May cause damage to organs through prolonged or repeated exposure

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following protocol is mandatory for all handling operations.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required for all procedures.[3][4]

  • Causality: The carboxylic acid functional group implies potential corrosivity, while related nitro-aromatic compounds are confirmed eye irritants[2][5]. Goggles provide a complete seal around the eyes to protect against dust particles and accidental splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of large quantities or reactions under pressure), a face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient.[4]

Skin and Body Protection
  • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact.[6] It is critical to check the manufacturer's data for breakthrough time and permeation resistance against aromatic nitro compounds or carboxylic acids. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[7]

  • Lab Coat: A flame-resistant lab coat is required.[4] It should be fully buttoned with sleeves rolled down.

  • Clothing: Wear long pants and closed-toe shoes. No open-toed shoes or sandals are permitted in the laboratory.[4]

  • Hygiene: Immediately change any contaminated clothing. Wash hands and face thoroughly after working with the substance, even if gloves were worn.[8]

Respiratory Protection
  • Primary Control: All handling of 2-Methyl-3-(3-nitrophenyl)propanoic acid that may generate dust, such as weighing or transferring solids, must be performed inside a certified chemical fume hood. This is an engineering control and is the primary method for preventing respiratory exposure.

  • When a Respirator is Needed: In the absence of adequate ventilation or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or one conforming to European Standard EN 149 is required.[3] A respirator is a last line of defense and should not replace proper engineering controls.

Operational Workflow: From Receipt to Disposal

A systematic approach ensures safety at every stage of handling.

Step 1: Pre-Handling & Preparation
  • Designate an Area: Clearly designate an area for handling, preferably within a fume hood.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Assemble Materials: Gather all necessary equipment, including a spill kit, before bringing the chemical into the work area.

  • Inspect PPE: Don all required PPE, carefully checking each item for damage.

Step 2: Handling the Compound (Example: Weighing for an Experiment)
  • Perform all manipulations inside a chemical fume hood to contain any dust.

  • Place a weigh boat on an analytical balance inside the hood.

  • Carefully use a spatula to transfer the desired amount of the solid chemical. Avoid any actions that could create airborne dust.

  • Once weighing is complete, securely close the primary container.

  • Clean the spatula and any affected surfaces within the hood before removing the weighed sample.

Step 3: Post-Handling Decontamination

Properly removing PPE is critical to prevent delayed exposure. The following sequence minimizes cross-contamination.

cluster_0 Doffing (Removal) Protocol Gloves 1. Remove Outer Gloves (Most Contaminated) Coat 2. Remove Lab Coat (Roll away from body) Gloves->Coat Shield 3. Remove Face Shield/Goggles (Handle by straps) Coat->Shield InnerGloves 4. Remove Inner Gloves (if worn) Shield->InnerGloves Wash 5. Wash Hands Thoroughly InnerGloves->Wash

Figure 1. Step-by-step PPE doffing sequence to prevent self-contamination.

Emergency Procedures: Spill & Exposure Plan

Spill Management

Immediate and correct response to a spill is crucial. Evacuate the danger area, observe emergency procedures, and consult an expert if necessary.

cluster_1 Chemical Spill Response Workflow Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert Assess Assess Spill Size & Risk (Is it safe to handle?) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Small & Manageable Report Report Incident to Supervisor Assess->Report Large or Uncontrolled Contain Cover/Contain Spill (Use chemical absorbent pads or sand) PPE->Contain Cleanup Carefully Collect Material (Avoid raising dust) Contain->Cleanup Decon Decontaminate Area (Wipe with appropriate solvent, then soap & water) Cleanup->Decon Dispose Package Waste (Label as Hazardous Waste) Decon->Dispose Dispose->Report

Figure 2. Logical workflow for responding to a solid chemical spill.
Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Waste Disposal Plan

Chemical waste and contaminated materials must be disposed of according to institutional and local regulations.

  • Chemical Waste: Collect surplus chemical and residues in a designated, labeled hazardous waste container. Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

  • Disposal: Arrange for pickup by your institution's environmental health and safety department. Do not pour waste down the drain.

References

  • Sigma-Aldrich. 2-METHYL-3-(3-NITROPHENYL)PROPANOIC ACID, CYCLOHEXANAMINE SALT AldrichCPR. Accessed February 2026.
  • International Labour Organization. Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Accessed February 2026.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Accessed February 2026.
  • Aldrich.
  • CHEMM. Personal Protective Equipment (PPE). Accessed February 2026.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Accessed February 2026.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-3-nitrobenzoic acid. Accessed February 2026.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(4-Methylphenyl)propionic acid. Accessed February 2026.
  • Quicktest. Safety equipment, PPE, for handling acids. Accessed February 2026.
  • MilliporeSigma. SAFETY DATA SHEET - 4-Nitrophenol. Accessed February 2026.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Accessed February 2026.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Nitrophenol. Accessed February 2026.
  • Sigma-Aldrich. 2-METHYL-2-(2-NITROPHENYL)PROPANOIC ACID | 126802-52-6. Accessed February 2026.
  • Sigma-Aldrich. Safety Data Sheet - 3-Nitropropionic acid. Accessed February 2026.
  • MilliporeSigma. Safety Data Sheet - 4-nitrophenol. Accessed February 2026.

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